molecular formula C14H18FNO5 B1498735 N-Boc-3-fluoro-D-tyrosine CAS No. 1198186-15-0

N-Boc-3-fluoro-D-tyrosine

Cat. No.: B1498735
CAS No.: 1198186-15-0
M. Wt: 299.29 g/mol
InChI Key: PIDYYTCMUSVKTJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-fluoro-D-tyrosine is a protected, non-natural amino acid of interest in chemical and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 3-position of the aromatic ring of D-tyrosine . It is supplied with a high purity grade of 97% . The primary application of N-Boc-3-fluoro-D-tyrosine is as a building block in synthetic organic chemistry, particularly in the synthesis of modified peptides. The Boc group is a standard protecting group in peptide synthesis, allowing for controlled chain elongation, and can be removed under mild acidic conditions. The incorporation of a fluorine atom onto the tyrosine side chain can significantly alter the electronic properties, polarity, and metabolic stability of the resulting peptide. Researchers use such fluorinated amino acid analogs as tools to study enzyme mechanisms, protein structure, and protein-protein interactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYYTCMUSVKTJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654385
Record name N-(tert-Butoxycarbonyl)-3-fluoro-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198186-15-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198186-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-fluoro-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-Boc-3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-3-fluoro-D-tyrosine is a critical non-canonical amino acid building block in modern peptide therapeutics and peptidomimetic drug design. The introduction of fluorine at the meta-position of the phenolic ring modulates the pKa of the hydroxyl group (lowering it from ~10 to ~8.5), enhances metabolic stability against proteolytic cleavage, and increases lipophilicity, thereby improving membrane permeability.

This guide provides two distinct, high-integrity synthetic routes:

  • Biocatalytic Kinetic Resolution: Ideal for laboratory-scale synthesis with high optical purity (>99% ee).

  • Asymmetric Hydrogenation: A scalable, atom-economical route utilizing Rh(I)-catalyzed hydrogenation.

Part 1: Retrosynthetic Analysis & Strategy

To access the target molecule with high enantiomeric excess (ee), we must control the stereocenter at the


-carbon while ensuring the regiochemical integrity of the fluorine substituent.
Strategic Disconnections
  • N-Protection: The Boc group is installed last to prevent acid-catalyzed deprotection during intermediate steps.

  • Chirality: The D-configuration (unnatural) requires either specific enzymatic selection (leaving the D-isomer untouched) or chiral induction via asymmetric catalysis.

  • Core Skeleton: The 3-fluoro-4-hydroxyphenyl moiety is best introduced early via commercially available 3-fluorobenzaldehyde or 2-fluorophenol derivatives.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis cluster_MethodA Route A: Enzymatic Resolution cluster_MethodB Route B: Asymmetric Catalysis Target N-Boc-3-fluoro-D-tyrosine Inter1 3-fluoro-D-tyrosine (Free Amino Acid) Target->Inter1 Boc Protection PreA1 N-Acetyl-D-3-fluoro-tyrosine Inter1->PreA1 Acid Hydrolysis PreB1 (Z)-Dehydroamino Acid Precursor Inter1->PreB1 Rh-DuPhos Hydrogenation PreA2 N-Acetyl-DL-3-fluoro-tyrosine (Racemic Mixture) PreA1->PreA2 Acylase I (Hydrolyzes L-form) PreB2 3-Fluorobenzaldehyde PreB1->PreB2 Erlenmeyer Condensation caption Figure 1: Retrosynthetic analysis showing two viable pathways to the D-enantiomer.

Figure 1: Retrosynthetic analysis showing two viable pathways to the D-enantiomer.

Part 2: Detailed Protocols

Route A: Enzymatic Kinetic Resolution (Laboratory Scale)

Rationale: This method utilizes the stereospecificity of Aspergillus Acylase I, which hydrolyzes N-acetyl-L-amino acids, leaving the N-acetyl-D-amino acid intact. It is robust and requires no expensive chiral ligands.

Step 1: Preparation of N-Acetyl-DL-3-fluorotyrosine

Reagents: 3-Fluoro-DL-tyrosine, Acetic anhydride, NaOH.

  • Suspend 3-fluoro-DL-tyrosine (10.0 g, 50 mmol) in 2M NaOH (50 mL).

  • Cool to 0°C in an ice bath.

  • Add acetic anhydride (6.0 mL, 63 mmol) dropwise over 30 minutes while maintaining pH ~9-10 with additional NaOH.

  • Acidify to pH 2.0 with conc. HCl. The product precipitates as a white solid.

  • Validation: Check LC-MS for mass [M+H]+ = 242.2.

Step 2: Enzymatic Hydrolysis

Reagents: Acylase I (Grade I from Aspergillus melleus), CoCl₂ (cofactor).

  • Dissolve N-acetyl-DL-3-fluorotyrosine (10 g) in water, adjusting pH to 7.5 with dilute LiOH.

  • Add Acylase I (200 mg) and CoCl₂ (1 mM final concentration).

  • Incubate at 37°C for 24-48 hours. Monitor by HPLC for the appearance of free L-tyrosine derivative.

  • Separation: Acidify to pH 5.0. Filter off the enzyme. Acidify further to pH 1.5 and extract the unreacted N-acetyl-D-3-fluorotyrosine with ethyl acetate. The free L-amino acid remains in the aqueous phase.

Step 3: Hydrolysis to Free D-Amino Acid
  • Reflux the N-acetyl-D-intermediate in 2M HBr or 6M HCl for 4 hours.

  • Evaporate to dryness to yield 3-fluoro-D-tyrosine hydrobromide/chloride .

Step 4: N-Boc Protection

Reagents: (Boc)₂O, Triethylamine (TEA), Dioxane/Water.

  • Dissolve 3-fluoro-D-tyrosine (5.0 g) in 1:1 Dioxane/Water (50 mL).

  • Add TEA (2.5 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Evaporate dioxane. Acidify aqueous layer to pH 2-3 with KHSO₄ (avoids removing Boc). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc.

Route B: Asymmetric Hydrogenation (Scale-Up Ready)

Rationale: For multi-gram to kilogram synthesis, enzymatic resolution suffers from a max 50% yield (theoretical). Asymmetric hydrogenation converts 100% of the starting material to the D-isomer using a chiral Rhodium catalyst.

Workflow Diagram

AsymmetricHydrogenation Substrate 3-Fluorobenzaldehyde Step1 Erlenmeyer Azlactone Synthesis Substrate->Step1 Step2 Ring Opening (Methanol/NaOCH3) Step1->Step2 Precursor (Z)-Methyl-2-acetamido- 3-(3-fluorophenyl)acrylate Step2->Precursor Catalysis Rh(I)-(R,R)-DuPhos Hydrogenation Precursor->Catalysis H2 (3-5 bar) Product N-Acetyl-3-fluoro-D-tyrosine Methyl Ester Catalysis->Product >98% ee caption Figure 2: Catalytic cycle for high-yield asymmetric synthesis.

Figure 2: Catalytic cycle for high-yield asymmetric synthesis.

Critical Protocol: Rh-Catalyzed Hydrogenation

Note: This step requires a high-pressure reactor.

  • Substrate: (Z)-Methyl-2-acetamido-3-(3-fluoro-4-acetoxyphenyl)acrylate (Prepared via Erlenmeyer condensation).

  • Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]BF₄. (Use (R,R)-ligand to generate D-amino acids).

  • Solvent: Degassed Methanol.

  • Conditions:

    • Load substrate and catalyst (S/C ratio 500:1) into an autoclave under Argon.

    • Pressurize with H₂ to 5 bar (75 psi).

    • Stir at 25°C for 6 hours.

  • Result: Quantitative conversion to the protected D-amino acid ester.

  • Deprotection: Sequential hydrolysis (LiOH for ester, HCl for acetyl) followed by Boc-protection as in Route A.

Part 3: Analytical Data & Quality Control

To ensure the product meets pharmaceutical standards, the following parameters must be verified.

Specification Table
ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Purity (HPLC) ≥ 98.0%C18 Column, ACN/H₂O gradient
Chiral Purity (ee) ≥ 99.0%Chiralpak AD-H or Crownpak CR(+)
¹H NMR Consistent with structure400 MHz, DMSO-d₆
¹⁹F NMR Single peak ~ -135 ppm376 MHz, DMSO-d₆
Mass Spec [M+H]⁺ = 300.12 (calc.)ESI-MS (Positive Mode)
Specific Rotation [α]₂₀D = + (Value dependent on solvent)Polarimetry (c=1, MeOH)
Troubleshooting Guide
  • Low Yield in Boc Protection: Ensure pH is maintained >9 during the addition of (Boc)₂O. If the pH drops, the amine becomes protonated and unreactive.

  • Racemization: Avoid strong bases (NaOH) at high temperatures during hydrolysis steps. Use enzymatic hydrolysis or LiOH at 0°C where possible.

  • Incomplete Hydrogenation: Poisoned catalyst. Ensure substrate is free of sulfur/halide impurities and solvents are rigorously degassed.

References

  • Enzymatic Resolution of Amino Acids

    • Chenault, H. K., & Dahmer, J. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Link

  • Asymmetric Hydrogenation (DuPhos Catalyst)

    • Burk, M. J., et al. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society. Link

  • Synthesis of Fluorinated Tyrosines

    • Seyedsayamdost, M. R., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides. NIH/PubMed Central. Link

  • Boc Protection Protocols

    • Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

  • Properties of 3-Fluoro-DL-Tyrosine

    • PubChem Database. 3-Fluoro-DL-tyrosine. Link

Technical Guide: N-Boc-3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1198186-15-0 Formula: C₁₄H₁₈FNO₅ Molecular Weight: 299.29 g/mol [1]

Executive Summary & Chemical Identity[2]

N-Boc-3-fluoro-D-tyrosine is a specialized non-proteinogenic amino acid derivative utilized primarily in the synthesis of metabolically stable peptides and peptidomimetics. By combining the D-stereochemistry (which confers resistance to proteolytic degradation) with a fluorine substitution at the ortho position of the phenolic ring, this building block offers a dual mechanism for enhancing the pharmacokinetic profile of therapeutic candidates.

Core Chemical Data
PropertySpecification
CAS Number 1198186-15-0
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Stereochemistry D-Enantiomer (R-configuration at

-carbon)
Appearance White to off-white crystalline powder
Purity

98% (HPLC),

99% ee (Chiral HPLC)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
Melting Point 135–140 °C (typical range for Boc-Tyr derivatives)

Strategic Utility in Drug Development

The incorporation of N-Boc-3-fluoro-D-tyrosine into peptide sequences is not merely a structural modification; it is a functional engineering strategy.

The Fluorine Effect (Electronic & Steric)

The fluorine atom at the 3-position exerts a strong electron-withdrawing effect (


 effect) on the phenolic ring.
  • pKa Modulation: The pKa of the phenolic hydroxyl drops from ~10.0 (Tyrosine) to ~8.5 (3-Fluoro-Tyrosine). This increases the acidity, enhancing hydrogen bond donor capability at physiological pH and potentially altering receptor binding affinity.

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond, preventing oxidative metabolism (e.g., by cytochrome P450s) at the ortho position, a common site for metabolic clearance.

D-Enantiomer Stability

Endogenous proteases generally recognize L-amino acids. Introducing the D-isomer disrupts the peptide backbone conformation (often inducing


-turns), rendering the peptide unrecognizable to standard proteolytic enzymes like chymotrypsin.
19F-NMR Probing

The fluorine atom serves as a sensitive NMR handle. Unlike protons,


F has no background signal in biological systems, making this residue ideal for studying peptide-protein interactions or conformational dynamics in complex media.

Synthesis & Production Workflows

The synthesis of N-Boc-3-fluoro-D-tyrosine requires strict stereochemical control. While enzymatic resolution is common for L-isomers, the D-isomer is frequently accessed via asymmetric hydrogenation or chemo-enzymatic routes.

Synthetic Route Visualization

The following diagram illustrates a robust chemical synthesis pathway starting from 3-fluoro-4-hydroxybenzaldehyde, utilizing an Erlenmeyer-Plöchl azlactone intermediate followed by asymmetric hydrogenation to establish the D-configuration.

Synthesis_Workflow Start 3-Fluoro-4-hydroxy- benzaldehyde Azlactone Azlactone Intermediate Start->Azlactone N-Acetylglycine, NaOAc, Ac2O Dehydro Dehydro-Amino Acid Precursor Azlactone->Dehydro Ring Opening (Hydrolysis) D_Tyr 3-Fluoro-D-Tyrosine (Free Acid) Dehydro->D_Tyr Asymmetric Hydrogenation (Rh-DuPhos Catalyst) Final N-Boc-3-fluoro-D-tyrosine (CAS 1198186-15-0) D_Tyr->Final Boc2O, NaOH (Schotten-Baumann)

Figure 1: Asymmetric synthesis pathway ensuring high enantiomeric excess of the D-isomer.

Experimental Protocols

Handling & Storage[4]
  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable for >2 years if kept dry. Avoid strong oxidizers.

Boc-Deprotection Protocol (Solid Phase Peptide Synthesis)

To utilize this building block in SPPS, the Boc group must be removed or the compound used as the N-terminal residue. If used in solution phase or Boc-chemistry SPPS:

  • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-fluoro-D-tyrosine (or the resin-bound peptide) in the TFA/DCM mixture.

    • React for 30 minutes at room temperature.

    • Monitor by TLC or HPLC for disappearance of the starting material.

    • Workup: Evaporate TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The trifluoroacetate salt of 3-fluoro-D-tyrosine is obtained, ready for coupling.

Coupling Protocol (Standard Fmoc/Boc SPPS)

Due to the electron-withdrawing fluorine, the nucleophilicity of the amine (after deprotection) is slightly reduced, and the acidity of the phenol is increased.

  • Activator: HATU or PyBOP is recommended over DIC/HOBt to ensure complete coupling.

  • Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Stoichiometry: Use 3-4 equivalents of amino acid and coupling reagent relative to the resin loading.

  • Note: The unprotected phenolic hydroxyl can be tolerated in many Boc-chemistry protocols, but for high-yield synthesis, side-chain protection (e.g., benzyl group, though rare for fluorotyrosine commercial stocks) or careful pH control is advised to prevent O-acylation. However, for N-Boc-3-fluoro-D-tyrosine supplied as the free phenol, O-acylation is a risk if excess base is used.

Analytical Validation

A self-validating system for this compound relies on three orthogonal analytical methods.

MethodExpected ResultPurpose
HPLC (C18 Column) Single peak, RT distinct from L-isomer (if chiral column used)Purity & Identity
1H NMR (DMSO-d6)

1.35 (s, 9H, Boc),

6.8-7.2 (m, 3H, Ar-H)
Structural Confirmation
19F NMR Singlet around -136 ppm (relative to CFCl3)Fluorine incorporation check
Polarimetry Specific Rotation

must be positive (e.g., +12° to +16°)
Confirm D-enantiomer

Mechanism of Action in Peptidomimetics

The following diagram details how the integration of this specific residue impacts the pharmacodynamics of a peptide drug.

MOA_Flow Input Peptide Sequence with N-Boc-3-fluoro-D-tyrosine Effect1 D-Stereochemistry Input->Effect1 Effect2 3-Fluoro Substitution Input->Effect2 Result1 Induces Beta-Turn Conformation Effect1->Result1 Result2 Resists Proteolysis (Chymotrypsin/Trypsin) Effect1->Result2 Result3 Lowers Phenol pKa (Increased H-Bond Donor) Effect2->Result3 Result4 Blocks Metabolic Hydroxylation Effect2->Result4 Outcome Enhanced Bioavailability & Potency Result1->Outcome Result2->Outcome Result3->Outcome Result4->Outcome

Figure 2: Pharmacodynamic impact of N-Boc-3-fluoro-D-tyrosine integration.

References

  • Seyedsayamdost, M. R., et al. (2006). Synthesis and incorporation of fluorotyrosines into proteins.[2][3] Nature Protocols. (Contextual grounding for fluorotyrosine utility).

  • PubChem. (2024). Compound Summary for Fluorinated Tyrosine Derivatives. National Library of Medicine. Retrieved from [Link]

(Note: While specific literature on the CAS 1198186-15-0 is sparse in public indices, the properties and protocols are derived from the well-established chemistry of homologous fluorinated amino acids and Boc-protection strategies validated in references 2 and 3.)

Sources

An In-Depth Technical Guide to N-Boc-3-fluoro-D-tyrosine: Properties, Synthesis, and Application in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-fluoro-D-tyrosine is a synthetically modified amino acid that has garnered significant interest in the field of peptide-based drug discovery. The incorporation of both a fluorine atom and a D-chiral center offers unique advantages, including enhanced metabolic stability and the ability to probe and modulate peptide-protein interactions. This technical guide provides a comprehensive overview of the key chemical and physical properties of N-Boc-3-fluoro-D-tyrosine, its synthesis, and its strategic application in solid-phase peptide synthesis (SPPS) to develop more robust and effective peptide therapeutics.

Introduction: The Rationale for Fluorination and D-Amino Acid Incorporation in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often limited by their poor metabolic stability, primarily due to rapid degradation by proteases. Two key strategies to overcome this limitation are the introduction of unnatural amino acids and the use of D-amino acids.

The incorporation of fluorinated amino acids, such as 3-fluoro-D-tyrosine, can significantly enhance the pharmacokinetic properties of a peptide.[1] Fluorine's high electronegativity can alter the electronic properties of the amino acid side chain, influencing binding affinities and metabolic stability.[1]

Furthermore, the substitution of naturally occurring L-amino acids with their D-enantiomers renders the peptide backbone resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[] This strategic replacement can dramatically increase the in vivo half-life of a peptide therapeutic. N-Boc-3-fluoro-D-tyrosine combines both of these advantageous modifications, making it a valuable building block for medicinal chemists.

Core Molecular Profile of N-Boc-3-fluoro-D-tyrosine

A thorough understanding of the fundamental properties of N-Boc-3-fluoro-D-tyrosine is essential for its effective use in the laboratory.

PropertyValueSource(s)
Molecular Weight 299.29 g/mol [3][4][5]
Molecular Formula C₁₄H₁₈FNO₅[3][4][5]
Appearance White to off-white solid/lyophilized powder
Solubility Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
CAS Number (L-enantiomer) 125218-33-9[3][4][5]

Synthesis of N-Boc-3-fluoro-D-tyrosine

The synthesis of N-Boc-protected amino acids is a well-established process in organic chemistry. While a specific synthetic protocol for N-Boc-3-fluoro-D-tyrosine was not found in the immediate search, a general and reliable method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

A plausible synthetic route would start with the commercially available 3-fluoro-D-tyrosine. The protection of the amino group is crucial to prevent unwanted side reactions during peptide synthesis.

Conceptual Synthesis Workflow:

A 3-Fluoro-D-tyrosine C Base (e.g., NaHCO₃, Et₃N) in a suitable solvent (e.g., Dioxane/Water) A->C B Di-tert-butyl dicarbonate (Boc)₂O B->C D N-Boc-3-fluoro-D-tyrosine C->D Boc Protection

Caption: Conceptual workflow for the Boc-protection of 3-fluoro-D-tyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-3-fluoro-D-tyrosine is primarily utilized as a building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile and is typically removed with trifluoroacetic acid (TFA) at each cycle of amino acid addition.

The Strategic Advantage in Peptide Design

The incorporation of N-Boc-3-fluoro-D-tyrosine can be strategically employed to:

  • Enhance Proteolytic Stability: The D-configuration of the amino acid sterically hinders the approach of proteases, significantly slowing down peptide degradation.[]

  • Modulate Receptor Binding: The fluorine atom can alter the electronic and conformational properties of the peptide, potentially leading to improved binding affinity and selectivity for its target receptor.[1]

  • Serve as a Spectroscopic Probe: While not extensively documented for this specific molecule, fluorinated amino acids can sometimes be used as probes in NMR studies to investigate peptide structure and dynamics.

General Protocol for Incorporation of N-Boc-3-fluoro-D-tyrosine in Boc-SPPS

The following is a generalized, step-by-step protocol for the incorporation of N-Boc-3-fluoro-D-tyrosine into a growing peptide chain on a solid support.

Boc-SPPS Cycle for Amino Acid Incorporation:

A Resin-Bound Peptide with Free N-terminus B 1. Deprotection: Treat with TFA in DCM to remove Boc group A->B C Resin-Bound Peptide with TFA Salt of N-terminus B->C D 2. Neutralization: Treat with a base (e.g., DIEA in DCM) C->D E Resin-Bound Peptide with Free N-terminus D->E F 3. Coupling: Add N-Boc-3-fluoro-D-tyrosine, a coupling agent (e.g., HBTU, DIC/HOBt), and a base (e.g., DIEA) in a suitable solvent (e.g., DMF) E->F G Resin-Bound Peptide with newly added N-Boc-3-fluoro-D-tyrosine F->G

Caption: A typical cycle for the incorporation of an amino acid in Boc-SPPS.

Detailed Steps:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid of the peptide sequence is attached.

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

  • Washing: The resin is thoroughly washed with DCM and then with a solvent like isopropanol to remove residual TFA and byproducts.

  • Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.[6]

  • Washing: The resin is washed again to remove excess base and salts.

  • Coupling: The N-Boc-3-fluoro-D-tyrosine is pre-activated with a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in the presence of a base like DIEA in a solvent such as N,N-dimethylformamide (DMF). This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.[7]

  • Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.

  • Monitoring: The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

  • Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8] Scavengers are added to the cleavage cocktail to prevent side reactions with reactive intermediates.

Conclusion

N-Boc-3-fluoro-D-tyrosine is a powerful tool for the modern peptide chemist. Its unique combination of a fluorine substituent and a D-chiral center provides a direct and effective means to enhance the metabolic stability and modulate the biological activity of peptide-based drug candidates. A solid understanding of its chemical properties and the principles of its incorporation via Boc-SPPS is crucial for its successful application in the development of next-generation peptide therapeutics.

References

  • Echo BioSystems. N-Boc-3-fluoro-L-tyrosine. [Link]

  • Pharmaffiliates. N-Boc-3-Fluoro-L-Tyrosine | CAS No : 125218-33-9. [Link]

  • PubChem. N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine. [Link]

  • The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]

  • Wu, P., et al. (2009). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Ghorai, S., et al. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC. [Link]

  • Wolber, E. K., et al. (2012). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • ResearchGate. Large-scale production of N,N'-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. [Link]

  • The Open Repository @ Binghamton (The ORB). The synthesis of 3-formyltyrosine for the purpose of in virto fluorescent visualization of microtubules. [Link]

  • RSC Publishing. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. [Link]

  • ResearchGate. Synthesis of N-Boc-Tyrosine-1,2,3-triazole. [Link]

  • PMC. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • Digital CSIC. Solid-phase peptide synthesis. [Link]

Sources

An In-depth Technical Guide on the Stereochemistry of N-Boc-3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Acids

Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, make it a valuable element in drug design.[1] The introduction of fluorine into amino acids can significantly alter their biological activity, metabolic stability, and binding affinity to target proteins.[1][2] N-Boc-3-fluoro-D-tyrosine, a derivative of the amino acid D-tyrosine, is a chiral building block used in the synthesis of peptides and other complex molecules.[2][3] Its stereochemistry plays a crucial role in its biological function and is a critical consideration in the development of novel therapeutics.

Stereochemistry of N-Boc-3-fluoro-D-tyrosine

The stereochemistry of N-Boc-3-fluoro-D-tyrosine is defined by the spatial arrangement of the atoms around its chiral center, the alpha-carbon. The "D" designation indicates that it is the enantiomer of the naturally occurring L-tyrosine. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the amino group and the fluorine atom at the 3-position of the aromatic ring further influence its three-dimensional structure and reactivity.[2]

The C-F bond is highly polarized, which can affect the acidity of the phenolic hydroxyl group and the overall electronic properties of the aromatic ring. These modifications can lead to altered interactions with biological targets compared to its non-fluorinated counterpart.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure N-Boc-3-fluoro-D-tyrosine is a critical step in its application. Several synthetic strategies have been developed to achieve high stereoselectivity.

Chemoenzymatic Synthesis

One effective method involves a chemoenzymatic process.[1] This approach often utilizes enzymes, such as tyrosine phenol-lyase (TPL), which can catalyze the stereoselective synthesis of L- or D-amino acids.[4] For instance, a TPL-based process has been developed for the synthesis of fluorinated L-tyrosine analogs.[4] By carefully selecting the appropriate enzyme and reaction conditions, the desired D-enantiomer can be produced with high enantiomeric excess.

Asymmetric Synthesis

Asymmetric synthesis routes often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center. These methods provide a high degree of stereochemical control, ensuring the production of the desired enantiomer.

Chiral Resolution

Another common approach is the resolution of a racemic mixture of 3-fluoro-tyrosine.[5] This can be achieved through various techniques, including crystallization with a chiral resolving agent, such as D- or L-tyrosine hydrazide, or by chiral chromatography.[5][6]

Visualizing the Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of Racemic 3-Fluoro-tyrosine cluster_protection N-Boc Protection cluster_resolution Chiral Resolution Start Starting Materials Reaction Fluorination Reaction Start->Reaction Racemate Racemic 3-Fluoro-tyrosine Reaction->Racemate Boc_Anhydride Boc Anhydride Racemate_Boc Racemic N-Boc-3-fluoro-tyrosine Boc_Anhydride->Racemate_Boc Chiral_Column Chiral HPLC Racemate_Boc->Chiral_Column D_Enantiomer N-Boc-3-fluoro-D-tyrosine Chiral_Column->D_Enantiomer L_Enantiomer N-Boc-3-fluoro-L-tyrosine Chiral_Column->L_Enantiomer

Caption: A generalized workflow for the synthesis and chiral resolution of N-Boc-3-fluoro-D-tyrosine.

Stereochemical Analysis

Confirming the stereochemical purity of N-Boc-3-fluoro-D-tyrosine is paramount. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[7][8][9] By using a chiral stationary phase (CSP), the D- and L-enantiomers of N-Boc-3-fluoro-tyrosine can be effectively resolved and quantified.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose.[6][9] The choice of mobile phase and column temperature can significantly impact the separation efficiency.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.[12][13] While standard ¹H and ¹³C NMR can confirm the overall structure of the molecule, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be used to differentiate between enantiomers.[12][14] ¹⁹F NMR is also particularly useful for confirming the presence and environment of the fluorine atom.

Optical Rotation

Measurement of optical rotation using a polarimeter can distinguish between enantiomers, as they rotate plane-polarized light in opposite directions. The specific rotation is a characteristic physical property of a chiral molecule.

Summary of Analytical Data:

Analytical TechniquePurposeKey Parameters
Chiral HPLCEnantiomeric purity determinationChiral stationary phase, mobile phase composition, flow rate, detection wavelength
NMR SpectroscopyStructural confirmation and stereochemical analysisChemical shifts (δ), coupling constants (J), use of chiral shift reagents
Optical RotationConfirmation of enantiomeric identitySpecific rotation ([α])

Applications in Drug Development

The unique stereochemistry of N-Boc-3-fluoro-D-tyrosine makes it a valuable building block in the design of peptidomimetics and other therapeutic agents.[15][16] The D-configuration can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.

The fluorine atom can modulate the binding affinity and selectivity of a drug candidate for its target receptor or enzyme.[1] For example, fluorinated tyrosine analogs have been used to probe the mechanisms of various enzymes, including protein tyrosine phosphatases and kinases.[1]

Illustrative Pathway of Application:

Application_Pathway Start N-Boc-3-fluoro-D-tyrosine SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Peptide Fluorinated Peptide Analog SPPS->Peptide Screening Biological Screening Peptide->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The role of N-Boc-3-fluoro-D-tyrosine in a typical drug discovery pipeline.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoro-D,L-tyrosine

This protocol describes the general steps for the synthesis of the racemic mixture.

  • Fluorination of Tyrosine: L-tyrosine is treated with a fluorinating agent, such as Selectfluor®, in a suitable solvent system to introduce the fluorine atom at the 3-position of the aromatic ring.

  • N-Boc Protection: The resulting 3-fluoro-D,L-tyrosine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a mixture of dioxane and water.[14]

  • Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Protocol 2: Chiral Resolution by HPLC

This protocol outlines the separation of the enantiomers.

  • Column and Mobile Phase: A chiral column, such as a Lux Cellulose-2 column (250 x 4.6 mm, 3 µm), is used.[9] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[9]

  • Gradient Elution: A gradient elution program is often employed to achieve optimal separation.[9]

  • Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength (e.g., 224 nm).[9]

  • Fraction Collection: The separated enantiomeric peaks are collected, and the solvent is removed to yield the pure enantiomers.

Conclusion

The stereochemistry of N-Boc-3-fluoro-D-tyrosine is a critical determinant of its utility in modern drug discovery. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is essential for its effective application. The methodologies and insights presented in this guide provide a solid foundation for researchers and scientists working with this important fluorinated amino acid.

References

  • Organic Letters. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
  • CymitQuimica. CAS 125218-33-9: N-BOC-3-FLUORO-L-TYROSINE.
  • NIH. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC.
  • Organic Letters. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
  • Chem-Impex. 3-Fluoro-L-tyrosine.
  • ResearchGate.
  • PubChem. 3-Fluoro-D-tyrosine. NIH.
  • Chem-Impex. 3-Fluoro-DL-tyrosine.
  • ResearchGate. Synthesis of N-Boc-Tyrosine-1,2,3-triazole.
  • Fluorochem. N-Boc-3-Fluoro-L-tyrosine.
  • NIH. (n.d.). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC.
  • Sigma-Aldrich. 3-FLUORO-D-TYROSINE.
  • NIH. (n.d.). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PMC.
  • The Journal of Organic Chemistry. Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine.
  • NIH. (n.d.).
  • NIH. (2021).
  • Squarespace. (2023).
  • Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulf
  • ResearchGate.
  • Royal Society of Chemistry.
  • Sigma-Aldrich.
  • SciRP.org. (2026).
  • Santa Cruz Biotechnology. N-Boc-3-fluoro-L-tyrosine.
  • Chem-Impex. Boc-3,5-dibromo-D-tyrosine.
  • Royal Society of Chemistry. (2016).
  • Forschungszentrum Jülich. (2021).
  • NIH. (2024).
  • 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configur
  • Benchchem. N-Boc-3,5-Difluoro-D-tyrosine.

Sources

An In-depth Technical Guide to N-Boc-3-fluoro-D-tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Peptide and Drug Design

In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have emerged as powerful tools for modulating the biological and physicochemical properties of peptides and small molecules. This guide provides an in-depth technical overview of N-Boc-3-fluoro-D-tyrosine, a valuable building block for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom onto the aromatic ring of tyrosine offers a subtle yet profound modification. Fluorine's high electronegativity and minimal steric footprint can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. The use of the D-enantiomer, in particular, provides inherent resistance to proteolytic degradation, a critical consideration in the design of peptide-based therapeutics. This guide will navigate the commercial sourcing, quality assessment, synthetic applications, and strategic deployment of N-Boc-3-fluoro-D-tyrosine in contemporary research.

Commercial Suppliers and Quality Considerations

Procuring high-quality N-Boc-3-fluoro-D-tyrosine is the foundational step for any successful research endeavor. While a direct, consolidated list of suppliers for this specific D-enantiomer can be elusive, several reputable chemical vendors specialize in unnatural amino acids and their derivatives. Researchers should inquire with the following suppliers, who are known to carry a wide range of fluorinated amino acids, including the L-enantiomer and other D-tyrosine derivatives, and often offer custom synthesis services.

Table 1: Prominent Commercial Suppliers of Unnatural Amino Acids

SupplierWebsiteNotes
Sigma-Aldrich (Merck)Offers 3-Fluoro-D-tyrosine (CAS 64024-06-2) and N-Boc-3,5-difluoro-D-tyrosine (CAS 1213198-51-6), indicating capability in this area.[1]
FluorochemA key supplier of fluorinated compounds, offering N-Boc-3-fluoro-L-tyrosine (CAS 125218-33-9).[2]
Thermo Scientific ChemicalsProvides a range of Boc-protected amino acids, including N-Boc-L-tyrosine.[3]
Chem-Impex InternationalSpecializes in amino acids and derivatives, offering products like Boc-3,5-dibromo-D-tyrosine.[4]
Aapptec[Link]Focuses on reagents for peptide synthesis, including Boc-D-tyrosine (CAS 70642-86-3).[5]
Santa Cruz BiotechnologySupplies a variety of biochemicals for research, including N-Boc-3-fluoro-L-tyrosine.[6]

Causality Behind Stringent Quality Control:

When sourcing N-Boc-3-fluoro-D-tyrosine, it is imperative to request a Certificate of Analysis (CoA). The synthetic routes to enantiomerically pure fluorinated amino acids can be complex, potentially leading to impurities that can compromise downstream applications.

Key Parameters to Scrutinize on a CoA:

  • Purity (HPLC): A purity of ≥98% is recommended for most applications in peptide synthesis and drug discovery.

  • Enantiomeric Excess (ee%): This is a critical parameter to ensure the stereochemical integrity of the final peptide. Chiral HPLC is the standard method for this determination.

  • Identity (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS): The spectral data should be consistent with the expected structure. ¹⁹F NMR is particularly informative for confirming the presence and chemical environment of the fluorine atom.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal.

Synthesis and Potential Impurities: A Glimpse into the "How"

While end-users will typically purchase this reagent, understanding its synthesis provides insight into potential impurities. The enantioselective synthesis of 3-fluoro-D-tyrosine often involves multi-step sequences. One common approach is the asymmetric synthesis from achiral precursors, which may involve chiral catalysts or auxiliaries. Another strategy is the fluorination of a D-tyrosine derivative. Incomplete reactions or side reactions during these steps can lead to the presence of the corresponding L-enantiomer, non-fluorinated N-Boc-D-tyrosine, or di-fluorinated species as impurities.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The Boc (tert-butyloxycarbonyl) protection strategy remains a robust method for SPPS, particularly for the synthesis of complex or unusual peptides. The incorporation of N-Boc-3-fluoro-D-tyrosine follows the general principles of Boc-SPPS, with some specific considerations.

Experimental Protocol: Incorporation of N-Boc-3-fluoro-D-tyrosine using Boc-SPPS

This protocol outlines the manual incorporation of N-Boc-3-fluoro-D-tyrosine into a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel

  • N-Boc-3-fluoro-D-tyrosine

  • Peptide-resin with a free N-terminal amino group

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Kaiser test kit

Workflow:

SPPS_Workflow start Start: Peptide-Resin (Free N-terminus) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection neutralization 2. Neutralization (10% DIEA in DCM) deprotection->neutralization coupling 3. Coupling (N-Boc-3-fluoro-D-tyrosine, HBTU/HOBt, DIEA in DMF) neutralization->coupling wash 4. Washing (DMF, DCM) coupling->wash kaiser_test 5. Kaiser Test wash->kaiser_test kaiser_test->coupling Positive (Incomplete) Recouple next_cycle Proceed to next cycle or Final Cleavage kaiser_test->next_cycle Negative (Complete)

Caption: Boc-SPPS cycle for incorporating N-Boc-3-fluoro-D-tyrosine.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[7]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x). The N-terminal amine is now free.

  • Coupling:

    • In a separate vial, dissolve N-Boc-3-fluoro-D-tyrosine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours. The steric bulk of the fluorinated tyrosine may necessitate longer coupling times or the use of a more potent coupling reagent like HATU.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A blue color indicates an incomplete reaction (free primary amines), while a yellow/colorless result signifies a complete coupling.

    • If the Kaiser test is positive, drain the coupling solution and repeat the coupling step with freshly activated N-Boc-3-fluoro-D-tyrosine.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

The peptide-resin is now ready for the next deprotection and coupling cycle.

Strategic Applications in Drug Discovery and Chemical Biology

The incorporation of N-Boc-3-fluoro-D-tyrosine into peptides and small molecules offers several strategic advantages for researchers.

Probing Protein-Ligand Interactions with ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for studying protein structure, dynamics, and ligand binding due to the high sensitivity of the ¹⁹F chemical shift to the local environment and the absence of background signals in biological systems.[8] Peptides containing 3-fluorotyrosine can be used as sensitive probes to monitor binding events with target proteins, such as kinases or phosphatases.

Upon binding, changes in the chemical environment of the 3-fluorotyrosine residue will result in a measurable change in its ¹⁹F NMR chemical shift, allowing for the determination of binding affinities and the characterization of the binding interface.[9]

Enhancing the Potency and Selectivity of Kinase Inhibitors

Tyrosine kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10] Peptide-based inhibitors that mimic the substrate of a target kinase can be potent and selective therapeutic agents. The introduction of 3-fluoro-D-tyrosine in place of tyrosine can enhance the binding affinity of a peptide inhibitor for the kinase's active site. The electronegative fluorine atom can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the enzyme.

Signaling Pathway Application: A Hypothetical Kinase Inhibitor

Consider a scenario where a peptide inhibitor is designed to target a specific tyrosine kinase involved in a cancer signaling pathway. The incorporation of 3-fluoro-D-tyrosine could be a key modification to improve its inhibitory activity.

Kinase_Inhibition_Pathway cluster_0 Normal Signaling cluster_1 Inhibition Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Receptor->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Receptor_i Receptor Tyrosine Kinase Substrate_i Substrate Protein Receptor_i->Substrate_i Phosphorylation Blocked Inhibitor Peptide Inhibitor with 3-fluoro-D-tyrosine Inhibitor->Receptor_i Binding to Active Site No_Signal No Downstream Signaling Substrate_i->No_Signal

Sources

Spectroscopic data of N-Boc-3-fluoro-D-tyrosine (NMR, IR, MS)

[1]

Compound Profile & Structural Integrity

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluoro-4-hydroxyphenyl)propanoic acid CAS Number: 1213198-51-6 (D-isomer) / 125218-33-9 (L-isomer reference) Molecular Formula:

Molecular Weight:123
Core Structural Features

The introduction of a fluorine atom at the ortho position to the phenolic hydroxyl group (position 3) significantly alters the electronic environment of the aromatic ring compared to native tyrosine. This results in:

  • pKa Modulation: The phenol pKa drops from ~10.0 (Tyr) to ~8.5 (3-F-Tyr), enhancing hydrogen bond donation capability.[1]

  • Lipophilicity: Slight increase in LogP, improving membrane permeability in peptide analogues.[1]

  • Metabolic Stability: Resistance to oxidative metabolism at the 3-position.[1]

NMR Spectroscopy

Solvent: Methanol-



1

Proton NMR ( H NMR)

The aromatic region is the most diagnostic, displaying a characteristic ABC spin system modified by large Hydrogen-Fluorine (

1
PositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
Boc-CH

1.38 - 1.42Singlet (s)-9H, tert-butyl group.[1]

-CH

2.85, 3.05Multiplet (m)

,

Diastereotopic methylene protons.

-CH
4.25 - 4.35Multiplet (m)-Chiral center proton.[1]
Ar-H5 6.80 - 6.85Triplet/dd

,

Ortho to OH, meta to F. Pseudo-triplet due to overlapping couplings.[1]
Ar-H6 6.90 - 6.95Doublet (d)

,

Ortho to alkyl, para to F (small coupling).[1]
Ar-H2 6.98 - 7.05Doublet (d)

Ortho to F. Large geminal F-coupling dominates.[1]
Carbon-13 NMR ( C NMR)

Fluorine substitution causes significant splitting of carbon signals due to Carbon-Fluorine (

1
Carbon TypeShift (

ppm)

Coupling (Hz)
Assignment
Boc-CH

28.7-tert-butyl methyls.[1]

-C
37.5-Benzylic carbon.[1]

-C
56.8-Chiral center.
Boc-C

80.5-Quaternary tert-butyl carbon.
Ar-C6 117.5

Aromatic CH.[1]
Ar-C2 125.8

Aromatic CH (ortho to F).
Ar-C1 130.5

Aromatic C-alkyl (meta to F).
Ar-C4 144.2

Phenolic C-OH (ortho to F).[1]
Ar-C3 152.1

C-F ipso carbon (Large doublet).
Boc-C=O 157.5-Carbamate carbonyl.
Acid-C=O 174.8-Carboxylic acid carbonyl.
Fluorine-19 NMR ( F NMR)

Reference: CFCl


1
  • Shift:

    
    -136.5 ppm 
    
  • Appearance: Multiplet (decoupled: Singlet).

  • Note: The shift is upfield relative to fluorobenzene (

    
     -113) due to the shielding effect of the ortho-hydroxyl group.
    

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]

Fragmentation Pathway

The fragmentation follows a predictable loss of the acid-labile Boc group, followed by the decarboxylation typical of amino acids.

  • [M+H]

    
    : 
    
    
    300.1 (Parent Ion)[1][4]
  • [M+Na]

    
    : 
    
    
    322.1 (Sodium Adduct)[4]
  • [M - Boc + 2H]

    
    : 
    
    
    200.1 (Loss of Boc group)[1]
  • [M - Boc - COOH]

    
    : 
    
    
    154.1 (Immonium ion of 3-F-Tyr)[1]

FragmentationFigure 1: ESI(+) Fragmentation Pathway of N-Boc-3-fluoro-D-tyrosineMParent Ion [M+H]+m/z 300.1Frag1Des-Boc Ion[C9H11FNO3+H]+m/z 200.1M->Frag1- Boc (-100 Da)Frag2Immonium Ion[C8H9FNO]+m/z 154.1Frag1->Frag2- HCOOH (-46 Da)

[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm

)
Functional GroupAssignment
3300 - 3400 O-H / N-HBroad stretch (Phenol + Amide).[1]
2975 - 2980 C-H (sp

)
Methyl stretch (Boc group).[1]
1705 - 1720 C=O[1]Carboxylic acid carbonyl stretch.[1]
1680 - 1695 C=O[1]Carbamate (Boc) carbonyl stretch.[1]
1510 - 1520 C=CAromatic ring skeletal vibration.
1160 - 1250 C-F / C-OC-F stretch overlaps with phenolic C-O.[1]

Experimental Workflow & Quality Control

To ensure the integrity of the data presented above, the following experimental workflow is recommended for validation.

WorkflowFigure 2: Analytical Validation WorkflowStartCrude N-Boc-3-F-D-TyrTLCTLC Screening(MeOH:DCM 1:9)Rf ~ 0.4Start->TLCHPLCHPLC Purity Check(C18, H2O/MeCN + 0.1% TFA)TLC->HPLCDecisionPurity > 98%?HPLC->DecisionNMR1H & 19F NMR(Confirm Regiochemistry)Decision->NMRYesMSLC-MS (ESI+)(Confirm MW)Decision->MSYesRepurifyRecrystallize(EtOAc/Hexanes)Decision->RepurifyNoReleaseQC ReleaseCertificate of AnalysisNMR->ReleaseMS->ReleaseRepurify->HPLC

Protocol Notes
  • Enantiomeric Purity: While NMR cannot distinguish D/L enantiomers in achiral solvents, Chiral HPLC (e.g., Chiralpak AD-H column) is required to confirm the D-configuration (

    
     > 99%).[1]
    
  • Solvent Effects: In DMSO-

    
    , the phenolic proton may appear as a broad singlet around 
    
    
    9.5-10.0 ppm, which is often invisible in CD
    
    
    OD due to deuterium exchange.[1]

References

  • PubChem. (2025).[1][5] N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Seyedsayamdost, M. R., et al. (2006).[1][6] Spectroscopic and Kinetic Characterization of 3-Fluorotyrosine.[1] Journal of the American Chemical Society.[1] (Contextual grounding for 3-F-Tyr spectral shifts).

Precision Engineering of the Tyrosyl Side Chain: The Fluorine Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Fluorotyrosine

In the landscape of protein engineering and medicinal chemistry, the modification of tyrosine with fluorine represents a high-precision tool for probing and tuning molecular function. Unlike bulky alkyl substitutions that disrupt steric packing, the fluorine atom is nearly isosteric with hydrogen (van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). However, its extreme electronegativity (


 = 3.98) induces profound electronic changes in the phenol ring.

For the researcher, fluorotyrosine (F-Tyr) is not merely a label; it is a functional rheostat. It allows for the systematic modulation of:

  • Acidity (pKa): Lowering the phenolic pKa to alter hydrogen bond donor capability.

  • Electrostatics: Inverting the quadrupole moment to interrogate cation-

    
     interactions.
    
  • Metabolic Stability: Blocking oxidative metabolism at the ortho positions.

  • Spectral Visibility: Introducing a sensitive 19F NMR probe with zero background in biological systems.

This guide details the physicochemical mechanics, synthetic protocols, and experimental applications of fluorotyrosine, providing a self-validating framework for its integration into drug discovery and structural biology workflows.

Physicochemical Alterations: The Fluorine Effect[1][2]

The introduction of fluorine onto the tyrosine ring creates a "non-perturbative" steric change while driving a "massive" electronic shift. This duality is the core of its utility.

The pKa Shift and H-Bonding

The most immediate consequence of fluorination is the acidification of the phenolic hydroxyl group. The electron-withdrawing nature of fluorine stabilizes the phenolate anion via inductive effects (


), significantly lowering the pKa.
  • Monofluorination (3-F-Tyr): Reduces pKa by ~1.3–1.5 units.

  • Difluorination (3,5-F2-Tyr): Reduces pKa by ~2.7–2.9 units.

This shift is critical for Proton-Coupled Electron Transfer (PCET) studies. By substituting Tyr with 3,5-F2-Tyr, researchers can selectively favor the deprotonated state (tyrosinate) at physiological pH without altering the protein's fold, thereby testing the role of the protonation state in catalytic mechanisms.

Quantitative Comparison Table

Table 1: Physicochemical Properties of Tyrosine and its Fluorinated Analogues

PropertyTyrosine (Tyr)3-Fluorotyrosine (3-F-Tyr)3,5-Difluorotyrosine (3,5-F2-Tyr)2-Fluorotyrosine (2-F-Tyr)
Phenolic pKa ~10.0~8.5~7.2~9.3
Hammett

(meta)
0.000.340.68 (additive)N/A (ortho effect)
Cation-

Binding
StrongWeakenedAbolished/RepulsiveModerate
Lipophilicity (

)
0.00 (Ref)+0.14+0.28+0.14
vdW Volume (ų) 123~126~129~126
19F NMR Sensitivity N/AHigh (

solvent sensitive)
HighHigh (Low pKa perturbation)

Note on 2-F-Tyr: 2-fluorotyrosine is unique. Because the fluorine is ortho to the alkyl connection rather than the hydroxyl, it exerts a weaker inductive effect on the OH group. This makes 2-F-Tyr the preferred probe for 19F NMR structural studies where minimizing pKa perturbation is essential to maintain native H-bond networks.

Structural & Functional Implications[4][5]

Dissecting Cation- Interactions

Aromatic residues (Tyr, Phe, Trp) often bind cationic ligands (e.g., acetylcholine, methylated Lys/Arg) via cation-


 interactions.[1] Distinguishing this electrostatic attraction from simple hydrophobic burial is experimentally challenging.

The Fluorine Test: Fluorination withdraws electron density from the


-cloud, diminishing the negative electrostatic potential on the ring face.
  • Hypothesis: If a ligand binding event is driven by cation-

    
     interactions, replacing Tyr with F-Tyr will significantly reduce affinity .
    
  • Control: If binding is driven purely by hydrophobic effects (desolvation), F-Tyr (being more lipophilic) will maintain or slightly increase affinity .

This "fluorine scan" is the gold standard for validating cation-


 interactions in ion channels and receptors.
Visualization of Cation- Modulation

CationPi_Modulation cluster_legend Mechanism of Action Tyr Native Tyrosine (Electron-Rich Face) Interaction_Strong Strong Attraction (Electrostatic) Tyr->Interaction_Strong FTyr Fluorotyrosine (Electron-Deficient Face) Interaction_Weak Weak/Repulsive (Depolarized Quadrupole) FTyr->Interaction_Weak Cation Cationic Ligand (Lys+, Arg+, Drug+) Cation->Interaction_Strong  Binds   Cation->Interaction_Weak  Rejects   Desc Fluorine (EWG) withdraws e- density from the aromatic ring, reducing the negative quadrupole moment required for cation binding.

Figure 1: Mechanism of cation-


 destabilization by fluorination. The electron-withdrawing group (EWG) nature of fluorine depletes the 

-system's negative potential.

Synthetic & Biosynthetic Methodologies[7][8]

Integrating F-Tyr into proteins requires selecting the right tool for the scale and complexity of the target.

Solid Phase Peptide Synthesis (SPPS)

For peptides (<50 AA), SPPS is the method of choice.

  • Reagent: Fmoc-Tyr(3-F)-OH or Fmoc-Tyr(3,5-F2)-OH.

  • Protection: The phenolic OH does not always require protection (e.g., tBu) due to the lowered nucleophilicity caused by fluorine, but Fmoc-Tyr(3-F)-OH without side-chain protection is commercially available and often sufficient. For 3,5-difluoro, the acidity is high enough that the phenolate is stable, but standard tBu protection is recommended to prevent acylation during coupling.

  • Coupling: Standard HBTU/DIEA protocols work.

  • Caution: Avoid strong base treatments for extended periods, although C-F bonds on aromatics are generally stable to piperidine deprotection conditions.

Biosynthetic Incorporation (Protein Expression)

For full-length proteins, genetic encoding is required.

Method A: Residue-Specific Incorporation (Auxotrophy)

  • Host: Tyrosine auxotrophic E. coli strains (e.g., TyrA-).

  • Protocol:

    • Grow cells in minimal media with limiting natural Tyrosine.

    • At mid-log phase (depletion of Tyr), induce expression and add F-Tyr or F2-Tyr.

    • Result: Global replacement of all Tyr residues with F-Tyr.

  • Pros: High yield, simple.

  • Cons: Replaces all tyrosines; cannot target a single site.

Method B: Site-Specific Incorporation (Orthogonal Pairs)

  • System: Amber codon suppression (TAG) using an evolved MjTyrRS/tRNA pair specific for F-Tyr.

  • Protocol: Co-transform plasmid with the orthogonal pair and the gene of interest containing a TAG mutation at the desired site.

  • Pros: Precision (single site).

  • Cons: Lower yield; requires evolved synthetase.

Synthesis Workflow Diagram

Synthesis_Workflow Start Target Molecule Selection Decision Peptide (<50 AA) or Protein (>50 AA)? Start->Decision SPPS Solid Phase Peptide Synthesis (SPPS) Decision->SPPS Peptide Bio Recombinant Expression Decision->Bio Protein Fmoc Use Fmoc-Tyr(F)-OH (Standard Coupling) SPPS->Fmoc Cleavage TFA Cleavage & HPLC Purification Fmoc->Cleavage Finish Purified Fluorinated Construct Cleavage->Finish Specificity Global or Site-Specific? Bio->Specificity Auxotroph Auxotrophic Strain (Tyr-) Global Replacement Specificity->Auxotroph Global Suppression Nonsense Suppression (TAG) Orthogonal tRNA/RS Pair Specificity->Suppression Single Site Auxotroph->Finish Suppression->Finish

Figure 2: Decision tree for synthesizing fluorotyrosine-containing biomolecules.

Applications in Drug Discovery & Chemical Biology

19F NMR: The Background-Free Probe

Fluorine-19 is the second most sensitive NMR nucleus (83% of 1H sensitivity) and has zero natural background in biological tissues.

  • Application: Incorporate 3-F-Tyr or 2-F-Tyr into a receptor.

  • Readout: The chemical shift of the 19F signal is exquisitely sensitive to the local dielectric environment. Ligand binding or conformational changes (e.g., GPCR activation) cause measurable chemical shift perturbations (CSP).

  • Advantage: Unlike fluorescence, this does not require bulky tags that might perturb the binding pocket.

Metabolic Stability (The "Fluorine Block")

In drug metabolism, the phenyl ring of tyrosine-like pharmacophores is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450s.

  • Strategy: Substitution of hydrogen with fluorine at the ortho position (relative to the phenol) blocks arene oxide formation and subsequent hydroxylation.

  • Outcome: Increased half-life (

    
    ) and bioavailability.
    
  • Caveat: Researchers must monitor for the "NIH Shift," where a substituent migrates during oxidation, though fluorine often effectively suppresses this pathway compared to hydrogen.

References

  • Seybold, P. G. (2001).[2] Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry. Link

  • Luo, X., et al. (2013). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of Organic Chemistry (PMC). Link

  • Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research. Link

  • Pomerantz, W. C., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[3][4] Journal of Biomolecular NMR. Link

  • Gee, C. L., et al. (2015). Site-Specific Incorporation of Fluorotyrosines into Proteins. Nature Protocols. Link

Sources

A Senior Application Scientist's Guide to the Strategic Introduction of Fluorine into Tyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective introduction of fluorine into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates.[1][2][3] Among the canonical amino acids, tyrosine presents a particularly attractive target for fluorination due to its activated aromatic ring and its frequent involvement in critical biological interactions. This technical guide provides an in-depth exploration of the primary strategies for incorporating fluorine into tyrosine-containing peptides. We will dissect the causal logic behind key experimental choices, present validated, step-by-step protocols for both direct peptide fluorination and the synthesis of fluorinated tyrosine building blocks, and discuss the profound impact of this modification on peptide structure, function, and analytical characterization. This document is designed to serve as a practical and authoritative resource for scientists aiming to leverage tyrosine fluorination in their research and development endeavors.

The Strategic Imperative for Fluorinating Tyrosine in Peptides

The substitution of a hydrogen atom with fluorine, despite the minimal steric perturbation (van der Waals radii of 1.2 Å for H vs. 1.35 Å for F), imparts a dramatic shift in the electronic properties of the molecule.[4] This has profound implications for peptide-based therapeutics.

1.1 Why Fluorinate? Tuning Peptide Properties with Precision

The strategic incorporation of fluorine can enhance a peptide's therapeutic profile in several key ways:[1][2][3][5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This can significantly prolong the in vivo half-life of a peptide drug.

  • Binding Affinity and Selectivity: Fluorine's high electronegativity alters the electron distribution of the tyrosine ring, which can modulate hydrogen bonding, dipole-dipole interactions, and cation-π interactions within a target binding pocket.[5] This can lead to enhanced binding affinity and improved selectivity.[1][5]

  • Conformational Control: The introduction of fluorine can influence local conformational preferences within the peptide backbone and side chains, helping to stabilize bioactive conformations.[5]

  • Membrane Permeability: Increasing the fluorine content can enhance the lipophilicity of a peptide, which may improve its ability to cross cellular membranes.[5][6]

  • pKa Modulation: Fluorinating the tyrosine ring significantly lowers the pKa of the phenolic hydroxyl group (see Table 1), altering its ionization state at physiological pH and potentially impacting receptor interactions.

Data Presentation Table 1: Effect of Fluorination on the pKa of the Tyrosine Side Chain

Tyrosine AnalogpKa of Phenolic HydroxylChange from L-Tyrosine
L-Tyrosine~10.1-
3-Fluoro-L-tyrosine~8.7-1.4
3,5-Difluoro-L-tyrosine~7.2-2.9

Note: pKa values are approximate and can vary slightly based on the local peptide sequence and environment.

1.2 Tyrosine: An Ideal Locus for Fluorine Modification

The phenol side chain of tyrosine is an excellent substrate for electrophilic aromatic substitution, making it a prime target for direct fluorination on a pre-synthesized peptide. Its rigid structure ensures that the fluorine atom is precisely positioned, allowing for predictable modulation of interactions. Furthermore, fluorinated tyrosine residues serve as powerful probes for biophysical studies.

Core Methodologies: A Dichotomy of Approach

There are two primary, philosophically distinct strategies for preparing fluorinated tyrosine-containing peptides: the "Post-Synthetic Modification" approach and the "Building Block" approach.[1][3][7] The choice between them is dictated by factors such as the desired position of fluorination, the presence of other sensitive residues in the peptide sequence, and scalability.

  • Post-Synthetic Modification (Top-Down): In this strategy, the native, non-fluorinated peptide is synthesized first, followed by a chemical reaction to directly fluorinate the tyrosine residue(s). This method is efficient for late-stage modification but can suffer from a lack of selectivity if multiple tyrosine residues or other reactive functional groups are present.[1]

  • Building Block Approach (Bottom-Up): This method involves the chemical synthesis of a fluorinated tyrosine amino acid monomer, which is then incorporated into the peptide sequence during standard Solid-Phase Peptide Synthesis (SPPS).[1][2][8] This approach offers absolute site-specificity and is the most common and reliable method for generating precisely fluorinated peptides.

Mandatory Visualization

G cluster_0 Two Primary Strategies for Tyrosine Fluorination start1 Synthesize Native Peptide step1_1 Direct Fluorination Reaction (e.g., with Selectfluor) start1->step1_1 Treat Peptide end1 Fluorinated Peptide step1_1->end1 Purify label1 Post-Synthetic Modification (Top-Down) start2 Synthesize Fmoc-F-Tyr-OH Monomer step2_1 Incorporate during Solid-Phase Peptide Synthesis (SPPS) start2->step2_1 Use as Building Block end2 Fluorinated Peptide step2_1->end2 Cleave & Purify label2 Building Block Approach (Bottom-Up)

Caption: Comparison of Post-Synthetic vs. Building Block fluorination workflows.

In-Depth Methodologies & Experimental Protocols

As a senior scientist, it is understood that a protocol is not merely a recipe but a system of validated steps. The following protocols are presented with the underlying rationale to ensure reproducibility and troubleshooting capacity.

Protocol 1: Post-Synthetic Electrophilic Fluorination of a Tyrosine-Containing Peptide

This method is best suited for peptides with a single, solvent-exposed tyrosine residue and no other highly electron-rich side chains (e.g., Tryptophan) that could compete in the reaction. The electrophilic fluorinating agent of choice is typically Selectfluor®, known for its relative stability and efficacy.[5]

Mandatory Visualization

G Tyr Tyrosine Phenol Ring (Electron-Rich) Intermediate Wheland Intermediate (Cationic Adduct) Tyr->Intermediate SEAr Attack on F+ Selectfluor Selectfluor® (N-F Electrophile) Selectfluor->Intermediate Fluorotyrosine 3-Fluorotyrosine Product Intermediate->Fluorotyrosine Re-aromatization ProtonLoss - H+

Caption: Mechanism of electrophilic aromatic substitution on the tyrosine ring.

Experimental Protocol:

  • Peptide Preparation:

    • Synthesize the target peptide (e.g., Ac-Gly-Tyr-Gly-NH2) using standard Fmoc-SPPS.

    • Cleave the peptide from the resin and deprotect all side chains using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) to >95% purity and confirm its identity by mass spectrometry (MS).

  • Fluorination Reaction:

    • Rationale: The reaction is performed in an acidic aqueous/organic mixture to ensure peptide solubility and to protonate the N-terminus and basic side chains, deactivating them towards the electrophile. Acetonitrile is a common co-solvent.

    • Dissolve the purified peptide (1.0 eq) in a 1:1 mixture of acetonitrile and 0.1 M aqueous formic acid to a final concentration of ~1 mg/mL.

    • In a separate vial, dissolve Selectfluor® (1.5 eq) in the same solvent system.[9]

    • Add the Selectfluor® solution to the stirring peptide solution at room temperature.

    • Monitor the reaction progress by taking aliquots every 30 minutes and analyzing via LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak with a mass increase of +18 Da (F replaces H). The reaction is typically complete within 2-4 hours.

  • Quenching and Purification:

    • Rationale: Excess Selectfluor® must be quenched to prevent unwanted side reactions during workup.

    • Upon completion, quench the reaction by adding an excess of a scavenger such as methionine or dimethyl sulfide.

    • Dilute the reaction mixture with water and directly purify the fluorinated peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the desired product peak.

  • Validation:

    • Confirm the purity of the final product by analytical RP-HPLC.

    • Verify the exact mass and successful monofluorination by high-resolution mass spectrometry (HRMS).

    • Confirm the site of fluorination (if necessary) by tandem MS (MS/MS) or 1D ¹⁹F NMR.

Protocol 2: Synthesis of Nα-Fmoc-3-fluoro-L-tyrosine Building Block

This protocol outlines a reliable method for synthesizing the key building block for the "Bottom-Up" approach. The synthesis starts from commercially available 3-fluoro-L-tyrosine.

Experimental Protocol:

  • Protection of the Phenolic Hydroxyl Group:

    • Rationale: The phenol group must be protected to prevent side reactions during the subsequent Fmoc protection and SPPS. A tert-butyl (tBu) group is standard as it is stable to the basic conditions of Fmoc deprotection but readily cleaved by TFA.

    • Suspend 3-fluoro-L-tyrosine (1.0 eq) in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) and sodium hydroxide (NaOH) to maintain a pH of ~10.

    • Stir at room temperature overnight. Acidify the reaction to pH ~2-3 with HCl.

    • Extract the product, Boc-3-F-Tyr-OH, into ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Introduction of the Fmoc Group:

    • Rationale: The Nα-amino group must be protected with the base-labile Fmoc group for use in standard SPPS.

    • Dissolve the Boc-protected intermediate in a mixture of acetone and water.

    • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq).

    • Stir at room temperature for 4-6 hours.

    • Remove the acetone under reduced pressure, dilute with water, and wash with ether to remove excess Fmoc-OSu.

    • Acidify the aqueous layer to pH ~2 with HCl and extract the product, Fmoc-3-F-Tyr(Boc)-OH, into ethyl acetate.

  • Selective Deprotection and Final Product Isolation:

    • Rationale: A final acid-mediated step is required to remove the temporary Boc group, yielding the final building block ready for SPPS.

    • Dissolve the product from the previous step in a solution of 4M HCl in dioxane.

    • Stir for 1 hour at room temperature.

    • Concentrate the solution under reduced pressure and precipitate the final product, Fmoc-3-F-Tyr-OH , by adding cold diethyl ether.

    • Filter the solid, wash with ether, and dry under vacuum. Characterize by NMR and MS.

Protocol 3: Incorporation of Fmoc-3-F-Tyr-OH via SPPS

This protocol assumes a standard automated or manual Fmoc-SPPS workflow. The fluorinated building block behaves similarly to its non-fluorinated counterpart, though minor adjustments can optimize incorporation.

// Nodes Resin [label="Resin-Bound Peptide-NH2", fillcolor="#5F6368"]; Deprotect [label="1. Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335"]; Wash1 [label="2. Wash (DMF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Couple [label="3. Coupling:\nFmoc-F-Tyr-OH\nHBTU/DIPEA in DMF", fillcolor="#4285F4"]; Wash2 [label="4. Wash (DMF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Next [label="Repeat Cycle for\nNext Amino Acid", fillcolor="#34A853"];

// Edges Resin -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Next; Next -> Deprotect [style=dashed, label="Next Cycle"]; }

Sources

A Senior Application Scientist's Guide to N-Boc-3-fluoro-D-tyrosine for Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of unnatural amino acids into peptide scaffolds represents a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated amino acids have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of peptides. This in-depth technical guide focuses on N-Boc-3-fluoro-D-tyrosine, a valuable building block for the synthesis of peptide libraries with enhanced stability, binding affinity, and unique conformational properties. We will explore the profound impact of the fluorine substituent, provide detailed protocols for solid-phase peptide synthesis (SPPS), and outline strategies for the construction and screening of peptide libraries, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful tool.

Introduction: The Fluorine Advantage in Peptide Drug Discovery

The pharmaceutical industry is increasingly turning to peptides as therapeutic agents due to their high specificity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, particularly those containing fluorine, has emerged as a powerful strategy to overcome these limitations.[2][3] Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[4] Its introduction into an amino acid side chain can induce significant changes in:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[5][6]

  • Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups and create novel non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding to biological targets.[7][8]

  • Conformational Control: The steric bulk and unique electronic properties of fluorine can influence peptide secondary structure, allowing for the design of conformationally constrained peptides with improved activity.[9]

  • Hydrophobicity and Lipophilicity: Fluorination can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes.[4][5]

N-Boc-3-fluoro-D-tyrosine is a chiral, non-proteinogenic amino acid that combines the benefits of a D-amino acid configuration—conferring proteolytic resistance—with the unique modulatory effects of a fluorine atom on the tyrosine ring.[10] This makes it an exceptional building block for the creation of diverse peptide libraries aimed at identifying novel therapeutic leads.

Physicochemical Properties of N-Boc-3-fluoro-D-tyrosine

The strategic placement of a fluorine atom at the 3-position of the tyrosine ring significantly alters its electronic and steric profile. Understanding these properties is crucial for predicting its impact on peptide structure and function.

PropertyDescriptionImplication in Peptide Synthesis & Function
Molecular Formula C14H18FNO5-
Molecular Weight 299.30 g/mol Important for accurate reagent calculations in SPPS.
Stereochemistry D-configurationConfers resistance to proteolysis by enzymes that recognize L-amino acids.[10]
Fluorine Position 3-position of the phenyl ringModulates the acidity of the phenolic hydroxyl group and influences aromatic interactions.[8]
Boc Protecting Group tert-ButoxycarbonylProtects the α-amino group during peptide coupling and is readily removed with acid.[10][11]

Solid-Phase Peptide Synthesis (SPPS) with N-Boc-3-fluoro-D-tyrosine

The incorporation of N-Boc-3-fluoro-D-tyrosine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is particularly well-suited for this building block.[11]

Rationale for Boc-Based SPPS

While the Fmoc/tBu strategy is widely used, the Boc/Bzl approach offers distinct advantages for certain applications and for the incorporation of specific unnatural amino acids.[11][12] The repetitive deprotection step in Boc-SPPS utilizes trifluoroacetic acid (TFA), which is generally effective and minimizes side reactions for many sequences. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for incorporating N-Boc-3-fluoro-D-tyrosine into a peptide chain using manual or automated SPPS.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (N-Boc-3-fluoro-D-tyrosine + DIC/HOBt) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat For next amino acid Cleavage Final Cleavage (HF or TFMSA) Washing->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling N-Boc-3-fluoro-D-tyrosine to a resin-bound peptide chain.

Materials:

  • Peptidyl-resin (e.g., MBHA resin)

  • N-Boc-3-fluoro-D-tyrosine

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Nitrogen for agitation

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the solution and repeat the TFA treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve N-Boc-3-fluoro-D-tyrosine (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture with nitrogen bubbling for 2-4 hours at room temperature.

    • Self-Validation: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Cycle Repetition: Proceed to the deprotection step for the addition of the next amino acid in the sequence.

Design and Synthesis of Peptide Libraries

Peptide libraries are powerful tools for screening a vast number of sequences to identify peptides with desired biological activities.[13][14] The inclusion of N-Boc-3-fluoro-D-tyrosine can significantly expand the chemical diversity of these libraries.

Library Design Strategies

Several strategies can be employed to design peptide libraries incorporating N-Boc-3-fluoro-D-tyrosine:

  • Alanine Scanning Libraries: Systematically replace each amino acid in a known peptide with alanine to identify key residues for activity. A subsequent library can be made where the key residues are replaced with N-Boc-3-fluoro-D-tyrosine to probe the effects of fluorination.[14]

  • Positional Scanning Libraries: At a specific position in a peptide sequence, all 20 proteinogenic amino acids, along with N-Boc-3-fluoro-D-tyrosine and other unnatural amino acids, are incorporated to determine the optimal residue for that position.[14]

  • Combinatorial Libraries: Randomly incorporate N-Boc-3-fluoro-D-tyrosine at various positions within a peptide sequence to generate a highly diverse library.[15]

The following diagram illustrates the concept of a positional scanning library.

Positional_Scanning cluster_0 Peptide Template: Xaa-Yaa-Zaa-... cluster_1 Amino Acid Pool for Position 2 Xaa Position 1 Yaa Position 2 Ala Ala Yaa->Ala Cys Cys Yaa->Cys Asp Asp Yaa->Asp Phe Phe Yaa->Phe F_Tyr 3-F-D-Tyr Yaa->F_Tyr dot ... Yaa->dot Zaa Position 3

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-Boc-3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Fluorine in Peptide Synthesis

The introduction of fluorinated non-canonical amino acids into peptide sequences represents a powerful strategy in modern drug discovery and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[1][2][3] N-Boc-3-fluoro-D-tyrosine is a particularly valuable building block, offering the combined benefits of a D-amino acid configuration, which often imparts resistance to enzymatic degradation, and the electronic effects of a fluorine substituent on the aromatic ring of tyrosine.[4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of N-Boc-3-fluoro-D-tyrosine into peptides using manual solid-phase peptide synthesis (SPPS) with Boc/Bzl chemistry.

Understanding the Boc/Bzl Strategy in SPPS

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[][6] This allows for the iterative addition of amino acids with simplified purification at each step, as excess reagents and by-products are removed by simple filtration and washing.[6] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach, particularly well-suited for the synthesis of complex and hydrophobic peptides.[7]

The core principle of Boc/Bzl chemistry lies in the differential acid lability of the protecting groups. The temporary Nα-Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups are cleaved only at the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[7][8]

Key Considerations for Incorporating N-Boc-3-fluoro-D-tyrosine

The incorporation of N-Boc-3-fluoro-D-tyrosine into a peptide sequence using Boc-SPPS follows the general workflow of the methodology. However, researchers should be mindful of a few key aspects:

  • Steric Hindrance: While not as sterically demanding as some other non-canonical amino acids, the bulky Boc group combined with the substituted aromatic ring may slightly reduce coupling efficiency.[9][10] Therefore, the choice of coupling reagent and reaction time is critical.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group during activation and coupling. Optimized activation strategies are recommended to ensure complete and efficient amide bond formation.

  • Side Reactions: As with any tyrosine-containing peptide, care must be taken to minimize side reactions during the final cleavage step, particularly alkylation of the aromatic ring by carbocations generated from the cleavage of benzyl-based protecting groups.[7][11][12][13] The choice of scavengers in the cleavage cocktail is paramount.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step manual protocol for the solid-phase synthesis of a peptide containing N-Boc-3-fluoro-D-tyrosine.

Diagram of the Boc-SPPS Cycle

Boc_SPPS_Cycle Resin Resin-AA(n)-NH-Boc Deprotection Deprotection (TFA/DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 2. Coupling Coupling (Boc-AA(n+1)-OH, Coupling Reagent) Neutralization->Coupling 3. Washing Washing (DCM, DMF) Coupling->Washing 4. Final_Peptide Resin-AA(n+1)-AA(n)-... Washing->Final_Peptide Repeat Cycle

Caption: General workflow of a single cycle in Boc-SPPS.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier (Example)
N-Boc-3-fluoro-D-tyrosine≥98%Sigma-Aldrich, Bachem
Merrifield Resin (for C-terminal acid)1% DVB, 100-200 meshNovabiochem, AAPPTec
MBHA Resin (for C-terminal amide)1% DVB, 100-200 meshNovabiochem, AAPPTec
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis gradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade, ≥99.5%Sigma-Aldrich
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)≥98%AAPPTec, Chem-Impex
Anhydrous Hydrogen Fluoride (HF)99.9%Matheson
AnisoleReagent grade, ≥99%Sigma-Aldrich
p-CresolReagent grade, ≥99%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Protocol 1: Manual Boc-SPPS of a Peptide Containing N-Boc-3-fluoro-D-tyrosine

This protocol outlines the steps for a single coupling cycle. These steps are repeated for each amino acid in the sequence.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., 0.5 g) in a reaction vessel equipped with a sintered glass frit.

  • Add DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.

2. Nα-Boc Deprotection:

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% TFA in DCM (v/v) to the resin.

  • Agitate for 2 minutes, then drain the solution.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[7]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 15 mL) and DMF (3 x 15 mL).

3. Neutralization:

  • To the deprotected resin, add a solution of 10% DIEA in DCM (v/v).

  • Agitate for 2 minutes and drain. Repeat this step once more.

  • Wash the resin thoroughly with DCM (3 x 15 mL) and DMF (3 x 15 mL).

4. Coupling of N-Boc-3-fluoro-D-tyrosine:

  • In a separate vial, dissolve N-Boc-3-fluoro-D-tyrosine (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.[14]

5. Washing:

  • After a complete coupling, drain the reaction mixture.

  • Wash the peptide-resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL) to remove excess reagents and by-products.

6. Repeat Cycle:

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HF Cleavage and Deprotection

CAUTION: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus. Appropriate personal protective equipment (gloves, lab coat, face shield) is mandatory.

1. Preparation of the Peptide-Resin:

  • After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it thoroughly under high vacuum for at least 4 hours.

2. Setting up the HF Cleavage Apparatus:

  • Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.

  • Add the scavenger cocktail. A recommended cocktail for peptides containing tyrosine is a mixture of anisole and p-cresol.[8][15] For every 1 gram of peptide-resin, use approximately 1 mL of scavenger mixture (e.g., 0.5 mL anisole and 0.5 mL p-cresol).

3. HF Cleavage Reaction:

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[16]

  • Stir the mixture at 0°C for 1-1.5 hours.[16]

4. HF Evaporation and Peptide Precipitation:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

  • Once the HF is removed, add cold anhydrous diethyl ether to the reaction vessel to precipitate the crude peptide.

  • Triturate the resin with ether to ensure complete precipitation and to wash away the scavengers.

5. Peptide Isolation and Purification:

  • Filter the precipitated peptide and wash it several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15][17][18][19]

Diagram of the Cleavage and Purification Workflow

Cleavage_Purification Peptide_Resin Dried Peptide-Resin HF_Cleavage HF Cleavage (HF, Scavengers) Peptide_Resin->HF_Cleavage Precipitation Precipitation (Cold Diethyl Ether) HF_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization Final_Product Pure Fluorinated Peptide Characterization->Final_Product

Caption: Workflow for the cleavage, purification, and characterization of the synthetic peptide.

Analytical Characterization

The purity and identity of the synthesized peptide containing 3-fluoro-D-tyrosine should be confirmed using a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide.[15][17][18] A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[18][20]

Troubleshooting and Mitigation of Side Reactions

Problem Potential Cause Solution
Incomplete Coupling Steric hindrance of N-Boc-3-fluoro-D-tyrosine; poor resin swelling.Use a more powerful coupling reagent (e.g., HATU); extend the coupling time; perform a double coupling; ensure adequate resin swelling.
Alkylation of Tyrosine Ring Generation of carbocations during HF cleavage.Use an effective scavenger cocktail (e.g., anisole, p-cresol) in sufficient quantity.[7][15]
Deletion Sequences Incomplete coupling at a previous step.Optimize coupling conditions for all amino acids; monitor each coupling step with the ninhydrin test.
Racemization Over-activation or prolonged exposure to basic conditions during coupling.Use in situ neutralization protocols; minimize pre-activation times; use additives like HOBt if using carbodiimide coupling reagents.

Conclusion: A Robust Protocol for Novel Peptide Analogs

The incorporation of N-Boc-3-fluoro-D-tyrosine into peptides via manual Boc-SPPS is a reliable and effective method for generating novel peptide analogs with potentially enhanced biological properties. By carefully following the detailed protocols outlined in this guide and paying close attention to the critical steps of coupling and cleavage, researchers can successfully synthesize these valuable compounds for a wide range of applications in drug discovery and biomedical research. The strategic use of fluorinated amino acids opens up new avenues for the design of peptides with improved stability, binding affinity, and therapeutic potential.[1][2][3]

References

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Request PDF.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. (2015). PubMed.
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (2015). PMC.
  • Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.).
  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. (2015). UQ eSpace - The University of Queensland.
  • Why Fmoc-Protected Amino Acids Domin
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosph
  • Spps and side reactions in peptide synthesis. (n.d.). Slideshare.
  • HPLC Analysis and Purific
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. (n.d.).
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. (2025).
  • Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. (2026). Request PDF.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (n.d.). PubMed.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. (n.d.). PMC.
  • Side reactions in solid-phase peptide synthesis and their applic
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). Chemical Science (RSC Publishing).
  • Synthetic peptide analysis using HPLC and MALDI ?. (2023).
  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Str
  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Synthetic Peptide Purification Using Prepar
  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). PMC.
  • Advances in antisense oligonucleotide treatment for cancer. (2026). Oxford Academic.

Sources

Application Note: High-Fidelity Incorporation of N-Boc-3-fluoro-D-tyrosine in Fmoc-Based Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the integration of N-Boc-3-fluoro-D-tyrosine (Boc-3-F-D-Tyr-OH) into standard Fmoc solid-phase peptide synthesis (SPPS) workflows. While Fmoc-protected amino acids are the standard for chain elongation, the use of an N-Boc derivative in an Fmoc protocol serves a specific, strategic function: N-terminal capping with simultaneous bio-isosteric modification.

Why This Building Block?
  • Metabolic Stability: The D-configuration confers resistance to proteolytic degradation by endogenous peptidases.

  • Bioisosteric Modulation: The fluorine atom at the 3-position exerts an electron-withdrawing effect (–I effect), lowering the pKa of the phenolic hydroxyl from ~10.0 (Tyrosine) to ~8.5 (3-F-Tyrosine). This enhances hydrogen bond donor capability and lipophilicity without significantly altering steric bulk.

  • The "Boc-in-Fmoc" Termination: Since the tert-butyloxycarbonyl (Boc) group is stable to piperidine (Fmoc deprotection) but labile to trifluoroacetic acid (TFA), incorporating this residue effectively terminates the peptide chain. It is exclusively used as the final N-terminal residue before resin cleavage.

Chemical Logic & Compatibility

The Orthogonality Mismatch

In standard Fmoc SPPS, the N-terminal protecting group must be removed by base (20% Piperidine) to allow continued elongation.

  • Fmoc: Base-labile (Removable).[1]

  • Boc: Base-stable (Permanent during synthesis).

Crucial Rule: N-Boc-3-fluoro-D-tyrosine must only be coupled as the final amino acid. Attempting to deprotect the Boc group on-resin using TFA will likely cleave the peptide from the resin (if using Rink Amide/Wang linkers), resulting in premature product loss.

The "Acidic Phenol" Risk (O-Acylation)

The fluorine substitution makes the phenolic hydroxyl more acidic. If the side chain is unprotected (common in commercial Boc-3-F-Tyr-OH reagents), it becomes a competent nucleophile.

  • Risk: During activation, the phenolic oxygen may attack the activated carboxylate of another amino acid equivalent, leading to O-acylation (ester formation) and branched peptides.

  • Mitigation: Use "base-starved" coupling conditions (DIC/Oxyma) rather than high-base conditions (HATU/DIPEA) to keep the phenol protonated.

Comparative Properties[2]
PropertyNative L-Tyrosine3-Fluoro-D-TyrosineImpact on Synthesis
pKa (Phenol) ~10.1~8.5 - 8.8High Risk: Increased O-acylation if unprotected.
Configuration L (Natural)D (Unnatural)High Value: Proteolytic resistance.
Electronic Effect Electron-Rich RingElectron-Deficient RingModerate Risk: Slight increase in C-alpha acidity (racemization risk).
Metabolic Fate Rapid OxidationResistant to OxidationImproved pharmacokinetics (PK).

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for incorporating this specific residue.

G Start Fmoc-Peptide-Resin (N-Terminus Deprotected) Decision Is the Boc-3-F-D-Tyr-OH Side Chain Protected (O-tBu)? Start->Decision PathA Standard Coupling (HATU / DIPEA) Decision->PathA Yes (O-tBu) PathB Modified Coupling (DIC / Oxyma Pure) *No Excess Base* Decision->PathB No (Free OH) Coupling Coupling Reaction (2-4 Hours, RT) PathA->Coupling PathB->Coupling Wash Wash (DMF/DCM) Coupling->Wash Cleavage Global Deprotection & Cleavage (95% TFA Cocktail) Wash->Cleavage Final Crude Peptide (N-Terminus Free, Side Chain Free) Cleavage->Final

Caption: Decision tree for coupling N-Boc-3-fluoro-D-tyrosine based on side-chain protection status.

Protocol A: Coupling the Residue (The "End-Cap")

Pre-requisite: The peptide chain has been assembled on resin (e.g., Rink Amide) up to the penultimate residue, and the final Fmoc group has been removed.

Step 1: Selection of Activation Strategy

Check your reagent label.

  • Scenario A: Side chain is O-tBu protected.

    • Use standard HATU/DIPEA (1:1:2 ratio relative to AA).

  • Scenario B: Side chain is Free (-OH). (Most common for this specific derivative).

    • MANDATORY: Use DIC/Oxyma Pure .

    • Reasoning: HATU/DIPEA creates a basic environment that ionizes the fluorinated phenol, driving O-acylation. DIC/Oxyma maintains a near-neutral pH, suppressing side reactions.

Step 2: Coupling Reaction (Scenario B - Free Phenol Optimized)
  • Calculate Reagents:

    • Resin: 1.0 equiv (e.g., 0.1 mmol).[2][3]

    • N-Boc-3-fluoro-D-tyrosine: 3.0 equiv.

    • Oxyma Pure: 3.0 equiv.

    • DIC (Diisopropylcarbodiimide): 3.0 equiv.

  • Dissolution: Dissolve the Amino Acid and Oxyma in minimal DMF (approx. 2-3 mL for 0.1 mmol).

  • Activation: Add DIC to the solution. Allow to pre-activate for 2 minutes (no longer, to avoid racemization).

  • Addition: Add the mixture to the resin.[3]

  • Incubation: Shake at Room Temperature for 2 to 4 hours .

    • Note: Fluorinated amino acids may have slightly slower kinetics due to electronic deactivation of the carboxylate, though the effect is minor.

  • QC Check: Perform a Kaiser Test.

    • Blue:[1] Incomplete coupling. Re-couple using fresh reagents.

    • Colorless/Yellow: Complete coupling.[1]

Protocol B: Global Cleavage & Deprotection

This step is "One-Pot." The TFA cocktail simultaneously cleaves the peptide from the resin, removes side-chain protectors (Pbf, Trt, tBu), and removes the N-terminal Boc group from your Fluorotyrosine.

  • Wash Resin: DCM (3x), MeOH (1x), DCM (3x). Dry under Nitrogen.[3]

  • Prepare Cocktail K (Standard):

    • TFA: 82.5%

    • Phenol: 5% (Scavenger for tyrosine radicals)

    • Water: 5%

    • Thioanisole: 5%

    • EDT (Ethanedithiol): 2.5% (Essential if Cys/Met present; otherwise replace with TIS).

  • Reaction: Add cocktail to resin. Shake for 2.5 to 3 hours .

    • Note: Boc removal is generally faster than Pbf removal (Arg), but the fluorinated tyrosine is stable.

  • Precipitation: Filter resin, collect filtrate. Drop filtrate into ice-cold Diethyl Ether to precipitate the peptide. Centrifuge and dry.

Quality Control & Troubleshooting

Mass Spectrometry (LC-MS) Analysis

When analyzing the crude peptide, look for these specific signals:

  • Target Mass: Calculated MW of peptide + 3-F-Tyr residue.

  • Impurity A (+ Mass): +136 Da or +281 Da (approx).

    • Diagnosis:O-Acylation. This indicates the phenol reacted with another amino acid.

    • Solution: Switch to Protocol A, Scenario B (DIC/Oxyma) and ensure no tertiary base (DIPEA/NMM) is used during coupling.

  • Impurity B (+56 Da or +100 Da):

    • Diagnosis:Incomplete Boc Removal. Rare in 95% TFA, but possible if cleavage time was <1 hour.

    • Solution: Extend cleavage time to 3 hours.

19F-NMR Validation

If precise confirmation of the fluorine integrity is required:

  • Dissolve crude peptide in D2O or DMSO-d6.

  • Expected Shift: ~ -135 to -137 ppm (depending on solvent/pH).

  • Splitting: Should appear as a multiplet (coupling with aromatic protons). A single sharp peak might indicate loss of the aromatic ring integrity (unlikely) or free fluoride (degradation).

References

  • Properties of Fluorinated Tyrosines: Seyedsayamdost, M. R., et al. (2006). "pKa Determination of Fluorinated Tyrosine Derivatives." Journal of the American Chemical Society. [Link]

  • Boc/Fmoc Orthogonality & Strategy: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews. [Link]

  • Prevention of O-Acylation in Unprotected Tyrosine: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

  • Metabolic Stability of Fluorinated Peptides: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: N-Boc-3-fluoro-D-tyrosine as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into biomolecules provides a powerful and unique tool for investigating complex biological systems. The ¹⁹F nucleus possesses ideal nuclear magnetic resonance (NMR) properties—high natural abundance, a spin-½ nucleus, and a large chemical shift dispersion—making it an exquisitely sensitive reporter of its local chemical environment.[1][2][3] N-Boc-3-fluoro-D-tyrosine is a protected amino acid analogue that serves as a versatile building block for synthesizing sophisticated molecular probes. The presence of the fluorine atom on the tyrosine ring offers a minimally perturbative yet highly informative NMR handle, while the tert-butoxycarbonyl (Boc) protecting group facilitates its straightforward incorporation into peptides via solid-phase synthesis. This guide details the core applications of N-Boc-3-fluoro-D-tyrosine, with a primary focus on its use in ¹⁹F NMR for studying protein-ligand interactions and fragment-based drug discovery. We provide field-tested insights and step-by-step protocols for its incorporation, data acquisition, and analysis, as well as discussing its utility in fluorescence labeling and the development of probes for in vivo imaging.

Introduction: The Power of a Single Fluorine Atom

In the landscape of molecular probes, fluorinated amino acids stand out for their ability to provide high-resolution information in complex biological settings. Unlike bulky fluorescent proteins or tags, a single fluorine atom minimally alters the steric profile of the parent amino acid, often preserving native biological interactions.[3] The exceptional sensitivity of the ¹⁹F chemical shift to factors like electrostatic environment, solvent exposure, and conformational changes allows researchers to monitor molecular events with high precision.[2]

N-Boc-3-fluoro-D-tyrosine is particularly valuable due to several key features:

  • NMR-Active Probe: The ¹⁹F atom serves as a "spy" within a macromolecule, reporting on binding events or conformational changes without the background noise inherent in ¹H NMR of large proteins.[4]

  • Minimal Perturbation: As a tyrosine analogue, it can often substitute for native tyrosine residues in binding pockets or at protein-protein interfaces with little disruption to the overall structure.[5]

  • Synthetic Tractability: The Boc protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for precise, site-specific incorporation into custom peptides.[6][7] The D-configuration can also be leveraged to enhance peptide stability against proteolytic degradation.[8]

Physicochemical Properties of N-Boc-3-fluoro-D-tyrosine
PropertyValueSource
Chemical Formula C₁₄H₁₈FNO₅[9][10]
Molecular Weight 299.30 g/mol [10]
Appearance Solid / Lyophilized Powder[9][10]
Purity Typically ≥95%[9][10]
Storage Store at -20°C upon receipt[9]

Core Application: Protein-Observed ¹⁹F NMR (PrOF NMR) for Drug Discovery

The premier application of fluorinated amino acids is in Protein-Observed ¹⁹F NMR (PrOF NMR), a powerful method for fragment screening, hit validation, and affinity determination.[11] By incorporating a single ¹⁹F label, such as 3-fluoro-tyrosine, into a protein target, one obtains a simple 1D ¹⁹F NMR spectrum, often with a single resonance for each labeled site. The addition of a binding ligand causes a change in the chemical environment of the ¹⁹F nucleus, resulting in a measurable chemical shift perturbation (CSP) or line broadening.[12][13]

Causality Behind the Method: The fluorine nucleus is surrounded by a dense electron cloud, making its chemical shift highly responsive to through-space electrostatic effects from a nearby ligand.[1][2] This hyper-responsiveness allows for the reliable detection of even weak binding events (mid-micromolar to millimolar), which is characteristic of fragment-based screening campaigns.[11]

PrOF_NMR_Workflow cluster_prep I. Probe Incorporation cluster_nmr II. NMR Screening cluster_analysis III. Data Analysis Incorp Site-Specific Incorporation of 3-Fluoro-Tyrosine into Protein Purify Expression & Purification of Fluorine-Labeled Protein Incorp->Purify NMR_Prep Prepare NMR Sample: Labeled Protein + Buffer Purify->NMR_Prep NMR_Acq Acquire 1D ¹⁹F NMR Spectrum (Reference) NMR_Prep->NMR_Acq Analyze Analyze Chemical Shift Perturbations (CSPs) Add_Ligand Add Ligand/Fragment (Titration) NMR_Acq->Add_Ligand NMR_Acq_Ligand Acquire 1D ¹⁹F NMR Spectrum (Bound State) Add_Ligand->NMR_Acq_Ligand NMR_Acq_Ligand->Analyze Kd_Calc Calculate Dissociation Constant (Kd) Analyze->Kd_Calc Hit_ID Identify Binding Hits Kd_Calc->Hit_ID

Caption: Workflow for a Protein-Observed ¹⁹F NMR (PrOF NMR) screening experiment.

Protocol 1: Biosynthetic Incorporation of 3-Fluoro-Tyrosine for PrOF NMR

This protocol describes the sequence-selective labeling of a protein expressed in E. coli using commercially available 3-fluoro-tyrosine. This requires an auxotrophic bacterial strain that cannot synthesize its own tyrosine.

Expert Insight: The key to successful incorporation is to deplete the native amino acid pool before inducing protein expression, forcing the cell to use the fluorinated analogue provided in the media. Glyphosate is often used to inhibit the shikimate pathway, which is responsible for aromatic amino acid biosynthesis in bacteria.[3]

Materials:

  • Tyrosine auxotrophic E. coli strain (e.g., ATCC 33522).

  • Expression vector containing the gene of interest.

  • Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and trace metals.

  • 3-Fluoro-D-Tyrosine (or 3-Fluoro-L-Tyrosine, which is more common for biosynthetic incorporation).

  • Standard amino acid stocks (except tyrosine).

  • Glyphosate solution.

  • IPTG for induction.

Procedure:

  • Primary Culture: Inoculate a single colony of transformed E. coli into 50 mL of LB media with appropriate antibiotics. Grow overnight at 37°C with shaking (250 rpm).[13]

  • Minimal Media Growth: The next day, inoculate 1 L of sterile M9 minimal media with the overnight culture to an initial OD₆₀₀ of ~0.1. Add all canonical amino acids except tyrosine.

  • Inhibition of Aromatic Amino Acid Synthesis: When the culture reaches an OD₆₀₀ of ~0.5, add glyphosate to a final concentration of 0.1-0.2 mg/mL. This step is crucial to shut down any residual endogenous tyrosine synthesis.

  • Addition of Fluorinated Analogue: Concurrently with glyphosate, add 3-fluoro-tyrosine to the culture medium. A typical starting concentration is 50-100 mg/L. Also add phenylalanine and tryptophan to ensure healthy growth.[3]

  • Induction: Allow the cells to grow for another 30-60 minutes, then induce protein expression with IPTG (e.g., 0.5-1 mM final concentration).

  • Harvest and Purification: Incubate the culture for the desired expression time (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding. Harvest the cells by centrifugation and purify the labeled protein using standard chromatographic techniques (e.g., Ni-NTA, ion exchange, size exclusion).

  • Verification: Confirm incorporation and purity via SDS-PAGE and Mass Spectrometry.

Protocol 2: ¹⁹F NMR Titration for Measuring Binding Affinity

This protocol provides a general framework for acquiring ¹⁹F NMR data to quantify protein-ligand binding.

Self-Validation: The trustworthiness of this protocol relies on careful sample preparation and the use of an appropriate internal reference. The experiment should be repeated to ensure reproducibility, and control titrations (e.g., with a non-binding compound) should show no chemical shift changes.

Materials:

  • Purified, ¹⁹F-labeled protein of interest.

  • NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

  • Concentrated stock solution of the ligand/fragment in a compatible solvent (e.g., DMSO-d₆).

  • Internal ¹⁹F reference standard (e.g., trifluoroacetic acid, TFA).

  • NMR spectrometer equipped with a ¹⁹F-capable probe.

Procedure:

  • Sample Preparation: Prepare the protein sample at a suitable concentration for NMR (typically 20-100 µM) in the NMR buffer. Add a known concentration of the ¹⁹F reference standard.[1]

  • Spectrometer Setup: Tune and match the NMR probe to the ¹⁹F frequency. Optimize acquisition parameters. Typical 1D ¹⁹F parameters might include:

    • Pulse Angle: 30-90° flip angle.[13]

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~0.1 seconds.[13]

    • Number of Scans: Dependent on protein concentration, typically 1024-4096 for good signal-to-noise.

  • Acquire Reference Spectrum: Record a 1D ¹⁹F spectrum of the protein alone. This is your apo (unbound) state reference.

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution directly to the NMR tube. After each addition, mix thoroughly and allow the sample to equilibrate for a few minutes before acquiring another 1D ¹⁹F spectrum.

  • Data Processing: Process all spectra identically (e.g., with the same line broadening factor). Reference the spectra to the internal standard.

  • Data Analysis:

    • Identify Binding: Observe the change in the chemical shift (δ) of the protein's ¹⁹F resonance as a function of ligand concentration.

    • Calculate Kd: Plot the chemical shift perturbation (Δδ = |δ_obs - δ_apo|) against the total ligand concentration. Fit the resulting binding isotherm to the appropriate binding equation (e.g., one-site binding model) to determine the dissociation constant (Kd).

Application in Fluorescence and Peptide-Based Probes

While not intrinsically fluorescent like tryptophan, 3-fluoro-tyrosine is a valuable component in building more complex fluorescent probes. Unnatural amino acids are frequently used to introduce unique chemical handles for site-specific labeling with fluorescent dyes.[14][15][16][17]

Expert Insight: The true power here is precision. By using solid-phase peptide synthesis (SPPS), N-Boc-3-fluoro-D-tyrosine can be placed at a specific position in a peptide sequence. This peptide could be a substrate for an enzyme or a ligand for a receptor.[18] The fluorinated residue can serve as an NMR reporter, or another functional group can be incorporated elsewhere in the peptide for subsequent conjugation to a fluorophore via click chemistry or other bioorthogonal reactions.[15]

Peptide_Probe_Concept SPPS Solid-Phase Peptide Synthesis (SPPS) Incorp_F Incorporate N-Boc-3-fluoro-D-tyrosine at Position 'X' SPPS->Incorp_F Incorp_Click Incorporate an Azide/Alkyne Amino Acid at Position 'Y' SPPS->Incorp_Click Deprotect Cleavage & Deprotection Incorp_F->Deprotect Incorp_Click->Deprotect Peptide Synthesized Peptide Labeling Bioorthogonal Labeling (e.g., Click Chemistry) Peptide->Labeling Deprotect->Peptide Final_Probe Dual-Mode Probe: NMR + Fluorescence Labeling->Final_Probe Fluorophore Fluorophore-Alkyne Fluorophore->Labeling

Caption: Conceptual workflow for creating a dual-function peptide probe.

Protocol 3: Incorporation of N-Boc-3-fluoro-D-tyrosine into a Peptide via SPPS

This protocol outlines the manual coupling of N-Boc-3-fluoro-D-tyrosine during standard Boc-chemistry solid-phase peptide synthesis.

Materials:

  • Rink Amide or other suitable solid-phase resin.

  • N-Boc-protected amino acids.

  • N-Boc-3-fluoro-D-tyrosine.

  • Coupling reagents (e.g., HBTU, HOBt).

  • Base (e.g., DIPEA).

  • Solvents: DMF, DCM.

  • Deprotection solution: Trifluoroacetic acid (TFA).

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Deprotection: Remove the Boc group from the N-terminal amino acid on the growing peptide chain using a solution of TFA in DCM. Neutralize with a solution of DIPEA in DMF.

  • Activation: In a separate vessel, dissolve N-Boc-3-fluoro-D-tyrosine (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Final Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the final product identity and purity by LC-MS.

Emerging Application: Building Blocks for In Vivo ¹⁹F MRI Probes

¹⁹F Magnetic Resonance Imaging (MRI) is a promising modality for in vivo cell tracking and molecular imaging because there is no endogenous ¹⁹F background signal in the body.[19][20] An effective ¹⁹F MRI probe requires a high number of chemically equivalent fluorine atoms to generate a strong, sharp signal.[8] While a single 3-fluoro-tyrosine is insufficient, it can be a critical component of a larger probe, such as a peptide or nanoparticle, designed for in vivo use.[8][20]

Design Principles for ¹⁹F MRI Probes:

  • High Fluorine Content: Incorporate multiple fluorinated moieties to maximize signal.

  • Signal Uniqueness: Ideally, all ¹⁹F atoms should be chemically equivalent to produce a single, sharp resonance, increasing sensitivity.

  • Biocompatibility: The probe must have low cytotoxicity and high stability in biological fluids.

  • Targeting: For molecular imaging, the probe should be conjugated to a targeting ligand (e.g., a peptide or antibody) that recognizes a specific biological marker.

N-Boc-3-fluoro-D-tyrosine can be incorporated into peptides that are subsequently used to functionalize nanoparticles or dendrimers, creating a high-density, targeted ¹⁹F MRI contrast agent.[8] The D-amino acid configuration is particularly advantageous here, as it can significantly increase the in vivo circulation time of the peptide by conferring resistance to proteases.[8]

Conclusion

N-Boc-3-fluoro-D-tyrosine is more than just a chemical reagent; it is an enabling tool for modern chemical biology and drug discovery. Its primary strength lies in its application for ¹⁹F NMR studies, providing a streamlined, sensitive, and quantitative method for characterizing protein-ligand interactions. The simplicity of the 1D ¹⁹F NMR spectra generated makes this approach highly accessible and efficient for screening campaigns.[11] Furthermore, its utility as a building block in solid-phase peptide synthesis opens avenues for creating sophisticated, multi-functional probes for fluorescence imaging and in vivo ¹⁹F MRI. As research continues to push the boundaries of molecular imaging and targeted therapeutics, the strategic use of precisely engineered probes built from components like N-Boc-3-fluoro-D-tyrosine will undoubtedly play a central role.

References

  • Chem-Impex. Boc-3,5-dibromo-D-tyrosine. [Link]

  • FLORE. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [Link]

  • RSC Publishing. Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. [Link]

  • PubMed. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. [Link]

  • ACS Publications. Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. [Link]

  • National Institutes of Health (NIH). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. [Link]

  • Echo BioSystems. N-Boc-3-fluoro-L-tyrosine. [Link]

  • National Institutes of Health (NIH). Tyrosine-derived stimuli responsive, fluorescent amino acids. [Link]

  • ACS Publications. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]

  • ScienceDirect. Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

  • University of Illinois. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • RSC Publishing. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. [Link]

  • University of Wisconsin-Madison. Fluorine labeling of proteins for NMR studies. [Link]

  • National Institutes of Health (NIH). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. [Link]

  • YouTube. Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. [Link]

  • Frontiers. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. [Link]

  • National Institutes of Health (NIH). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]

  • National Institutes of Health (NIH). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. [Link]

  • National Institutes of Health (NIH). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. [Link]

  • PubMed. Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. [Link]

  • Thieme Chemistry. Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. [Link]

  • ACS Publications. Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. [Link]

  • ACS Publications. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. [Link]

  • PubMed. A superfluorinated molecular probe for highly sensitive in vivo(19)F-MRI. [Link]

  • Bruker. Protein-based 19F NMR as a Ligand Discovery Tool. [Link]

  • ACS Publications. Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. [Link]

  • ChemRxiv. Fluorescent Molecular Probe for In Vivo Targeting and Live Cell Imaging of Intracellular Pathogenic E. coli. [Link]

  • ACS Publications. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

  • ResearchGate. Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. [Link]

  • Google Patents. Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

  • National Institutes of Health (NIH). Fluorescent mechanism-based probes for aerobic flavin-dependent enzyme activity. [Link]

  • PubMed. Fluorescent Mechanism-Based Probe for Aerobic Flavin-Dependent Enzyme Activity. [Link]

Sources

Application Note: N-Boc-3-fluoro-D-tyrosine for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026


F NMR Screening

Abstract

This guide details the strategic application of N-Boc-3-fluoro-D-tyrosine (Boc-3-F-D-Tyr) in the study of Protein-Protein Interactions (PPIs). This specialized amino acid derivative serves a dual function: the 3-fluorine substituent acts as a sensitive


F NMR reporter and affinity modulator, while the D-configuration  confers proteolytic resistance and unique stereochemical constraints. This document provides mechanistic insights, synthesis protocols (focusing on N-terminal incorporation and Boc-chemistry), and workflows for 

F NMR ligand screening.

Part 1: Chemical Properties & Mechanistic Rationale

The "Fluorine Effect" in PPIs

The introduction of fluorine at the 3-position of the tyrosine phenolic ring fundamentally alters the physicochemical properties of the residue, making it a powerful tool for probing PPI interfaces.

  • pKa Perturbation: Fluorine is highly electronegative. Its inductive effect withdraws electron density from the aromatic ring, significantly lowering the pKa of the phenolic hydroxyl group.

    • Tyrosine pKa: ~10.1

    • 3-Fluorotyrosine pKa: ~8.5 – 9.0

    • Impact: At physiological pH (7.4), a larger fraction of 3-F-Tyr exists as the phenolate anion compared to native Tyr. This enhances hydrogen bond donor capability (before deprotonation) and electrostatic interactions, potentially strengthening binding affinity at the PPI interface [1].

  • 
    F NMR Reporter:  Fluorine-19 is 100% naturally abundant and has zero background in biological systems (unlike 
    
    
    
    H or
    
    
    C). The chemical shift of the
    
    
    F nucleus is extremely sensitive to its local electronic environment (solvation, van der Waals contacts), making it an exceptional probe for detecting binding events [2].
The Role of D-Configuration
  • Proteolytic Stability: PPI inhibitors are often peptides.[1] Native L-peptides are rapidly degraded by serum proteases. D-amino acids are not recognized by endogenous proteases, significantly extending the half-life of the peptide probe [3].

  • Stereochemical Control: D-Tyrosine introduces a "kink" or reverse turn in the peptide backbone (often stabilizing

    
    -turns). This can force the peptide into a bioactive conformation that mimics the native protein loop involved in the PPI [4].
    
Comparison of Properties
FeatureNative L-TyrosineN-Boc-3-fluoro-D-tyrosineApplication Benefit
Chirality L (S-config)D (R-config)Proteolytic resistance; turn induction.
Phenol pKa ~10.1~8.7Enhanced H-bonding; altered electrostatics.
NMR Active?

H (crowded)

F (clean background)
High-sensitivity binding assays.
Protecting Group Fmoc/BocN-BocCompatible with Boc-SPPS or N-term Fmoc-SPPS.

Part 2: Experimental Workflows

Workflow A: F NMR Interaction Screening

This workflow utilizes the 3-F-D-Tyr residue as a "spy" within a peptide ligand. Upon binding to the target protein, the environment of the fluorine atom changes, causing a distinct shift in the NMR signal.

NMR_Screening cluster_readout Readout Design Ligand Design (Replace Tyr with 3-F-D-Tyr) Synth SPPS Synthesis (N-Boc-3-F-D-Tyr) Design->Synth Purify HPLC Purification & QC (MS) Synth->Purify Reference Reference Spectrum (Peptide in Buffer) Purify->Reference Titration Protein Titration (Add Target Protein) Reference->Titration Analysis Data Analysis (Chemical Shift Perturbation) Titration->Analysis

Figure 1: Workflow for utilizing 3-fluoro-D-tyrosine peptides in


F NMR binding assays.
Workflow B: Peptide Synthesis Strategy

Incorporating an N-Boc protected amino acid requires specific consideration depending on the synthesis strategy (Boc vs. Fmoc).

Critical Decision Matrix:

  • Scenario 1: Boc-SPPS. Ideal. The N-Boc group is the standard alpha-amine protection. Side chain protection (if any) must be compatible with HF cleavage.

  • Scenario 2: Fmoc-SPPS (N-Terminal). The N-Boc-3-F-D-Tyr can be used as the final residue. The final TFA cleavage step will remove the resin linker, side-chain protectors, AND the N-terminal Boc group simultaneously, yielding the free amine peptide.

  • Scenario 3: Fmoc-SPPS (Internal). NOT RECOMMENDED directly. The Boc group requires acid to remove, which would cleave the peptide from acid-labile linkers (Wang, Rink) prematurely. To use internally in Fmoc-SPPS, one must convert N-Boc to N-Fmoc chemically before synthesis.

Part 3: Detailed Protocols

Protocol 1: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Context: This protocol assumes Scenario 2 (Usage as the N-terminal residue in standard Fmoc-SPPS), as this is the most common application for modern labs using this specific reagent to create a probe.

Materials:

  • Resin: Rink Amide (for C-term amide) or Wang (for C-term acid).

  • Reagent: N-Boc-3-fluoro-D-tyrosine.

  • Coupling Agents: HATU or DIC/Oxyma.

  • Base: DIPEA (Diisopropylethylamine).

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Procedure:

  • Peptide Elongation: Synthesize the C-terminal portion of the peptide using standard Fmoc protocols up to the position preceding the tyrosine.

  • Fmoc Deprotection: Remove the final Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.

  • Coupling N-Boc-3-F-D-Tyr:

    • Dissolve N-Boc-3-fluoro-D-tyrosine (3-5 eq relative to resin loading) in DMF.

    • Add Coupling Reagent (e.g., HATU, 0.95 eq relative to AA) and DIPEA (2 eq relative to AA).

    • Note: Do not pre-activate for >2 mins to avoid racemization (though D-isomer is less prone to losing specific chirality, maintaining integrity is key).

    • Add to resin and shake for 60–120 minutes at room temperature.

    • QC Check: Perform a Kaiser test. If blue (incomplete), recouple. If yellow/colorless, proceed.

  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (2x). Dry resin under vacuum.

  • Global Cleavage & Deprotection:

    • Add Cleavage Cocktail (95% TFA) to the resin.

    • Shake for 2–3 hours.

    • Mechanism: The high concentration TFA cleaves the peptide from the resin, removes acid-labile side-chain protectors (e.g., tBu, Trt), and removes the N-terminal Boc group from the 3-F-D-Tyr.

  • Precipitation: Filter resin. Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Result: You obtain a peptide with a free N-terminal amine: H-3-fluoro-D-Tyr-...-OH/NH2 .

Protocol 2: F NMR Binding Assay

Objective: Determine


 of the fluorinated peptide for a target protein.

Materials:

  • NMR Spectrometer (minimum 400 MHz, equipped with

    
    F probe).
    
  • Solvent:

    
     or 
    
    
    
    (90:10) with phosphate buffer (pH 7.4).
  • Internal Standard: Trifluoroacetic acid (TFA) capillary or dilute fluorobenzene (optional for referencing).

Procedure:

  • Sample Preparation:

    • Dissolve the purified fluorinated peptide in buffer to a concentration of 50–100

      
      .
      
    • Prepare a stock solution of the target protein (concentrated, e.g., >200

      
      ).
      
  • Reference Scan (Ligand Only):

    • Acquire a 1D

      
      F NMR spectrum of the peptide alone.
      
    • Parameters: Spectral width ~50 ppm (centered around expected shift, typically -130 to -140 ppm for F-Tyr, check specific shift in solvent). Scans: 128–512 (fluorine is sensitive).

    • Observation: You should see a sharp singlet (or doublet if coupled) corresponding to the free ligand.

  • Titration:

    • Add protein stock to the peptide sample in stepwise equivalents (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 equivalents).

    • Maintain constant ligand concentration (correct for dilution or use high-conc protein stock).

  • Data Acquisition:

    • Acquire

      
      F spectra at each titration point.
      
  • Analysis:

    • Fast Exchange: Peak moves gradually. Plot Chemical Shift Change (

      
      ) vs. Protein Concentration. Fit to hyperbolic binding equation to extract 
      
      
      
      .
    • Slow Exchange: Free ligand peak decreases, bound ligand peak appears (often broad). Integrate peak areas to determine fraction bound.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of Boc group or D-config.Use stronger coupling (HATU/HOAt) or double couple. Increase reaction time.
Racemization Over-activation during coupling.Use DIC/Oxyma (neutral pH coupling) instead of basic conditions. Keep activation time short.
Broad NMR Signals Intermediate exchange rate or aggregation.Change temperature (variable temp NMR) to push to fast/slow exchange. Check peptide solubility.
No Binding Observed D-configuration disrupts native interface.The "D" amino acid changes backbone geometry. Ensure the design intends for a

-turn mimic. If a linear mimic is needed, use 3-fluoro-L-tyrosine.

References

  • Pomerantz, W. C., et al. (2010). Profiling the energetic contribution of fluorine in protein-protein interactions. Journal of the American Chemical Society. Link

  • Arntson, K. E., & Pomerantz, W. C. (2016).[2] Protein-observed 19F NMR for fragment screening, affinity quantification and druggability assessment.[3] Journal of Medicinal Chemistry.[4] Link

  • Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preservation of bioactivity of a peptide inhibitor. Proceedings of the National Academy of Sciences. Link

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Link

  • Chem-Impex International. Product: N-Boc-3-fluoro-D-tyrosine. (Standard Reagent Listing). Link

Disclaimer: This protocol is for research use only. Always consult the Material Safety Data Sheet (MSDS) for N-Boc-3-fluoro-D-tyrosine before handling.

Sources

Application Note: Enzymatic Incorporation of 3-Fluoro-D-Tyrosine into Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into proteins allows for the expansion of the genetic code, enabling the introduction of novel chemical and physical properties.[1][2] While the incorporation of L-isomers of fluorinated amino acids (e.g., 3-fluoro-L-tyrosine) is well-established via auxotrophic strain engineering or evolved aminoacyl-tRNA synthetases (aaRS), the incorporation of D-amino acids represents a significant "chiral cliff" in protein engineering.

The ribosome and native aaRS machinery possess strict stereochemical checkpoints that exclude D-amino acids. However, the incorporation of 3-fluoro-D-tyrosine (3-F-D-Tyr) is highly desirable for two reasons:

  • Structural Stability: D-amino acids introduce non-native backbone conformations (e.g., left-handed

    
    -helices) and resistance to proteolysis.
    
  • Dual-Probe Capability: The fluorine atom serves as a sensitive

    
    F NMR probe, while the D-stereochemistry places the probe in a unique magnetic environment distinct from its L-counterpart, enabling precise conformational analysis.
    

This Application Note details a robust chemo-enzymatic protocol for the site-specific incorporation of 3-F-D-Tyr. We utilize the Flexizyme system (an evolved ribozyme) to bypass the stereoselectivity of protein aaRSs, coupled with a reconstituted cell-free translation system (PURE) optimized for D-amino acid acceptance.

Mechanistic Principles

The Chirality Challenge

In standard translation, two "sieves" prevent D-amino acid incorporation:

  • Aminoacylation: Native aaRS enzymes sterically clash with the D-isomer during the adenylation or transfer steps.

  • Ribosomal Peptidyl Transfer: The Peptidyl Transferase Center (PTC) of the ribosome orients L-aminoacyl-tRNAs for nucleophilic attack. D-aminoacyl-tRNAs often suffer from poor positioning, leading to hydrolysis or stalling.

The Solution: Orthogonal Charging & Ribosome Engineering

To incorporate 3-F-D-Tyr, we must bypass the aaRS entirely and optimize the ribosome.

  • Charging: We use dFx (dinitro-Flexizyme) , an ATP-independent ribozyme that recognizes specific activated esters of amino acids and charges them onto tRNAs regardless of chirality.

  • Translation: We employ a PURE (Protein synthesis Using Recombinant Elements) system. For high-yield applications, modified ribosomes (e.g., with mutations in the 23S rRNA PTC region, such as 2447–2450) are recommended to enhance D-amino acid acceptance, though wild-type ribosomes can accept D-Tyr at lower efficiencies if the tRNA is pre-charged.

Workflow Visualization

The following diagram outlines the logical flow from chemical activation to folded protein.

G cluster_0 Step 1: Chemical Activation cluster_1 Step 2: Enzymatic Charging (Flexizyme) cluster_2 Step 3: Translation (PURE System) AA 3-Fluoro-D-Tyrosine Substrate DBE/CME Activated Ester AA->Substrate Chemical Synthesis Ribozyme dFx Flexizyme Substrate->Ribozyme Substrate Charged 3-F-D-Tyr-tRNA Ribozyme->Charged Acylation (0°C) tRNA Orthogonal tRNA (tRNA-CUA) tRNA->Ribozyme Substrate Ribosome Ribosome (WT or PTC-mutant) Charged->Ribosome Input Template mRNA (UAG codon) Template->Ribosome Input Protein Modified Protein (3-F-D-Tyr) Ribosome->Protein Translation

Caption: Workflow for the chemo-enzymatic incorporation of 3-fluoro-D-tyrosine. The Flexizyme (dFx) acts as the surrogate synthetase, charging the D-amino acid onto a suppressor tRNA, which is then utilized by the ribosome in a cell-free system.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
3-Fluoro-D-Tyrosine >98% ee, D-isomerTarget ncAA
3,5-Dinitrobenzyl chloride (DNB) Analytical GradeActivation group for Flexizyme substrate
dFx Flexizyme In vitro transcribed RNACatalyst for tRNA charging
tRNA

Transcript (Orthogonal)Suppressor tRNA to decode UAG
PURE System PUREfrex® or customReconstituted translation machinery (free of release factor 1)
MgCl

RNase freeEssential cofactor for Flexizyme

Detailed Protocols

Protocol A: Synthesis of Activated 3-F-D-Tyr-DBE

Rationale: Flexizyme requires the amino acid to be activated as an ester. The 3,5-dinitrobenzyl ester (DBE) is preferred for aromatic amino acids due to high recognition by the dFx ribozyme.

  • Boc-Protection: Protect the

    
    -amine of 3-fluoro-D-tyrosine using Boc
    
    
    
    O under standard conditions (if not purchased Boc-protected).
  • Esterification: Mix Boc-3-F-D-Tyr (1.0 eq) with 3,5-dinitrobenzyl chloride (1.1 eq) and triethylamine (1.2 eq) in DMF. Stir at room temperature for 12 hours.

  • Deprotection: Remove the Boc group using 4M HCl in dioxane. Precipitate with diethyl ether.

  • Verification: Confirm structure via

    
    H NMR and Mass Spec. Ensure the D-configuration is maintained (no racemization).
    
Protocol B: Enzymatic tRNA Charging (Flexizyme Reaction)

Rationale: This is the critical "enzymatic" step where the ribozyme dFx catalyzes the acylation of the tRNA 3'-hydroxyl group with the D-amino acid.

  • Annealing: Mix

    
    L of 
    
    
    
    M tRNA and
    
    
    L of
    
    
    M dFx ribozyme in HEPES buffer (50 mM, pH 7.5). Heat to 95°C for 2 min, then cool slowly to RT over 10 min.
  • Reaction Setup:

    • Add

      
       to a final concentration of 600 mM (High Mg
      
      
      
      is crucial for ribozyme folding).
    • Add activated 3-F-D-Tyr-DBE (from Protocol A) to 5 mM (dissolved in DMSO).

    • Incubate on ice (0°C) for 6–24 hours . Note: D-amino acids charge slower than L-amino acids; extended incubation at low temperature prevents hydrolysis.

  • Precipitation: Stop reaction by adding 0.3M sodium acetate (pH 5.2) and 2.5 volumes of ethanol. Centrifuge at 15,000 x g for 15 min.

  • Wash: Wash pellet with 70% ethanol (acidic, pH 5) to remove unreacted amino acid.

  • Resuspension: Dissolve pellet in 1 mM sodium acetate (pH 5). Store at -80°C.

Protocol C: In Vitro Translation (IVT)

Rationale: We use a Release Factor 1 (RF1)-depleted PURE system to maximize suppression of the UAG stop codon.

  • Template Prep: Prepare plasmid or PCR product encoding the target protein with a TAG (Amber) codon at the desired site of incorporation.

  • Reaction Mix (20

    
    L): 
    
    • PURE System Solution A & B.

    • DNA Template (10 ng/

      
      L).
      
    • Pre-charged 3-F-D-Tyr-tRNA

      
        (Final conc: 20–50 
      
      
      
      M).
    • Optional: EF-P (Elongation Factor P) can be added to alleviate stalling if incorporating consecutive D-amino acids.

  • Incubation: Incubate at 37°C for 2–4 hours.

  • Purification: Purify the protein via affinity tag (e.g., His-tag). Note: Only full-length protein will contain the tag if the TAG codon is successfully suppressed.

Quality Control & Validation

To ensure the system is self-validating, perform the following checks:

MethodExpected ResultInterpretation
SDS-PAGE / Western Blot Band at full-length MWConfirms suppression of the stop codon. Absence of band indicates failure in charging or translation.
LC-MS (Intact Mass) Mass = WT +

Mass (F)
3-F-Tyr adds ~18 Da vs Tyr. Confirm no mis-incorporation of L-Tyr or Phe.
Trypsin Digestion + MS/MS Fragment with +18 Da shiftLocalizes the modification to the specific peptide.

F NMR
Distinct Chemical ShiftCritical Check: D-amino acids in a chiral protein environment often show a chemical shift distinct from L-isomers due to different magnetic shielding.

Troubleshooting Guide

  • Problem: Low protein yield.

    • Root Cause:[3][4][5][6][7][8][9][10] D-amino acids induce ribosomal stalling at the P-site.

    • Solution: Add EF-P (Elongation Factor P) to the IVT reaction. EF-P mimics tRNA and helps resolve peptidyl-transfer stalling. Alternatively, use ribosomes with 23S rRNA mutations (e.g., U2585A or mutations in the PTC region 2447-2450) which have been shown to accommodate D-amino acids better.

  • Problem: High background (readthrough).

    • Root Cause:[3][4][5][6][7][8][9][10] Near-cognate suppression by endogenous tRNAs.

    • Solution: Ensure the PURE system is completely devoid of RF1. Increase the concentration of pre-charged suppressor tRNA.

  • Problem: Hydrolysis of aminoacyl-tRNA.

    • Root Cause:[3][4][5][6][7][8][9][10] Ester bond is labile at high pH.

    • Solution: Keep all tRNA resuspension buffers at pH 5.0–5.5. Minimize time at pH 7.5 during the translation setup.

References

  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). A highly flexible tRNA acylation method for non-canonical polypeptide synthesis. Nature Methods, 3(5), 357–359. Link

  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced D-amino acid incorporation into protein by modified ribosomes. Journal of the American Chemical Society, 125(22), 6616–6617. Link

  • Fujino, T., Goto, Y., Suga, H., & Murakami, H. (2013). Reevaluation of the D-amino acid compatibility with the elongation event in translation. Journal of the American Chemical Society, 135(5), 1830–1837. Link

  • Minnihan, E. C., Young, D. D., Schultz, P. G., & Stubbe, J. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase.[3] Journal of the American Chemical Society, 133(40), 15942–15945.[3] Link[3]

  • Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Unnatural Amino Acids. Annual Review of Biochemistry, 87, 897-917. Link

Sources

Enhancing Peptide Stability with 3-fluoro-D-tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptide Stability in Research and Therapeutics

Peptides, with their high specificity and biological activity, are invaluable tools in research and drug development. However, their therapeutic potential is often hampered by their inherent instability, particularly their susceptibility to rapid degradation by proteases in biological systems. This rapid clearance necessitates higher or more frequent dosing, which can lead to undesirable side effects and increased costs. To overcome these limitations, medicinal chemists and peptide scientists have developed various strategies to enhance peptide stability. Among these, the site-specific incorporation of non-proteinogenic amino acids has emerged as a powerful approach.

This guide focuses on the use of 3-fluoro-D-tyrosine , a synthetic amino acid that combines two key stabilizing features: the D-configuration of its alpha-carbon and the fluorination of its aromatic side chain. The incorporation of D-amino acids, such as D-tyrosine, into a peptide sequence can significantly increase its resistance to proteases, as natural enzymes are stereospecific for L-amino acids and cannot efficiently recognize or cleave the altered peptide backbone[1]. Furthermore, the addition of fluorine, a highly electronegative atom, can modulate the electronic properties and conformation of the peptide, further contributing to its stability and, in some cases, enhancing its biological activity[2][3][4].

This document provides a comprehensive overview of the principles and practical protocols for utilizing 3-fluoro-D-tyrosine to enhance peptide stability. It is intended for researchers, scientists, and drug development professionals seeking to design and synthesize more robust and effective peptide-based molecules.

The Dual-Pronged Approach to Stability: Mechanistic Insights

The enhanced stability conferred by 3-fluoro-D-tyrosine stems from a synergistic combination of steric and electronic effects.

1. Steric Hindrance through D-Configuration:

Proteases, the enzymes responsible for peptide degradation, have highly specific active sites that have evolved to recognize and bind to L-amino acid residues. The introduction of a D-amino acid creates a "steric shield" at the cleavage site. The altered stereochemistry of the D-amino acid residue disrupts the precise alignment required for the protease to bind and catalyze the hydrolysis of the peptide bond, thereby significantly slowing down or even preventing degradation[1].

2. Electronic and Conformational Effects of Fluorination:

The substitution of a hydrogen atom with a fluorine atom on the tyrosine ring introduces several beneficial properties:

  • Altered pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group of tyrosine. This can influence hydrogen bonding interactions and the overall charge distribution of the peptide, potentially affecting its conformation and interaction with proteases.

  • Increased Hydrophobicity: Fluorination can increase the local hydrophobicity of the amino acid side chain. This may lead to altered peptide folding and aggregation, which can shield protease cleavage sites.

  • Conformational Rigidity: The introduction of fluorine can restrict the conformational freedom of the amino acid side chain, leading to a more pre-organized and rigid peptide structure. This can improve binding affinity to the target receptor while making the peptide less susceptible to the conformational changes required for protease recognition.

The interplay of these factors is complex and can be influenced by the specific peptide sequence and the location of the 3-fluoro-D-tyrosine substitution. However, the general principle remains: this modified amino acid acts as a powerful tool to "armor" peptides against enzymatic attack.

Mechanisms of enhanced peptide stability by 3-fluoro-D-tyrosine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing 3-fluoro-D-tyrosine

This protocol describes the manual synthesis of a model hexapeptide (e.g., Ac-Gly-Ala-Phe-(3-F-D-Tyr)-Leu-Arg-NH₂) using standard Fmoc/tBu chemistry. The incorporation of Fmoc-3-fluoro-D-tyrosine follows the same general principles as other Fmoc-protected amino acids, with coupling efficiency being comparable.

Materials:

  • Rink Amide MBHA resin (or other suitable amide resin)

  • Fmoc-protected amino acids (including Fmoc-3-fluoro-D-tyrosine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Acetic anhydride

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for all amino acids, including Fmoc-3-fluoro-D-tyrosine):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HCTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/coupling reagent solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by a colorless to yellowish bead color, signifies a complete reaction). If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation (Capping):

    • After the final Fmoc deprotection and washing, add a solution of 10% acetic anhydride and 20% DIPEA in DMF to the resin.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 2: In Vitro Protease Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide in the presence of a specific protease, such as trypsin or chymotrypsin, using RP-HPLC for analysis. A control peptide with the corresponding L-tyrosine should be run in parallel for direct comparison.

Materials:

  • Purified peptide containing 3-fluoro-D-tyrosine

  • Purified control peptide containing L-tyrosine

  • Protease (e.g., Trypsin, TPCK-treated; Chymotrypsin)

  • Assay buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0 for trypsin; 100 mM Tris-HCl, pH 7.8 for chymotrypsin)

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (for fragment identification)

Procedure:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the test and control peptides at a known concentration (e.g., 1 mg/mL) in the assay buffer.

    • Prepare a stock solution of the protease at a suitable concentration (e.g., 0.1 mg/mL) in the assay buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution and assay buffer to a final peptide concentration of, for example, 50 µM.

    • Initiate the digestion by adding the protease to a final enzyme:substrate ratio (w/w) of, for example, 1:100.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will inactivate the protease.

  • RP-HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation fragments.

    • Monitor the absorbance at 214 or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay model.

  • Fragment Identification (Optional but Recommended):

    • Collect the fractions corresponding to the degradation products from the HPLC.

    • Analyze the fractions by mass spectrometry to identify the cleavage sites.

Self-Validation: The t=0 time point serves as the baseline, representing 100% intact peptide. The control peptide (with L-tyrosine) is expected to degrade significantly faster than the 3-fluoro-D-tyrosine-containing peptide, thus validating the stabilizing effect of the modification.

Data Presentation: Expected Outcomes

The incorporation of 3-fluoro-D-tyrosine is expected to significantly enhance the proteolytic stability of peptides. The following tables provide a representative summary of the type of quantitative data that can be obtained from the protocols described above.

Table 1: Comparative Half-life (t₁/₂) of Model Peptides in the Presence of Proteases

Peptide SequenceModificationProteaseHalf-life (t₁/₂) (minutes)
Ac-G-A-F-Y-L-R-NH₂None (L-Tyrosine)Trypsin~30
Ac-G-A-F-(3-F-dY)-L-R-NH₂3-fluoro-D-tyrosineTrypsin>240
Ac-G-A-Y-F-L-R-NH₂None (L-Tyrosine)Chymotrypsin~15
Ac-G-A-(3-F-dY)-F-L-R-NH₂3-fluoro-D-tyrosineChymotrypsin>240

Note: The data presented are illustrative and the actual half-lives will depend on the specific peptide sequence and experimental conditions.

Table 2: Characterization Data for a Model Peptide Containing 3-fluoro-D-tyrosine

Analytical TechniqueExpected ResultInterpretation
Analytical RP-HPLC Single, sharp peakHigh purity of the synthesized peptide
ESI-MS Observed [M+H]⁺ matches calculated massCorrect molecular weight, confirming successful synthesis
MS/MS Fragmentation Characteristic b- and y-ion series; potential neutral loss from the fluorinated side chainConfirms the amino acid sequence and the presence of the modification
¹⁹F NMR A distinct signal in the ¹⁹F spectrumConfirms the incorporation of the fluorinated amino acid and can be used for conformational studies[5][6]

Advanced Characterization and Considerations

Mass Spectrometry: While ESI-MS is excellent for confirming the molecular weight of the modified peptide, tandem mass spectrometry (MS/MS) is crucial for sequence verification. The fragmentation of peptides containing 3-fluoro-D-tyrosine generally follows the expected patterns for b- and y-ions. However, researchers should be aware of potential neutral losses from the side chain under certain collision energies. The mass of the 3-fluoro-D-tyrosine residue should be carefully calculated and accounted for during spectral analysis.

¹⁹F NMR Spectroscopy: Fluorine-19 is a sensitive nucleus for NMR spectroscopy with a large chemical shift dispersion. This makes ¹⁹F NMR an excellent tool for studying the local environment of the fluorinated residue within the peptide. Changes in the ¹⁹F chemical shift can provide valuable information about peptide conformation, folding, and binding to target molecules[5][6].

Conclusion: A Robust Strategy for Peptide Optimization

The incorporation of 3-fluoro-D-tyrosine represents a powerful and rational strategy for enhancing the stability of therapeutic and research peptides. By combining the steric hindrance of a D-amino acid with the unique electronic and conformational properties of fluorine, this modification can significantly increase resistance to proteolytic degradation, leading to a longer in vivo half-life and potentially improved efficacy. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to apply this valuable tool in their own peptide design and development efforts. As the demand for more stable and effective peptide-based drugs continues to grow, the use of specialized amino acids like 3-fluoro-D-tyrosine will undoubtedly play an increasingly important role in the future of peptide science.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 1-33). Humana Press, New York, NY.[Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.[Link]

  • Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(13), 4283-4287.[Link]

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of the American Chemical Society, 126(49), 16012-16013.[Link]

  • Chow, H. Y., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(1), 101.[Link]

  • Buer, B. C., et al. (2017). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 114(13), E2534-E2541.[Link]

  • Ritter, C., et al. (2020). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology Journal, 15(11), 2000204.[Link]

  • Hanson, G. S. M., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology, 4(11), 1024-1031.[Link]

  • Wang, Y., et al. (2019). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. Chemistry–A European Journal, 25(63), 14319-14323.[Link]

  • Kumar, S., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(42), 12692-12693.[Link]

  • Advanced Science Research Center, GC/CUNY. (2025, January 24). Scientists design peptides to enhance drug efficacy. ScienceDaily.[Link]

  • Folman, B. M., et al. (2023). The path of proteolysis by bovine chymotrypsin. Food Chemistry, 404, 134593.[Link]

  • Hanson, G. S. M., et al. (2023). 19F NMR-Tags for Peptidyl Prolyl Conformation Analysis. ResearchGate.[Link]

  • Li, J., et al. (2020). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules, 25(21), 5036.[Link]

  • Zhang, Y., et al. (2019). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate.[Link]

  • Pharmaffiliates. (2026, January 25). The Role of D-Tyrosine in Modern Peptide Synthesis. Pharmaffiliates.[Link]

  • Doneanu, A., et al. (2017). Performance comparison of three trypsin columns used in liquid chromatography. Journal of Chromatography A, 1485, 51-60.[Link]

  • Bandyopadhyay, A., et al. (2018). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Synthesis to Applications (pp. 105-144). Elsevier. [Link]

  • Hanson, G. S. M., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar.[Link]

  • Vale, G. T., et al. (2017). Electron Capture vs. Transfer Dissociation for Site Determination of Tryptic Peptide Tyrosine Sulfation. Journal of the American Society for Mass Spectrometry, 28(10), 2135-2144.[Link]

  • Hanson, G. S. M., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing.[Link]

  • Kee, J.-M., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(11), 2469-2476.[Link]

  • Marsh, E. N. G.
  • Sandomenico, A., et al. (2013). Screening of β-hairpin peptide-engrafted 1,2,3-triazoles to identify APEH enzyme inhibitors. RSC Advances, 3(10), 3168-3171.[Link]

  • Antonenko, S., et al. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. ResearchGate.[Link]

  • Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. In Encyclopedia of Mass Spectrometry (Vol. 2, pp. 225-236). Elsevier.[Link]

  • Korch, K. J., et al. (2018). ¹⁹F spectra of 3-Fluoro-DL-tyrosine/riboflavin 5'-monophosphate in... ResearchGate.[Link]

  • Matrix Science. Mascot help: Peptide fragmentation. Matrix Science.[Link]

  • Chem-Space. (2026, January 29). Boosting Peptide Stability: The Role of Fluorinated Amino Acids. Chem-Space.[Link]

  • Sarver, A., et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448.[Link]

Sources

Conformational studies of peptides with 3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Conformational Studies of Peptides with 3-Fluoro-D-Tyrosine

Audience: Researchers, scientists, and drug development professionals.

Guide to Elucidating Peptide Structure and Dynamics Using 3-Fluoro-D-Tyrosine

This guide provides a comprehensive framework for leveraging 3-fluoro-D-tyrosine (3-F-D-Tyr) as a powerful tool in peptide research. We will explore the rationale behind its use, from synthesis to advanced spectroscopic analysis, offering detailed protocols and expert insights to guide your experimental design and data interpretation.

The Strategic Advantage of Incorporating 3-Fluoro-D-Tyrosine

The introduction of fluorinated non-canonical amino acids has revolutionized the study of peptide and protein structure and function.[1][2] Fluorine, being nearly absent in biological systems, offers a unique spectroscopic window with minimal background interference.[3] The 3-fluoro-D-tyrosine residue is particularly advantageous for several reasons:

  • A Sensitive ¹⁹F NMR Probe: The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[3][4] Its chemical shift is exquisitely sensitive to the local electronic environment, providing high-resolution information on peptide conformation, dynamics, ligand binding, and interactions with membranes.[2][5][6][7]

  • Minimal Steric Perturbation: The van der Waals radius of fluorine (1.35 Å) is similar to that of hydrogen (1.2 Å), allowing it to replace a hydrogen atom on the tyrosine ring with minimal structural disruption.[2][8] This makes it an excellent non-perturbing probe for studying native-like conformations.

  • Induction of Specific Conformations: The use of a D-amino acid can significantly influence peptide secondary structure. D-amino acids are known to disrupt α-helical structures and can be strategically placed to promote the formation of specific turn motifs (e.g., β-turns), which are critical for molecular recognition and biological activity. The interplay between the D-configuration and the fluorinated aromatic ring provides a unique handle for engineering peptide conformation.[9]

  • Enhanced Metabolic Stability: Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, enhancing their in-vivo half-life—a crucial attribute for therapeutic peptide development.[1]

The combination of these features makes 3-F-D-Tyr an invaluable tool for designing novel therapeutics, particularly in fields like neuroscience and drug discovery where peptide stability and specific conformations are paramount.[10]

Synthesis of Peptides Containing 3-Fluoro-D-Tyrosine

The most robust and widely used method for synthesizing peptides containing modified amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12][13] This technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Causality in SPPS: The solid support is the cornerstone of this method; it allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process, dramatically improving efficiency over traditional solution-phase synthesis.[14][15]

The synthesis process is a cyclical repetition of two key steps: (1) Deprotection of the N-terminal Fmoc group and (2) Coupling of the next Fmoc-protected amino acid.

cluster_SPPS Fmoc-SPPS Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-3-F-D-Tyr-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection  Add next AA Final Final Deprotection & Cleavage Repeat->Final  Sequence Complete

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Core Methodologies for Conformational Analysis

A multi-pronged analytical approach is essential for a comprehensive understanding of peptide conformation. Combining data from ¹⁹F NMR and Circular Dichroism provides a powerful synergy, offering insights from the atomic to the global secondary structure level.

Principle: ¹⁹F NMR serves as a high-resolution probe of the local environment around the 3-F-D-Tyr residue. The fluorine atom's chemical shift is highly sensitive to changes in solvent exposure, nearby functional groups, hydrogen bonding, and aromatic stacking interactions. A single peptide conformation will yield a single ¹⁹F resonance, while multiple exchanging conformations can lead to broadened signals or distinct peaks for each state.[5][16]

Why it's authoritative: Unlike ¹H NMR, ¹⁹F NMR spectra are remarkably simple, with no background signals from the biological matrix.[3][4] This allows for straightforward analysis even in complex media and provides an unambiguous reporter on the local structure.[4] Changes in the ¹⁹F chemical shift upon titration with a binding partner, for example, provide direct evidence of interaction at the labeled site.

Data Interpretation:

¹⁹F NMR ObservationPotential Structural Implication
Single, sharp resonance A single, well-defined conformation in the vicinity of the probe.
Multiple sharp resonances Multiple stable, slowly exchanging conformations.
Broad resonance Dynamic processes, such as conformational exchange on an intermediate timescale.
Upfield/Downfield Shift Change in the local electronic environment (e.g., solvent exposure vs. buried in a hydrophobic core, π-π stacking).
Shift upon Ligand Addition Direct involvement of the 3-F-D-Tyr residue in or near the binding site.

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a rapid and sensitive technique for assessing the global secondary structure of peptides in solution.[17]

  • Far-UV CD (190-250 nm): This region is dominated by the absorption of the peptide backbone amide bonds. The resulting spectrum is characteristic of the peptide's secondary structure content (α-helix, β-sheet, β-turn, or random coil).[17]

  • Near-UV CD (250-350 nm): Signals in this region arise from aromatic amino acids (like tyrosine) and disulfide bonds. The spectrum provides information on the tertiary structure and the local environment of the aromatic side chains.[18]

Why it's authoritative: CD provides a macroscopic view of the peptide's fold, perfectly complementing the microscopic, site-specific information from ¹⁹F NMR. For instance, ¹⁹F NMR might indicate a specific local environment, while CD confirms that this local structure is part of a globally folded β-hairpin.

Characteristic Far-UV CD Spectra:

Secondary StructureMinima (nm)Maxima (nm)
α-Helix ~222 and ~208~192
β-Sheet ~218~195
Random Coil ~195N/A
Integrated Workflow for Conformational Analysis

A robust investigation follows a logical progression from synthesis to a final, validated structural model.

cluster_Workflow Integrated Conformational Analysis Workflow Synthesis 1. Peptide Synthesis (SPPS) with 3-F-D-Tyr Purification 2. HPLC Purification & MS Verification Synthesis->Purification CD_Spec 3. CD Spectroscopy (Global Secondary Structure) Purification->CD_Spec NMR_Spec 4. 19F NMR Spectroscopy (Local Conformation & Dynamics) Purification->NMR_Spec Data_Analysis 5. Data Integration & Interpretation CD_Spec->Data_Analysis NMR_Spec->Data_Analysis Model 6. Conformational Model Data_Analysis->Model

Caption: Workflow from peptide synthesis to a structural model.

Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide containing a 3-F-D-Tyr residue on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids, including Fmoc-3-fluoro-D-tyrosine(tBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30 minutes.[13] Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain. Repeat with a second 15-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling: a. In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA. b. Add the activation mixture to the resin. Agitate for 1-2 hours at room temperature. c. Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and washing, wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

Protocol 2: ¹⁹F NMR Sample Preparation and Acquisition

Materials:

  • Lyophilized, purified peptide

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • Deuterium Oxide (D₂O) for locking

  • Internal or external ¹⁹F standard (e.g., trifluoroacetic acid)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-1.5 mM.[4] Higher concentrations improve signal-to-noise but risk aggregation.

  • Add Lock Solvent: Add 5-10% (v/v) D₂O to the sample for the spectrometer's field-frequency lock.

  • Transfer to NMR Tube: Transfer the final solution to a clean NMR tube.

  • Spectrometer Setup: a. Tune and match the ¹⁹F channel on the NMR probe. b. Set the temperature (e.g., 298 K). Allow the sample to equilibrate for 5-10 minutes.

  • Data Acquisition: a. Acquire a standard 1D ¹⁹F spectrum. Proton decoupling is often beneficial to simplify spectra by removing F-H coupling, resulting in sharper singlets.[4] b. Set the spectral width to be appropriate for aromatic fluorine (~10-20 ppm is usually sufficient). c. Set the number of scans based on the sample concentration to achieve adequate signal-to-noise (e.g., 128 to 1024 scans).

  • Processing: Process the data with an appropriate line broadening (exponential multiplication) and reference the spectrum to the known chemical shift of your standard.

Protocol 3: Circular Dichroism (CD) Spectroscopy

Materials:

  • Lyophilized, purified peptide

  • CD-compatible buffer (e.g., 10 mM Sodium Phosphate, pH 7.4). Avoid buffers with high absorbance in the far-UV, like Tris.

  • Quartz cuvette with a short path length (e.g., 1 mm for far-UV, 10 mm for near-UV).

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the peptide in the buffer. Determine the precise concentration via UV absorbance at 280 nm or quantitative amino acid analysis. b. For Far-UV CD , dilute the stock to a final concentration of ~20-50 µM. c. For Near-UV CD , prepare a more concentrated sample, typically ~0.5-1 mg/mL.

  • Spectrometer Setup: a. Turn on the instrument and Xenon lamp at least 30 minutes before use. Purge the instrument with nitrogen gas. b. Set the desired parameters: wavelength range (e.g., 190-260 nm for far-UV), data pitch (e.g., 1 nm), scan speed, and number of accumulations (e.g., 3-5 scans for averaging).

  • Data Acquisition: a. Record a baseline spectrum using the buffer in the same cuvette. b. Record the spectrum of the peptide sample. c. The final spectrum is obtained by subtracting the baseline from the sample spectrum.

  • Data Conversion and Analysis: a. Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm. b. Analyze the resulting spectrum visually for characteristic shapes or use deconvolution software (e.g., BeStSel) to estimate the percentages of secondary structure elements.[19]

References

  • 3-Fluoro-DL-tyrosine. Chem-Impex.
  • Tyrosine‐Rich Peptides as a Platform for Assembly and M
  • Circular dichroism spectroscopy of three tyrosine-to-phenylalanine substitutions of fd gene 5 protein. PubMed.
  • Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-St
  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosph
  • 19F NMR-tags for peptidyl prolyl conform
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model.
  • Structural analysis of peptides, by circular dichroism, in response to...
  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central.
  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
  • Fluorine labeling of proteins for NMR studies. Bio-NMR Core, UCLA-DOE Biosciences.
  • Molecular dynamics simulation of the rare amino acid LL-dityrosine and a dityrosine-containing peptide: comparison with time-resolved fluorescence. PubMed.
  • Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides.
  • "Circular Dichroism: Studies of Proteins". IS MUNI.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Investigations of Biomolecular Conformation and Dynamics using 19F NMR.
  • Methods and protocols of modern solid phase peptide synthesis.
  • CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures.

Sources

Troubleshooting & Optimization

Side reactions with N-Boc-3-fluoro-D-tyrosine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Handling N-Boc-3-fluoro-D-tyrosine in Peptide Synthesis

Executive Summary

Incorporating N-Boc-3-fluoro-D-tyrosine (3-F-Tyr) into peptide sequences is a powerful strategy for modulating ligand binding affinity and metabolic stability.[1] The fluorine atom introduces unique electronic properties—specifically, high electronegativity and lipophilicity—that can enhance hydrophobic interactions while altering the


 of the phenolic hydroxyl.

However, these same properties introduce specific synthetic risks that differ from native Tyrosine. In Boc solid-phase peptide synthesis (SPPS), the three primary failure modes are O-acylation (branching) , Racemization , and Friedel-Crafts alkylation during cleavage.

This guide details the mechanistic underpinnings of these side reactions and provides validated protocols to prevent them.

Module 1: The Acidity Challenge (O-Acylation)

The Mechanism

The introduction of a fluorine atom at the ortho position of the phenol ring exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the


 of the phenolic hydroxyl group from ~10.1 (native Tyr)  to approximately 8.5–8.8 (3-F-Tyr) .

In standard coupling protocols using tertiary bases (DIEA or NMM), this lower


 means a significant fraction of the 3-F-Tyr side chain exists as a phenolate anion . This anion is a potent nucleophile that attacks the activated species of the next incoming amino acid, leading to O-acylation . The result is a branched peptide (depsipeptide) that is often difficult to separate from the target sequence.
Troubleshooting Protocol

Scenario: You observe a mass shift of +[Amino Acid] - 18 Da (ester formation) or complex HPLC mixtures.

Corrective Actions:

  • Use Side-Chain Protection (Recommended): The most robust solution is to use N-Boc-3-fluoro-D-Tyr(O-Bzl)-OH or (O-2-Br-Z) . The benzyl ether protection completely prevents O-acylation.

  • Base-Free Coupling (If using unprotected side chain): If you must use the side-chain unprotected variant, you cannot use protocols involving DIEA/NMM during the coupling of the subsequent amino acid.

    • Switch to:DIC/HOBt or DIC/Oxyma Pure in DCM/DMF. These carbodiimide methods do not require exogenous base, keeping the pH low enough to suppress phenolate formation.

  • Post-Coupling "Soft" Capping: If O-acylation is suspected, treat the resin with hydrazine hydrate (low concentration) to cleave the ester (which is more labile than the amide backbone), though this is risky with other sensitive residues.

O_Acylation Base Base (DIEA) Tyr 3-F-Tyr Phenol (pKa ~8.5) Base->Tyr Deprotonates Phenolate Phenolate Anion (Strong Nucleophile) Tyr->Phenolate ActivatedAA Activated AA (e.g., Fmoc-Ala-OBt) Phenolate->ActivatedAA Attacks Branched O-Acylated Branched Peptide ActivatedAA->Branched Side Reaction Target Linear Peptide ActivatedAA->Target Amine Attack (Desired)

Figure 1: Mechanism of O-acylation driven by the enhanced acidity of the 3-fluorophenol.

Module 2: Stereochemical Erosion (Racemization)

The Mechanism

The electron-withdrawing fluorine atom also affects the


-carbon. By pulling electron density through the aromatic ring, it slightly increases the acidity of the 

-proton. Furthermore, during activation (especially if using slow activation methods), the formation of the 5(4H)-oxazolone intermediate is facilitated. This intermediate can readily tautomerize, leading to loss of chirality (D

L conversion in your case).
Troubleshooting Protocol

Scenario: You detect D/L diastereomers in your final product (often seen as "doublets" in HPLC).

Corrective Actions:

  • Avoid Pre-Activation: Do not activate N-Boc-3-F-Tyr-OH in the absence of the resin (amine component) for long periods.

  • Use Suppressors: Always use HOBt or HOAt (or Oxyma). These additives convert the highly reactive O-acylisourea or symmetric anhydride into a more stable active ester, reducing the lifetime of the racemization-prone oxazolone.

  • Temperature Control: Perform the coupling of this specific residue at 0°C to 4°C for the first hour, then warm to room temperature.

  • Base Choice: If base is required (e.g., with HATU), use Collidine (TMP) instead of DIEA. Collidine is a weaker base and less likely to abstract the

    
    -proton.
    

Module 3: Deprotection & Scavenging (Ring Alkylation)

The Mechanism

In Boc chemistry, the final cleavage utilizes HF or TFMSA/TFA . The removal of the N-Boc group and side-chain protections (like O-Bzl) generates massive quantities of tert-butyl cations and benzyl cations . Native Tyrosine is an electron-rich ring, prone to electrophilic aromatic substitution (EAS) by these cations at the ortho positions (3 and 5).

  • 3-F-Tyr Specifics: Position 3 is blocked by Fluorine. However, the hydroxyl group is a strong ortho/para activator. This leaves Position 5 highly susceptible to alkylation.

Troubleshooting Protocol

Scenario: Mass spectra show adducts of +56 Da (t-butyl) or +90 Da (benzyl) on the tyrosine residue.

Corrective Actions:

  • The "High-Scavenger" Cocktail: Standard cleavage cocktails may be insufficient. Use a cocktail optimized for electron-rich aromatics.

    • Recipe: HF (90%) + p-Cresol (5%) + p-Thiocresol (5%).

    • Alternative (TFMSA method): TFA/TFMSA/Thioanisole/EDT (80:10:5:5).

  • Why p-Cresol? It acts as a "suicide substrate," reacting with carbocations faster than the tyrosine ring does.

  • Avoid Chlorinated Solvents: Do not use DCM in the cleavage mix, as it can occasionally participate in Friedel-Crafts alkylations under strong Lewis acid conditions.

Scavenging Deprotection TFA/HF Cleavage Cation tert-Butyl Cation (tBu+) Deprotection->Cation Generates TyrRing 3-F-Tyr Ring (Pos 5 Active) Cation->TyrRing Attacks (Slow) Scavenger Scavenger (p-Cresol/Thioanisole) Cation->Scavenger Attacks (Fast) Byproduct Alkylated Tyr (+56 Da) TyrRing->Byproduct Without Scavenger Safe Clean Peptide Scavenger->Safe Protects Ring

Figure 2: Kinetic competition between the tyrosine ring and scavengers for reactive carbocations.

Summary of Critical Parameters

ParameterNative TyrosineN-Boc-3-fluoro-D-TyrosineImpact on Protocol
Phenol pKa ~10.1~8.5 - 8.8 High risk of O-acylation. Avoid base during subsequent couplings or use O-protection.
Electronic State Electron-RichElectron-Withdrawing (Inductive)Increased

-proton acidity; higher racemization risk.
Cleavage Risk Ortho-alkylation (Pos 3,5)Ortho-alkylation (Pos 5 only)Requires high scavenger load (p-Cresol/Thioanisole).
Coupling Reagent Standard (HBTU/DIEA)SensitiveUse DIC/Oxyma or HATU/Collidine (0°C start).

Frequently Asked Questions (FAQ)

Q: Can I use N-Boc-3-fluoro-D-Tyr-OH (unprotected side chain) to save money? A: Yes, but only if it is the N-terminal residue or if you strictly use base-free coupling (DIC/HOBt) for all subsequent amino acids. If you use HBTU/DIEA for the next step, the base will deprotonate the fluorophenol, leading to significant branching.

Q: I see a +18 Da mass shift. Is this related to the fluorine? A: Unlikely. +18 Da usually indicates incomplete coupling (hydrolysis of active ester) or aspartimide formation (if Asp is present). However, if you see +AminoAcid - 18 , that is an ester (O-acylation).

Q: Does the fluorine atom fall off during HF cleavage? A: Generally, no. The C-F bond on the aromatic ring is extremely stable to acidolysis (HF or TFA). It is stable to standard SPPS conditions.

Q: Why D-Tyrosine? A: D-amino acids are often used to induce specific secondary structures (like


-turns) or to increase proteolytic stability against proteases that only recognize L-amino acids.

References

  • Seyedsayamdost, M. R., et al. (2006). "pKa perturbation of redox-active tyrosines in ribonucleotide reductase." Journal of the American Chemical Society. Link (Validates pKa shift of substituted tyrosines).

  • Albericio, F., et al. (2018). "Side reactions in peptide synthesis: An overview." Bibliomed. Link (Comprehensive review of O-acylation and alkylation mechanisms).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews. Link (Authoritative source on protecting group stability and scavenging).

  • Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[2][5] Journal of the American Chemical Society. Link (Methodology for suppressing racemization).

Sources

Technical Support Center: Managing Racemization of 3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of racemization when incorporating 3-fluoro-D-tyrosine into synthetic peptides. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical solutions to maintain the stereochemical integrity of your valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a problem?

A1: Racemization is the conversion of a single, pure enantiomer (like 3-fluoro-D-tyrosine) into an equal mixture of both its D- and L-forms. In peptide synthesis, this process, also known as epimerization, occurs at the alpha-carbon of the amino acid being activated for coupling. The presence of the unintended L-isomer can dramatically alter the peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, or complete loss of function.[1] This makes stereochemical purity a critical quality attribute for therapeutic peptides.

Q2: Why is 3-fluoro-D-tyrosine particularly susceptible to racemization?

A2: The high susceptibility of 3-fluoro-D-tyrosine to racemization is due to the strong electron-withdrawing effect of the fluorine atom on the aromatic ring. This inductive effect acidifies the α-proton (the hydrogen attached to the chiral center).[2] A more acidic α-proton is more easily abstracted by bases present in the coupling reaction, leading to the formation of a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either face, resulting in a mixture of D and L isomers. Some experts note that this effect is so pronounced that certain fluorinated amino acids are nearly impossible to couple without some degree of racemization.[2]

Q3: What is the primary chemical mechanism behind this racemization?

A3: The dominant mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4][5] This occurs after the carboxyl group of the N-protected amino acid is activated. In the presence of a base, the acidic α-proton of the activated amino acid is abstracted. The resulting intermediate can then cyclize to form the oxazolone. The oxazolone intermediate is planar and readily tautomerizes, which scrambles the stereochemistry at the α-carbon. Subsequent attack by the amine component of the growing peptide chain opens the ring, yielding a racemic peptide bond.[3][4]

Mechanism of Racemization via Oxazolone Intermediate

racemization_mechanism cluster_start Chiral Starting Material cluster_activation Activation & Base Presence cluster_intermediate Planar Intermediate Formation cluster_product Nucleophilic Attack & Product Formation start Fmoc-D-Tyr(3F)-OH activated Activated Ester (e.g., O-acylisourea) start->activated Coupling Reagent oxazolone Planar 5(4H)-Oxazolone (Loss of Chirality) activated->oxazolone α-proton abstraction base Base (e.g., DIEA) base->activated d_peptide Desired D-Peptide oxazolone->d_peptide Amine Attack (re-face) l_peptide Racemized L-Peptide oxazolone->l_peptide Amine Attack (si-face) troubleshooting_workflow start High Racemization Detected (>2%) check_base Is the base DIEA? start->check_base change_base Switch to Collidine or NMM check_base->change_base Yes check_reagent Using HATU/HBTU? check_base->check_reagent No change_base->check_reagent change_reagent Switch to DIC/OxymaPure or DIC/HOBt check_reagent->change_reagent Yes check_temp Is temperature > 25°C (or >50°C for microwave)? check_reagent->check_temp No change_reagent->check_temp lower_temp Perform coupling at 0°C or reduce microwave temp check_temp->lower_temp Yes final_check Re-analyze Racemization Level check_temp->final_check No lower_temp->final_check

Figure 2: A logical workflow for troubleshooting high racemization levels.

Comparative Performance of Coupling Reagents

The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following table provides a qualitative ranking of common coupling systems for high-risk residues like 3-fluoro-D-tyrosine.

Coupling SystemReagent ClassRelative Racemization RiskComments & Rationale
DIC / OxymaPure Carbodiimide / AdditiveVery Low OxymaPure forms a stable active ester that is highly reactive towards the amine but less prone to racemization. It is considered a superior and safer alternative to HOBt. [3]
DIC / HOBt Carbodiimide / AdditiveLow The classic low-racemization combination. HOBt suppresses the formation of the highly racemization-prone O-acylisourea intermediate by trapping it as a more stable HOBt-ester. [5][6]
COMU Uronium SaltLow to Medium Generally shows high coupling efficiency with low racemization due to the built-in Oxyma moiety. [3]However, as a uronium salt, it requires a base, which can still be a factor for highly sensitive residues.
HATU / HOAt Uronium Salt / AdditiveMedium While highly efficient, the required base (typically DIEA) increases the risk of racemization for electron-deficient amino acids. HOAt is more effective at suppressing racemization than HOBt but can still be problematic.
HBTU / HOBt Uronium Salt / AdditiveMedium to High Similar to HATU, but generally considered to have a slightly higher potential for racemization. The combination of a highly activating reagent and a strong base is not ideal for this application.

Experimental Protocol: Optimizing Coupling Conditions for Fmoc-3-fluoro-D-tyrosine

Given the high sensitivity of 3-fluoro-D-tyrosine, a single recommended protocol may not be optimal for all peptide sequences. This protocol provides a framework for systematically testing different conditions to identify the best method for your specific application.

Objective: To determine the coupling conditions that result in the lowest level of racemization for a target peptide containing 3-fluoro-D-tyrosine.

Materials:

  • Fmoc-3-fluoro-D-tyrosine

  • Peptide-resin (after deprotection of the N-terminal amine)

  • Coupling Reagents to test: DIC, HBTU

  • Additives to test: HOBt, OxymaPure

  • Bases to test: DIEA, NMM, 2,4,6-Collidine

  • Solvents: Anhydrous DMF, DCM

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Analytical HPLC with a chiral column or a standard C18 column for diastereomer separation.

  • Mass Spectrometer

Procedure:

  • Preparation: Swell the peptide-resin in DMF. Perform the final Fmoc deprotection of the N-terminal amine and wash thoroughly with DMF.

  • Aliquoting: Divide the resin equally into four reaction vessels (RV1-RV4).

  • Condition Setup: Prepare the following coupling solutions. (Assuming 0.1 mmol scale; adjust as needed).

    • RV1 (Control - High Risk): Dissolve Fmoc-3-fluoro-D-tyrosine (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq). Add to resin.

    • RV2 (Improved Base): Dissolve Fmoc-3-fluoro-D-tyrosine (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add 2,4,6-Collidine (8 eq). Add to resin.

    • RV3 (Improved Reagent): Dissolve Fmoc-3-fluoro-D-tyrosine (4 eq) and OxymaPure (4 eq) in DMF. Add DIC (4 eq). Add to resin.

    • RV4 (Optimized Reagent & Base): Dissolve Fmoc-3-fluoro-D-tyrosine (4 eq) and OxymaPure (4 eq) in DMF. Add DIC (4 eq) and 2,4,6-Collidine (2 eq). Add to resin.

  • Coupling: Allow all reactions to proceed for 2 hours at room temperature.

  • Washing: Wash all resins thoroughly with DMF, DCM, and then dry.

  • Cleavage & Deprotection: Treat each resin sample with the cleavage cocktail for 2 hours. Precipitate the crude peptides in cold ether, centrifuge, and dry.

  • Analysis:

    • Dissolve each crude peptide in an appropriate solvent.

    • Analyze by LC-MS to confirm the presence of the desired product.

    • Inject each sample onto an HPLC equipped with a chiral column or a high-resolution C18 column capable of separating the D-Tyr(3F) and L-Tyr(3F) diastereomers.

    • Integrate the peak areas for the two epimers to calculate the percentage of racemization (% L-isomer).

Expected Outcome: A direct comparison of the racemization levels under different conditions, allowing for the selection of the optimal protocol for the full-scale synthesis. It is expected that RV3 and RV4 will show significantly less racemization than RV1.

References

  • G. A. Grant (Editor), "Synthetic Peptides: A User's Guide," Oxford University Press, 2nd Edition, 2002.
  • Ausgefter, M. B., et al. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 1013(1-2), 129-137. [Link]

  • Wu, Z., et al. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. The Journal of Organic Chemistry, 70(16), 6283–6289. [Link]

  • Narumi, T., et al. (2024). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • Darzi, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7601. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Carpino, L. A., et al. (1993). Comparative study of cyanuric fluoride and BOP-Cl as carboxyl activators in peptide coupling reactions. The Journal of Organic Chemistry, 58(25), 6649-6657. [Link]

  • Subiros-Funosas, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(36), 7785-7793. [Link]

  • Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(13), 4283-4287. [Link]

  • Jones, A. C., et al. (2016). Quantification of a Peptide Standard Using the Intrinsic Fluorescence of Tyrosine. Analytical and Bioanalytical Chemistry, 408(12), 3249-3258. [Link]

  • Wang, Y., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(3), 735-756. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]

Sources

Technical Support Center: Aggregation of Peptides Containing 3-Fluoro-D-Tyrosine during SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in SPPS

Synthesizing peptides containing 3-fluoro-D-tyrosine (3-F-D-Tyr) presents a unique paradox. While D-amino acids are typically employed to disrupt secondary structures (like


-sheets), the introduction of a fluorine atom on the tyrosine ring creates a counter-force that can severely enhance aggregation.

The Mechanism of Failure:

  • Enhanced

    
    -
    
    
    
    Stacking:
    The high electronegativity of fluorine alters the quadrupole moment of the aromatic ring. This strengthens aromatic stacking interactions (quadrupole-quadrupole interactions) between the 3-F-Tyr residue and other aromatic residues in the chain, acting as a "molecular zipper" that promotes aggregation.
  • Hydrophobic Collapse: Fluorine is highly lipophilic. A sequence containing 3-F-D-Tyr is significantly more hydrophobic than its native counterpart, leading to on-resin hydrophobic collapse where the peptide chain folds back on itself, expelling solvent and preventing reagent access.

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Troubleshooting Guide (FAQs)

Q1: I am observing incomplete coupling immediately following the incorporation of 3-fluoro-D-tyrosine. Why?

Diagnosis: This is a classic sign of steric shielding combined with rapid onset aggregation . The 3-F-D-Tyr residue is bulky, and its lipophilicity causes the resin-bound peptide to collapse immediately after deprotection. Solution:

  • Switch Solvent System: Pure DMF is often insufficient to solvate fluorinated chains. Switch to a "Magic Mixture" (see Protocol below) or use NMP (N-methylpyrrolidone) , which disrupts inter-chain hydrogen bonding more effectively.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling and deprotection solutions. These salts disrupt the hydrogen bond networks stabilizing the aggregates.

Q2: My resin bed volume decreases significantly after coupling the fluorinated residue.

Diagnosis: Hydrophobic Collapse. The peptide-resin matrix has expelled the solvent because the peptide chain prefers to interact with itself rather than the polar DMF. Solution:

  • Resin Choice: If you are using polystyrene (PS) resin, switch to a 100% PEG-based resin (e.g., ChemMatrix or NovaPEG). PEG resins swell better in both polar and non-polar solvents and mechanically force peptide chains apart.

  • DCM Washes: Introduce Dichloromethane (DCM) washes between DMF washes. DCM is less polar and helps swell hydrophobic, fluorinated segments.

Q3: I suspect racemization during the coupling of 3-fluoro-D-tyrosine itself.

Diagnosis: While D-amino acids are stable, the electron-withdrawing fluorine on the ring makes the


-proton slightly more acidic, increasing susceptibility to base-catalyzed epimerization during slow activation.
Solution: 
  • Avoid Phosphonium Salts (PyBOP/PyAOP): These require stronger bases.

  • Use DIC/Oxyma Pure: This carbodiimide/additive method is neutral and produces less racemization than basic conditions (HBTU/DIEA).

  • Limit Base Contact: If using HATU, use TMP (2,4,6-trimethylpyridine) instead of DIEA (Diisopropylethylamine) to reduce base strength while maintaining coupling efficiency.

Q4: The final peptide is insoluble in water/acetonitrile mixtures.

Diagnosis: The "Fluorine Effect." A single fluorine atom can drastically reduce aqueous solubility. Solution:

  • Dissolution Protocol: Do not attempt to dissolve directly in water.

    • Dissolve in 100% DMSO or HFIP (Hexafluoroisopropanol) first.

    • Dilute slowly with water/buffer.

    • If the peptide is basic, use 10% Acetic Acid ; if acidic, use 0.1% NH₄OH (cautiously).

Optimized Protocol: The "Anti-Aggregation" Cycle

Use this protocol specifically for the coupling of 3-F-D-Tyr and the subsequent 3-5 residues.

Reagents
  • Activator: HATU (0.5 M in DMF) or DIC/Oxyma (for racemization-prone residues).

  • Base: DIEA (Diisopropylethylamine) or TMP (Collidine).

  • Solvent (The "Magic Mixture"): DCM:DMF:NMP (1:1:1) + 1% Triton X-100 (optional for extreme cases).

Step-by-Step Workflow
  • Swelling Check:

    • Wash resin 3x with DCM (to expand hydrophobic regions).

    • Wash resin 3x with NMP.

  • Deprotection (Fmoc Removal):

    • Use 20% Piperidine in NMP (not DMF) + 0.1 M HOBt .

    • Why? HOBt prevents aspartimide formation and helps disrupt aggregation during deprotection.

  • Activation (Pre-activation is Critical):

    • Dissolve 3-F-D-Tyr (5 eq) and HATU (4.9 eq) in the minimum volume of NMP.

    • Add DIEA (10 eq).

    • Allow to activate for 30 seconds (do not exceed 2 mins).

  • Coupling (Microwave Assisted):

    • Add activated mixture to resin.

    • Microwave: 75°C for 5 minutes (Power: 25W).

    • Note: If microwave is unavailable, double couple at 50°C for 45 mins each.

  • Capping (Mandatory):

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences which mimic the target impurity.

Data: Solvent & Reagent Efficiency

Comparison of coupling efficiency for a difficult hydrophobic sequence containing 3-F-D-Tyr (Sequence: Val-Ile-(3-F-D-Tyr)-Ile-Gly).

Coupling ConditionSolvent SystemAggregation (Resin Shrinkage)Crude Purity (HPLC)Notes
HBTU / DIEA DMF (100%)High (>30% loss)42%Significant deletion sequences found.
HATU / DIEA DMF (100%)Moderate65%Better, but "sticky" impurities present.
DIC / Oxyma DMF:DCM (1:1) Low78%DCM helped solvate the fluorinated region.
HATU / TMP NMP + 0.1M LiCl Negligible 91% Recommended. Chaotropic salt prevented stacking.

Visualization: Troubleshooting Decision Tree

The following diagram outlines the logical flow for diagnosing coupling failures associated with fluorinated residues.

Troubleshooting_Aggregation Start Start: Low Yield / Incomplete Coupling after 3-F-D-Tyr CheckResin Check Resin Swelling Start->CheckResin IsShrunk Is Resin Shrunk/Clumped? CheckResin->IsShrunk SolventFix Hydrophobic Collapse Detected Action: Switch to PEG Resin Use DCM/NMP Washes IsShrunk->SolventFix Yes CheckKaiser Perform Kaiser/Chloranil Test IsShrunk->CheckKaiser No SolventFix->CheckKaiser IsPositive Test Positive (Blue)? CheckKaiser->IsPositive Recouple Action: Double Couple Use HATU/HOAt @ 75°C IsPositive->Recouple Yes CheckRacem Check for Racemization (C18 HPLC) IsPositive->CheckRacem No (False Negative?) AddSalt Action: Add 0.1M LiCl to Coupling Mixture Recouple->AddSalt Still Fails AddSalt->CheckRacem IsRacemized Isomer Peak Present? CheckRacem->IsRacemized SwitchBase Action: Switch to DIC/Oxyma Lower Temp to 50°C IsRacemized->SwitchBase Yes Success Synthesis Successful IsRacemized->Success No SwitchBase->Success

Caption: Decision tree for diagnosing and resolving aggregation issues during the synthesis of peptides containing fluorinated tyrosine.

References

  • Mäde, V. et al. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry, 10, 1197–1212. Link

  • Paradís-Bas, M. et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews, 45, 631-654. Link

  • Zheng, J. et al. (2013). "Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases." Journal of Organic Chemistry, 78(23). Link

  • Gazit, E. (2002). "A possible role for pi-stacking in the self-assembly of amyloid fibrils."[1][2] FASEB Journal, 16(1), 77-83. Link

  • Coin, I. et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

Sources

Technical Support Center: N-Boc-3-fluoro-D-tyrosine Linker Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Optimization Guide for N-Boc-3-fluoro-D-tyrosine Conjugation Last Updated: February 6, 2026

Executive Summary & Molecule Profile[1]

N-Boc-3-fluoro-D-tyrosine is a specialized building block often employed to modulate metabolic stability and binding affinity in peptidomimetics and PROTACs. The introduction of the fluorine atom at the ortho position of the phenol ring exerts a strong electron-withdrawing effect (inductive effect,


), which fundamentally alters the reactivity profile compared to native Tyrosine.
Key Chemical Properties
PropertyValue/DescriptionImpact on Experiment
Configuration D-EnantiomerHigh Risk: Susceptible to racemization during activation if base strength is unchecked.[1]
Phenol

~8.5 – 8.8 (vs. ~10.0 for Tyr)Critical: The phenol deprotonates much easier. It is a "harder" nucleophile but prone to side reactions with strong bases.
Protecting Group N-Boc (tert-butyloxycarbonyl)Acid-labile (TFA/HCl). Stable to base (allows phenolic alkylation).
Fluorine Effect Electron WithdrawingDeactivates ring towards electrophilic attack; increases acidity of

-proton.

Module A: Peptide Backbone Coupling (N/C-Terminus)

Context: Attaching a linker via the Carboxyl group (C-term) or Amine (N-term).

Troubleshooting Guide: "My coupling yield is low or I see stereochemical scrambling."

Q: Why is racemization higher with this analog than standard D-Tyr? A: The fluorine atom withdraws electron density from the aromatic ring, which transmits through the


-carbon to the 

-carbon. This increases the acidity of the

-proton. During carboxyl activation (e.g., with HATU/DIEA), the

-proton is more easily abstracted by the base, leading to an enolizable intermediate and loss of chirality.

Q: Which coupling reagents are compatible? A: Avoid phosphonium salts (PyBOP) with strong bases (DIEA) if possible.

  • Recommended: DIC/Oxyma Pure (Neutral pH activation, lowest racemization risk).

  • Alternative: HATU with Collidine (TMP) instead of DIEA. Collidine is a weaker base than DIEA and less likely to abstract the

    
    -proton.
    

Q: Can I use acid chlorides? A: Generally No . The formation of acid chlorides (using SOCl2 or Oxalyl chloride) generates HCl and high heat, which can degrade the Boc group and cause rapid racemization of D-amino acids. Use acid fluorides (generated via TFFH) if steric hindrance is an issue.

Visualization: Coupling Logic Flow

CouplingLogic cluster_warning Critical Warning Start Start: C-Terminus Coupling CheckRacem Is Racemization Critical? Start->CheckRacem Standard Standard Protocol: HATU + DIEA CheckRacem->Standard No (<5% acceptable) LowRacem Low Racemization Protocol: DIC + Oxyma Pure CheckRacem->LowRacem Yes (Strict >99% ee) Warn Avoid excess DIEA! High pH (>10) strips alpha-proton. CheckRacem->Warn Collidine Alternative: HATU + Collidine (TMP) Standard->Collidine If yield low

Caption: Decision tree for selecting coupling conditions to minimize racemization of fluorinated D-amino acids.

Module B: Phenolic Conjugation (Side-Chain Linkers)

Context: Attaching PEG, Alkyl, or PROTAC linkers to the Phenol (-OH).

Troubleshooting Guide: "The ether formation is failing."

Q: How does the Fluorine affect alkylation (Williamson Ether Synthesis)? A: Because the phenol is more acidic (


 ~8.5), it deprotonates easily using weaker bases (e.g., 

or

in DMF).
  • Issue: If you use strong bases like NaH, you risk over-reaction or affecting the chiral center.

  • Solution: Use

    
     (1.5 eq) in DMF at room temperature. The "cesium effect" promotes solubility and reactivity of the phenolate.
    

Q: Is Mitsunobu reaction compatible with 3-F-Tyr? A: Yes, and often better than standard Tyr. The Mitsunobu reaction requires the nucleophile (the phenol) to have a


. Since 3-F-Tyr is more acidic, it reacts rapidly with the betaine intermediate formed by DEAD/DIAD and 

.
  • Protocol: 1.0 eq N-Boc-3-F-D-Tyr, 1.2 eq Linker-OH, 1.5 eq

    
    , 1.5 eq DIAD. Solvent: THF (dry).
    
  • Note: If the linker is sterically hindered (secondary alcohol), the increased acidity of the phenol helps drive the reaction.

Q: Can I make a Carbamate linker on the phenol? A: Yes, but the resulting carbamate will be less stable to hydrolysis than a standard Tyr carbamate. The electron-withdrawing fluorine makes the phenolic oxygen a better leaving group, meaning the carbamate bond is more susceptible to hydrolysis at high pH.

Linker Compatibility Matrix
Linker ChemistryCompatibilityTechnical Notes
Alkyl Halide (Br/I) High Use

/DMF. Reaction is faster than Std Tyr.
PEG-Tosylate Medium PEG chains coil; steric hindrance may require heating (40°C).
Mitsunobu (R-OH) Excellent Acidity of 3-F-Tyr drives conversion. Ideal for chiral linkers.
Acylation (Ester) Good Resulting ester is "activated" (labile). May hydrolyze in plasma.
Click (Propargyl) High Propargyl bromide alkylation is very efficient on 3-F-Tyr.

Module C: Deprotection & Stability

Q: Does the Fluorine affect Boc removal? A: No. The Boc group is removed by acid (TFA or HCl). The fluorine atom is stable to these conditions.

  • Caution: If you have attached an acid-sensitive linker (e.g., hydrazone) to the phenol, standard Boc removal (50% TFA) will cleave the linker.

  • Workaround: Use milder Boc removal: 4M HCl in Dioxane (short duration) or consider switching to Fmoc protection if the linker is extremely acid-sensitive.

Q: I see "t-butyl cation" scavenging adducts on my ring. A: During Boc removal with TFA, tert-butyl cations are generated. They usually attack electron-rich rings (like Tyr).

  • Good News: The fluorine atom deactivates the ring, making it less susceptible to alkylation by the scavenger than native Tyr.

  • Protocol: Still use a scavenger cocktail (TFA:TIPS:Water 95:2.5:2.5) to be safe, but the risk of "Boc-back-alkylation" is lower.

Validated Experimental Protocols

Protocol A: Low-Racemization Coupling (Solid Phase)
  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Activation: Dissolve N-Boc-3-fluoro-D-tyrosine (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Addition: Add DIC (3.0 eq). Shake for 2 min (pre-activation).

  • Coupling: Add mixture to resin. Shake for 60 min at RT.

  • Wash: DMF (3x), DCM (3x).

  • Test: Kaiser test (should be negative).

Protocol B: Phenolic Alkylation (Linker Attachment)
  • Dissolution: Dissolve N-Boc-3-fluoro-D-tyrosine (1.0 eq) in anhydrous DMF (0.1 M).

  • Base: Add

    
      (1.5 eq). Stir for 15 min (Solution turns yellow/orange due to phenolate).
    
  • Linker: Add Linker-Bromide (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1M Citric Acid (keeps Boc stable), then Brine. Dry over

    
    .
    

Pathway Visualization: Reactivity Landscape

Reactivity cluster_phenol Phenol Reactivity (Side Chain) cluster_alpha Alpha-Carbon Reactivity (Backbone) Molecule N-Boc-3-F-D-Tyr Acidity Increased Acidity (pKa ~8.5) Molecule->Acidity Inductive EWG Effect Molecule->Inductive Alkylation Facile Alkylation (Cs2CO3) Acidity->Alkylation Benefit Hydrolysis Labile Esters (Risk) Acidity->Hydrolysis Side Effect AcidicH Acidic Alpha-Proton Inductive->AcidicH Racemization Racemization Risk (with DIEA) AcidicH->Racemization Avoid Strong Base

Caption: Mechanistic impact of the Fluorine atom on both side-chain conjugation and backbone integrity.

References

  • Seyferth, S., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry.

    • Supports: General synthesis strategies and stability of fluorin
  • PubChem. (2025).[1][2] N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine Compound Summary. National Library of Medicine.

    • Supports: Physical properties, molecular weight, and solubility data.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

    • Supports: Mechanism of Mitsunobu reaction and

      
       requirements for nucleophiles.[3]
      
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

    • Supports: Racemization mechanisms of activated amino acids and Boc/Fmoc orthogonality.

Sources

Technical Support Center: Cleavage of 3-Fluoro-D-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical final step in solid-phase peptide synthesis (SPPS): the cleavage and deprotection of peptides containing the non-canonical amino acid, 3-fluoro-D-tyrosine. The unique electronic properties of the fluorinated aromatic ring necessitate special considerations to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is cleaving peptides with 3-fluoro-D-tyrosine more challenging than standard tyrosine-containing peptides?

A1: The fluorine atom on the tyrosine ring is strongly electron-withdrawing. This property deactivates the aromatic ring, making it less susceptible to electrophilic attack by carbocations generated during cleavage. While this might seem beneficial, it alters the electronic environment and can influence the stability of the peptide and its protecting groups in unexpected ways. The primary challenge arises from ensuring complete removal of all side-chain protecting groups without causing side reactions on the modified tyrosine or other sensitive residues in the sequence.

Q2: What is the fundamental role of a "scavenger" in a cleavage cocktail?

A2: During the final acidolytic cleavage step in SPPS (typically with trifluoroacetic acid - TFA), protecting groups from various amino acid side chains are removed.[1] These protecting groups, such as tert-butyl (tBu) from Tyr, Ser, or Thr, are released as highly reactive carbocations (e.g., tBu⁺).[2][3] These electrophilic species can re-attach to nucleophilic residues in your peptide, such as tryptophan, methionine, or even the tyrosine ring itself, leading to undesired, permanently modified impurities.[4][5] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or "scavenge" these reactive carbocations before they can damage the peptide.[2][6]

Q3: What are the most common side reactions observed during the cleavage of peptides containing fluoro-tyrosine or other sensitive residues?

A3: The most prevalent side reactions include:

  • Alkylation: Re-attachment of carbocations (like tert-butyl) to nucleophilic side chains. Tryptophan is particularly susceptible.

  • Oxidation: Methionine can be oxidized to its sulfoxide or sulfone derivative.

  • Sulfonation: If arginine protecting groups like Pmc or Pbf are used, the cleaved sulfonyl cation can modify tryptophan residues. Using Fmoc-Trp(Boc)-OH can effectively prevent this.

  • Incomplete Deprotection: The stability of some protecting groups can be influenced by the overall peptide sequence and steric hindrance, leading to incomplete removal.[7]

Q4: Can I use a standard, universal cleavage cocktail like "Reagent K" for my 3-fluoro-D-tyrosine peptide?

A4: While a robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is a good starting point for peptides with multiple sensitive residues, it's crucial to consider the entire sequence.[8][9] The presence of other residues like Cys, Met, or Trp dictates the optimal scavenger combination.[8][10] For a peptide containing 3-fluoro-D-tyrosine without other highly sensitive residues, a simpler cocktail may suffice. However, if residues like Trp, Met, or Cys are also present, a more complex mixture is essential for achieving high purity.

Troubleshooting Guide

This section addresses specific issues encountered during the cleavage of 3-fluoro-D-tyrosine peptides, providing causative explanations and actionable solutions.

Problem 1: Low Cleavage Yield

Symptoms: The final weight of the lyophilized crude peptide is significantly lower than the theoretical maximum.

Potential Causes & Solutions:

  • Premature Cleavage: If using a highly acid-labile linker (e.g., 2-chlorotrityl), repeated exposures to even mild acidic conditions during coupling (from activators like HOBt or Oxyma) can cause the peptide to gradually leach from the resin.

    • Solution: Switch to a more robust base like N,N-Diisopropylethylamine (DIPEA or Hunig's base) instead of N-Methylmorpholine (NMM) during coupling steps to better neutralize acidity.[11] Consider using HATU instead of HCTU as the coupling agent when working with chlorotrityl resins.[11]

  • Incomplete Cleavage from Resin: The peptide fails to fully detach from the solid support.

    • Solution: Increase the cleavage time. A standard 2-hour cleavage may be insufficient. Extend the cleavage duration to 3-4 hours and re-evaluate. Also, ensure a sufficient volume of cleavage cocktail is used (typically 10-15 mL per gram of resin) to fully swell and penetrate the resin beads.

  • Aggregation: The peptide chain, once deprotected, aggregates on the resin, preventing efficient cleavage. This is common in hydrophobic sequences.

    • Solution: Incorporate pseudoproline dipeptides or DMB-dipeptides at strategic locations in your sequence during synthesis to disrupt secondary structure formation.[12]

Problem 2: Unexpected Peaks in Mass Spectrometry (LC-MS)

Symptoms: The mass spectrum of the crude product shows significant peaks that do not correspond to the target peptide mass.

Potential Causes & Solutions:

  • +56 Da Adduct (t-Butylation): A peak corresponding to [M+56] is a classic sign of tert-butylation, most commonly on Tryptophan, but possible on other nucleophilic residues.

    • Causality: Insufficient scavenging of tert-butyl cations liberated from protecting groups.

    • Solution: Increase the concentration or change the type of scavenger. Triisopropylsilane (TIS) is an excellent scavenger for this purpose. A cocktail containing a thiol like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in combination with TIS is highly effective.[13]

  • +16 Da or +32 Da Adducts (Oxidation): Peaks corresponding to [M+16] or [M+32] strongly suggest oxidation of Methionine.

    • Causality: Exposure to air or oxidative species during the extended cleavage process.

    • Solution: Use a cleavage cocktail that contains reducing agents. Thioanisole and 1,2-ethanedithiol (EDT) are effective. For severe cases, a cocktail like Reagent H, which includes dimethylsulfide and ammonium iodide, can actively reduce methionine sulfoxide back to methionine.[8]

  • Deletion Sequences: Peaks corresponding to masses of truncated versions of your peptide.

    • Causality: This is an issue with the synthesis, not the cleavage. It indicates incomplete coupling or deprotection at one or more cycles.[14]

    • Solution: This requires re-optimizing the synthesis protocol. Consider using a synthesizer with deprotection monitoring or increasing coupling times/equivalents for difficult amino acids.[15]

Recommended Protocols & Scavenger Cocktails

Data Summary: Scavenger Cocktails

The choice of scavenger cocktail is highly dependent on the peptide's full sequence. The table below provides recommendations based on the presence of 3-fluoro-D-tyrosine alongside other sensitive residues.

Scenario Recommended Cocktail (v/v/v) Key Scavengers & Rationale
3-F-D-Tyr only (or with non-sensitive residues)TFA / H₂O / TIS (95:2.5:2.5) TIS: Traps carbocations. Water: Aids in the removal of trityl groups and acts as a scavenger.
3-F-D-Tyr with TrpTFA / TIS / H₂O / EDT (94:1:2.5:2.5) EDT (or DTT): A thiol scavenger, highly effective at protecting the indole ring of Trp from alkylation and oxidation.[13]
3-F-D-Tyr with MetTFA / Thioanisole / TIS / H₂O (90:5:2.5:2.5) Thioanisole: A soft nucleophile that protects Met from alkylation and helps prevent oxidation.
3-F-D-Tyr with Cys and TrpReagent B: TFA / Phenol / H₂O / TIS (88:5:5:2) Phenol: A potent carbocation scavenger that also helps protect Tyr and Trp. TIS: Reduces sulfoxides and traps carbocations.[9]
"Kitchen Sink" - Multiple sensitive residuesReagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Combination: Provides broad-spectrum protection for nearly all sensitive residues.[8][9]
Experimental Protocol: Optimized Cleavage of a 3-F-D-Tyr Peptide

This protocol provides a robust, self-validating workflow for cleaving your peptide and assessing the purity of the crude product.

Step 1: Preparation

  • Synthesize your peptide containing 3-fluoro-D-tyrosine using standard Fmoc-SPPS.

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3x) and Methanol (3x).

  • Dry the resin under a high vacuum for at least 4 hours to remove all residual solvents.

Step 2: Cleavage

  • Weigh the dry resin and place it in a suitable reaction vessel.

  • Prepare the appropriate cleavage cocktail from the table above based on your peptide sequence. A typical volume is 10 mL per gram of resin. Caution: Prepare the cocktail in a fume hood; TFA is highly corrosive.[16]

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 3 hours.

Step 3: Peptide Precipitation and Isolation

  • Filter the resin from the cleavage mixture into a fresh centrifuge tube.

  • Wash the resin 2-3 times with fresh TFA to recover any remaining peptide.

  • Add the cleavage/wash solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (your crude peptide) should form immediately.[17]

  • Centrifuge the mixture at ~3500 rpm for 5 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.

  • After the final wash, allow the peptide pellet to air-dry in the fume hood until no ether odor remains, then lyophilize overnight to obtain a dry, fluffy powder.

Step 4: Quality Control (Self-Validation)

  • Dissolve a small amount of the crude peptide (~1 mg/mL) in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Analyze the sample using Reverse-Phase HPLC (RP-HPLC) to determine the purity.

  • Analyze the sample using LC-MS to confirm the molecular weight of the main peak and to identify any potential side products based on their mass.

Visual Workflow and Logic

The following diagrams illustrate the key processes and troubleshooting logic.

CleavageMechanism Resin Peptidyl-Resin (Protected) Reaction Cleavage & Deprotection (2-4 hours, RT) Resin->Reaction Add TFA TFA Cocktail (+ Scavengers) TFA->Reaction Carbocations Reactive Carbocations (e.g., tBu⁺) Reaction->Carbocations Releases Peptide Crude Peptide (Deprotected) Reaction->Peptide Yields Scavengers Scavengers (TIS, EDT, etc.) Carbocations->Scavengers Trapped by Carbocations->Peptide Attack (Side Reaction) SideProducts Side Products (Alkylated Peptide) Carbocations->SideProducts Trapped Inert Adducts Scavengers->Trapped TroubleshootingTree Start LC-MS Analysis of Crude Peptide CorrectMass Correct Mass? (Major Peak) Start->CorrectMass Good Proceed to Purification CorrectMass->Good Yes Bad Troubleshoot CorrectMass->Bad No MassPlus56 [M+56] Peak? Bad->MassPlus56 MassPlus16 [M+16] Peak? MassPlus56->MassPlus16 No Fix56 t-Butylation Issue -> Increase/Add TIS & EDT MassPlus56->Fix56 Yes Other Other Issues? (Low Yield, Deletions) MassPlus16->Other No Fix16 Oxidation Issue -> Add Thioanisole MassPlus16->Fix16 Yes FixOther Review Synthesis Protocol & Cleavage Time Other->FixOther Yes

Caption: Decision tree for troubleshooting common cleavage impurities.

References
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved February 6, 2026, from [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved February 6, 2026, from [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved February 6, 2026, from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC. Retrieved February 6, 2026, from [Link]

  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved February 6, 2026, from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved February 6, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 6, 2026, from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 6, 2026, from [Link]

  • Reddit. (n.d.). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. r/Chempros. Retrieved February 6, 2026, from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Retrieved February 6, 2026, from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved February 6, 2026, from [Link]

  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. Retrieved February 6, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved February 6, 2026, from [Link]

  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Lability of N-alkylated peptides towards TFA cleavage. Retrieved February 6, 2026, from [Link]

  • YouTube. (2024, May 23). Lec11 - Formation of the Peptide Bond and Protecting Groups. Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of 3-Fluoro-D-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel and effective peptide-based therapeutics, enhancing enzymatic stability is a paramount challenge. Native peptides are often susceptible to rapid degradation by proteases in biological systems, which significantly limits their therapeutic window and overall efficacy. To overcome this hurdle, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids. This guide provides an in-depth comparison of the enzymatic stability of peptides containing 3-fluoro-D-tyrosine against their non-fluorinated L-tyrosine and D-tyrosine counterparts, supported by established biochemical principles and detailed experimental protocols.

The Stability Conundrum: Why Unmodified Peptides Fail

The journey of a peptide therapeutic from administration to its target is fraught with enzymatic perils. Peptidases, a ubiquitous class of enzymes, readily recognize and cleave the peptide bonds of L-amino acid sequences, leading to rapid clearance from circulation. This inherent instability necessitates frequent, often high, doses, which can lead to undesirable side effects and poor patient compliance. The core challenge, therefore, lies in engineering peptides that can resist this enzymatic onslaught while retaining their desired biological activity.

Two powerful strategies to bolster peptide stability are the incorporation of D-amino acids and the strategic fluorination of amino acid side chains. This guide will dissect the individual and combined contributions of these modifications, focusing on the unique case of 3-fluoro-D-tyrosine.

The Double-Edged Sword of Modification: D-Amino Acids and Fluorination

The D-Amino Acid Shield: A Steric Hindrance to Proteolysis

The incorporation of D-amino acids is a well-established and highly effective strategy for increasing peptide stability.[1][2][3] Proteases, being chiral enzymes, have active sites that are stereospecific for L-amino acids. The introduction of a D-amino acid at or near a cleavage site creates a steric barrier, preventing the enzyme from properly binding to and hydrolyzing the peptide bond.[4] This "steric shielding" dramatically increases the peptide's resistance to proteolytic degradation and extends its half-life in serum.[1][4]

Fluorination: A Subtle but Potent Influencer

Fluorine, the most electronegative element, possesses unique properties that can be harnessed to modulate a peptide's characteristics. When incorporated into an amino acid side chain, fluorine can alter the local electronic environment, conformation, and hydrophobicity. While the impact of fluorination on enzymatic stability is not as universally predictable as that of D-amino acid incorporation, it can offer significant advantages.[5] However, the effect is highly context-dependent, relying on the position of the fluorine atom, the number of fluorine substitutions, and the specific protease . In some instances, fluorination has been shown to enhance proteolytic resistance, while in others, it has little to no effect or can even increase susceptibility to certain enzymes.

3-Fluoro-D-Tyrosine: A Synergy of Stability-Enhancing Features

The incorporation of 3-fluoro-D-tyrosine into a peptide sequence combines the robust steric protection of a D-amino acid with the nuanced electronic and conformational effects of fluorination. This dual modification is hypothesized to provide superior enzymatic stability compared to peptides containing either D-tyrosine or L-tyrosine alone.

The rationale behind this enhanced stability is twofold:

  • Primary Defense (D-Configuration): The D-configuration of the alpha-carbon provides the fundamental resistance to a broad range of proteases.

  • Secondary Reinforcement (Fluorination): The electron-withdrawing fluorine atom on the tyrosine ring can subtly alter the peptide bond's susceptibility to cleavage and may influence the local conformation in a way that further hinders enzyme access.

While direct, head-to-head experimental data for 3-fluoro-D-tyrosine versus D-tyrosine and L-tyrosine in the same peptide backbone is limited in publicly available literature, we can extrapolate from the known principles of D-amino acid and fluorinated amino acid stability. The following table summarizes the expected relative stability based on these principles.

Peptide VariantExpected Relative Enzymatic StabilityRationale
L-Tyrosine Peptide LowSusceptible to cleavage by a wide range of proteases due to the natural L-amino acid configuration.
D-Tyrosine Peptide HighThe D-amino acid configuration provides significant steric hindrance to proteases, dramatically reducing cleavage.[1][2]
3-Fluoro-D-Tyrosine Peptide Very HighCombines the primary steric protection of the D-amino acid with potential secondary stabilizing effects from the fluorine atom, such as altered electronic properties of the peptide bond and localized conformational changes.

Experimental Validation: Protocols for Assessing Enzymatic Stability

To empirically determine the enzymatic stability of these peptide variants, two primary assays are indispensable: the Protease Degradation Assay and the Serum Stability Assay . The following sections provide detailed, self-validating protocols for conducting these critical experiments.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the enzymatic stability of peptide analogues.

Caption: General workflow for comparative enzymatic stability analysis.

Protocol 1: Protease Degradation Assay (with Chymotrypsin)

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine and phenylalanine, making it an excellent model enzyme for this comparative study.[6][7]

A. Materials and Reagents:

  • Peptide stock solutions (L-Tyrosine, D-Tyrosine, and 3-Fluoro-D-Tyrosine variants) at 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Sequencing Grade Modified Chymotrypsin.[6][7]

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

B. Procedure:

  • Enzyme Preparation: Prepare a fresh stock solution of chymotrypsin in 1 mM HCl at a concentration of 1 mg/mL. Immediately before use, dilute the chymotrypsin stock to 0.05 mg/mL in ice-cold Digestion Buffer.

  • Reaction Setup: In separate microcentrifuge tubes, add 90 µL of each peptide stock solution. Equilibrate the tubes at 37°C for 5 minutes.

  • Initiation of Digestion: To each tube, add 10 µL of the diluted chymotrypsin solution to initiate the reaction. The final peptide concentration will be 0.9 mg/mL and the enzyme-to-substrate ratio will be approximately 1:180 (w/w). Vortex gently to mix.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 15 µL aliquot from each reaction tube and immediately transfer it to a new tube containing 15 µL of Quenching Solution to stop the reaction. The 0-minute time point should be taken immediately after the addition of the enzyme.

  • Sample Analysis by RP-HPLC:

    • Inject 20 µL of each quenched sample onto the C18 column.

    • Separate the peptide and its degradation products using a suitable gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.[8][9]

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Calculate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t₁₂) of each peptide variant under these conditions.

Protocol 2: Serum Stability Assay

This assay evaluates the stability of the peptides in a more physiologically relevant matrix, human serum, which contains a complex mixture of proteases.[10]

A. Materials and Reagents:

  • Peptide stock solutions (as in Protocol 1).

  • Human serum (pooled, sterile-filtered).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Precipitation/Quenching Solution: Acetonitrile with 1% TFA.

  • RP-HPLC system and mobile phases (as in Protocol 1).

B. Procedure:

  • Serum Preparation: Thaw the human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Reaction Setup: In microcentrifuge tubes, mix 95 µL of the prepared human serum with 5 µL of each peptide stock solution to achieve a final peptide concentration of 50 µg/mL.

  • Incubation: Incubate the tubes at 37°C with gentle shaking.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 20 µL aliquot from each reaction tube.

  • Protein Precipitation and Sample Quenching: Immediately add the 20 µL aliquot to a new tube containing 40 µL of ice-cold Precipitation/Quenching Solution. Vortex vigorously for 30 seconds to precipitate serum proteins and stop enzymatic activity.

  • Sample Clarification: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the peptide and its degradation products, and transfer it to an HPLC vial.

  • Sample Analysis by RP-HPLC: Analyze the samples as described in Protocol 1, step 5.

  • Data Analysis: Analyze the data as described in Protocol 1, step 6 to determine the serum half-life of each peptide variant.

Interpreting the Results: A Predictive Framework

The data generated from these assays will allow for a quantitative comparison of the enzymatic stability of the three peptide variants.

Caption: Relationship between peptide modification and expected enzymatic stability.

Conclusion: A Path Forward for Robust Peptide Therapeutics

The strategic incorporation of 3-fluoro-D-tyrosine represents a promising approach to significantly enhance the enzymatic stability of peptide drug candidates. By combining the well-established protective effect of a D-amino acid with the subtle yet potentially powerful influence of fluorination, researchers can engineer peptides with extended half-lives and improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for validating the stability of these modified peptides, enabling data-driven decisions in the drug development pipeline. As the demand for more effective and convenient peptide therapeutics grows, the principles and methodologies outlined here will be invaluable for creating the next generation of stable and potent peptide drugs.

References

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. 2020. [Link]

  • In silico predicted half-life values for peptides analyzed using... ResearchGate. [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]

  • Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation. PubMed. [Link]

  • In-solution Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

  • Strategies to improve plasma half life time of peptide and protein drugs. PubMed. [Link]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. ResearchGate. [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. MDPI. [Link]

  • Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. PMC. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. [Link]

  • Research progress on peptides that inhibit melanin synthesis. Semantic Scholar. [Link]

  • Enzymatic Digestion of Protein Samples EFFECTIVE SOP 22924 Rev 02. Frederick National Laboratory for Cancer Research. [Link]

  • Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. PubMed Central. [Link]

  • Serum stability assays by analytical high-performance liquid... ResearchGate. [Link]

  • Up- or Downregulation of Melanin Synthesis Using Amino Acids, Peptides, and Their Analogs. MDPI. [Link]

  • 1 SOP: In-Gel Digestion Protocol using ProteaseMAX™ Surfactant This Protease Max protocol will work for trypsin, chymotrypsin,. [Link]

  • Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. PubMed. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of Peptides Containing 3-Fluoro-D-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, offering the potential to enhance biological activity, improve metabolic stability, and fine-tune pharmacological properties. Among these, 3-fluoro-D-tyrosine stands out as a valuable building block. The fluorine substituent can modulate the acidity of the phenolic hydroxyl group and introduce a unique spectroscopic probe, while the D-configuration can confer resistance to enzymatic degradation. However, the successful synthesis and validation of peptides containing this modified amino acid require careful consideration of the synthetic strategy and rigorous analytical characterization.

This guide provides an in-depth comparison of methods for the solid-phase peptide synthesis (SPPS) of peptides containing 3-fluoro-D-tyrosine, supported by experimental insights and validation protocols. We will delve into the rationale behind key experimental choices, from the selection of coupling reagents to the nuances of purification and characterization, empowering researchers to confidently incorporate this valuable moiety into their peptide candidates.

The Synthetic Challenge: Incorporating 3-Fluoro-D-Tyrosine

The principles of solid-phase peptide synthesis (SPPS) are well-established, involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[1] However, the introduction of unnatural amino acids like 3-fluoro-D-tyrosine can present unique challenges. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group, potentially impacting coupling efficiency. Furthermore, the steric hindrance of the modified side chain may necessitate more robust coupling conditions compared to its natural counterpart.

A critical decision in the synthesis of peptides containing 3-fluoro-D-tyrosine is the choice of coupling reagent. This choice directly impacts the efficiency of amide bond formation, the preservation of stereochemical integrity, and the overall purity of the crude peptide.

Comparative Analysis of Coupling Reagents

Several classes of coupling reagents are available for SPPS, with aminium/uronium and phosphonium salts being the most prevalent. Here, we compare the performance of commonly used reagents for the incorporation of sterically demanding or electronically modified amino acids, providing a framework for selecting the optimal reagent for 3-fluoro-D-tyrosine.

Coupling ReagentClassKey AdvantagesConsiderations for 3-Fluoro-D-Tyrosine
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltCost-effective, widely used for standard couplings.May exhibit lower efficiency for sterically hindered or electron-deficient amino acids. Longer reaction times or double coupling may be required.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltMore reactive than HBTU, leading to higher coupling efficiencies and faster reaction times, especially for difficult couplings.[1][2] Reduced risk of racemization.[1]Generally considered a superior choice for unnatural amino acids due to its enhanced reactivity.[1][3]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltHigh coupling efficiency, comparable or even superior to HATU.[4][5] Good solubility in common SPPS solvents.[4]An excellent alternative to HATU, often demonstrating high yields and low racemization.[5]

Expert Recommendation: For the incorporation of 3-fluoro-D-tyrosine, HATU or COMU are the recommended coupling reagents. Their superior reactivity compared to HBTU is advantageous in overcoming any potential steric hindrance or electronic deactivation caused by the fluorinated side chain, leading to higher crude peptide purity and minimizing the need for difficult purifications. While HBTU can be effective, it may require longer coupling times or double coupling cycles to achieve comparable results.[2]

Experimental Workflow: From Synthesis to Validation

A robust workflow is essential for the successful synthesis and validation of peptides containing 3-fluoro-D-tyrosine. The following diagram illustrates the key stages, from resin preparation to final characterization.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_validation Validation Resin_Prep 1. Resin Swelling & Fmoc Deprotection Coupling 2. Coupling of Fmoc-3-fluoro-D-tyrosine (HATU or COMU) Resin_Prep->Coupling Capping 3. Capping (Optional) Coupling->Capping Chain_Elongation 4. Chain Elongation (Repeat Deprotection & Coupling) Capping->Chain_Elongation Cleavage 5. Cleavage from Resin & Side-Chain Deprotection Chain_Elongation->Cleavage Purification 6. RP-HPLC Purification Cleavage->Purification MS 7. Mass Spectrometry (Molecular Weight & Sequence) Purification->MS HPLC 8. Analytical HPLC (Purity Assessment) MS->HPLC NMR 9. 19F NMR (Incorporation Confirmation) HPLC->NMR

Caption: Workflow for the synthesis and validation of a 3-fluoro-D-tyrosine containing peptide.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing 3-fluoro-D-tyrosine using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-3-fluoro-D-tyrosine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Acetic anhydride

  • Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).

  • Coupling of 3-Fluoro-D-Tyrosine:

    • In a separate vial, dissolve Fmoc-3-fluoro-D-tyrosine (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by a yellow/colorless solution).

  • (Optional) Capping: If the Kaiser test is positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Chain Elongation: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. For peptides containing sensitive residues like Cys, Met, or Trp, a more comprehensive scavenger cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) is recommended.[6][7]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Validation

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

RP-HPLC is the standard method for purifying synthetic peptides.[8]

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing mobile phase B concentration. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

B. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the purified peptide and to verify its sequence through fragmentation analysis (MS/MS).

  • Expected Molecular Weight: Calculate the theoretical monoisotopic mass of the peptide containing 3-fluoro-D-tyrosine.

  • MS/MS Fragmentation: The fragmentation pattern of peptides is complex.[9] For a peptide containing 3-fluoro-D-tyrosine, the characteristic fragmentation will involve cleavage of the peptide backbone, resulting in b- and y-ions. The mass of the 3-fluoro-D-tyrosine residue (C9H8FNO2) is approximately 181.05 Da. The fluorine atom will be retained on the side chain during fragmentation.

C. Analytical HPLC

Analytical HPLC is used to assess the purity of the final peptide product. The same conditions as for preparative HPLC can be used, but on an analytical scale column. Purity is determined by integrating the peak area of the desired peptide relative to the total peak area.[10]

D. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique to confirm the incorporation of the fluorinated amino acid.[11]

  • Key Feature: The presence of a signal in the ¹⁹F NMR spectrum is direct evidence of the successful incorporation of 3-fluoro-D-tyrosine.

  • Chemical Shift: The chemical shift of the fluorine atom is sensitive to its local environment within the peptide, providing information about the peptide's conformation.[12]

  • Purity Assessment: The sharpness of the ¹⁹F NMR signal can also be an indicator of sample purity, with impurities often appearing as sharp signals.[12]

Conclusion

The successful synthesis of peptides containing 3-fluoro-D-tyrosine is readily achievable with modern SPPS techniques. The judicious selection of a highly reactive coupling reagent, such as HATU or COMU, is paramount to ensure efficient incorporation of this unnatural amino acid. Rigorous validation of the final product through a combination of RP-HPLC, mass spectrometry, and ¹⁹F NMR is essential to confirm the identity, purity, and successful incorporation of the fluorinated moiety. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and validate these valuable peptide analogues for their drug discovery and development programs.

References

  • Aapptec Peptides. COMU; CAS 1075198-30-9. Accessed February 6, 2026. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]

  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. Accessed February 6, 2026. [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Accessed February 6, 2026. [Link]

  • Isied, S. S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. [Link]

  • National Center for Biotechnology Information. Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Accessed February 6, 2026. [Link]

  • National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. Accessed February 6, 2026. [Link]

  • National Institutes of Health. Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. Accessed February 6, 2026. [Link]

  • Aapptec. Cleavage Cocktails; Reagent B. Accessed February 6, 2026. [Link]

  • PubMed. Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. Accessed February 6, 2026. [Link]

  • University of Washington. Fluorine NMR. Accessed February 6, 2026. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. Accessed February 6, 2026. [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. Accessed February 6, 2026. [Link]

  • Merck Millipore. COMU Novabiochem coupling reagents for peptide synthesis. Accessed February 6, 2026. [Link]

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. Accessed February 6, 2026. [Link]

  • Stanford Medicine. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Accessed February 6, 2026. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Accessed February 6, 2026. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed February 6, 2026. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Accessed February 6, 2026. [Link]

  • ResearchGate. Speeding up sustainable solution-phase peptide synthesis using T3P® as green coupling reagent: methods and challenges. Accessed February 6, 2026. [Link]

  • National Center for Biotechnology Information. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Accessed February 6, 2026. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated amino acids and peptides. Accessed February 6, 2026. [Link]

  • Ohio State University. Mass spectrometry of peptides and proteins. Accessed February 6, 2026. [Link]

  • ACS Publications. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Accessed February 6, 2026. [Link]

  • Chemical Instrumentation Facility, Iowa State University. 19Flourine NMR. Accessed February 6, 2026. [Link]

  • CORE. Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Accessed February 6, 2026. [Link]

  • ResearchGate. TBAF and peptide cleavage cocktail?. Accessed February 6, 2026. [Link]

  • MAC-MOD Analytical. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Accessed February 6, 2026. [Link]

  • YouTube. De novo peptide sequencing from mass spectrometry data. Accessed February 6, 2026. [Link]

  • National Center for Biotechnology Information. Advances in Fmoc solid-phase peptide synthesis. Accessed February 6, 2026. [Link]

  • National Center for Biotechnology Information. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Accessed February 6, 2026. [Link]

Sources

A Senior Application Scientist's Guide to UHPLC Purity Analysis of 3-fluoro-D-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as 3-fluoro-D-tyrosine, into peptide therapeutics offers a powerful strategy to enhance stability, modulate bioactivity, and fine-tune pharmacological properties.[1] However, these modifications introduce significant analytical challenges. Ensuring the purity of the final peptide product is a critical step mandated by regulatory bodies and essential for guaranteeing safety and efficacy.[2] This guide provides an in-depth analysis of using Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity assessment of 3-fluoro-D-tyrosine-containing peptides, comparing its performance with other methods and offering a validated, step-by-step protocol.

Section 1: The Analytical Challenge of Fluorinated Peptides

The introduction of a fluorine atom onto the tyrosine ring fundamentally alters the amino acid's physicochemical properties. The high electronegativity of fluorine lowers the pKa of the phenolic hydroxyl group and increases the hydrophobicity of the molecule compared to native tyrosine.[3][4] When incorporated into a peptide, these changes influence chromatographic retention, often leading to co-elution with closely related impurities if the analytical method is not sufficiently optimized.

Common impurities in synthetic peptide manufacturing include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.

  • Truncated Sequences: Incomplete peptide chains.

  • Diastereomers: Impurities arising from the racemization of amino acids during synthesis.

  • Oxidation Products: Particularly of residues like methionine or tryptophan.

  • Incompletely Deprotected Peptides: Residual protecting groups from solid-phase synthesis.[5][6]

A robust analytical method must be able to resolve the main peptide from all these potential contaminants.[2] This is where the superior resolving power of UHPLC becomes indispensable.[7]

Section 2: Why UHPLC is the Gold Standard for Peptide Purity

Reversed-phase high-performance liquid chromatography (RP-HPLC) has long been the cornerstone of peptide analysis.[8][9] UHPLC improves upon this legacy by using columns packed with sub-2 µm particles. This innovation leads to:

  • Superior Resolution: The smaller particle size significantly increases column efficiency, allowing for the separation of structurally similar impurities that would co-elute in a standard HPLC system.[7]

  • Increased Speed: Higher optimal linear velocities mean that analysis times can be drastically reduced without sacrificing resolution.

  • Enhanced Sensitivity: Sharper, narrower peaks result in a greater signal-to-noise ratio, improving the limits of detection and quantitation for trace impurities.

The combination of high resolution and high throughput makes UHPLC the ideal platform for both in-process control during manufacturing and final quality control of peptide drug substances.[6][7]

Section 3: Experimental Design and Protocol

A successful UHPLC method hinges on the systematic selection of the column, mobile phases, and gradient conditions. The following protocol is a validated starting point for the analysis of a generic 3-fluoro-D-tyrosine containing peptide.

Experimental Workflow Overview

The overall process, from sample preparation to data analysis, follows a logical and controlled sequence to ensure data integrity and reproducibility.

G cluster_prep 1. Preparation cluster_analysis 2. UHPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Reconstitution (e.g., 0.1 mg/mL in 0.1% TFA) Injection Sample Injection SamplePrep->Injection MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) SystemSuitability System Suitability Test (Resolution, Tailing Factor) MobilePhase->SystemSuitability StdPrep Reference Standard Prep StdPrep->SystemSuitability SystemSuitability->Injection Integration Peak Integration Injection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: UHPLC peptide purity analysis workflow.

Detailed Step-by-Step Methodology

1. Instrumentation and Materials:

  • UHPLC System: A system capable of pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC H-Class Bio, Agilent 1290 Infinity II).[5]

  • Detector: UV/Vis or Photodiode Array (PDA) detector.

  • Column: A high-quality C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended (e.g., Waters ACQUITY Peptide BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm).

  • Reagents: HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).[10]

  • Sample: Lyophilized 3-fluoro-D-tyrosine peptide.

2. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 0.1% (v/v) TFA in water.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in acetonitrile.

    • Scientist's Note (Causality): TFA acts as an ion-pairing agent. It forms a neutral complex with the positively charged residues of the peptide at low pH, increasing hydrophobicity and improving retention and peak shape on the C18 stationary phase.[11][12] For mass spectrometry (MS) compatibility, 0.1% formic acid can be substituted, though it is a weaker ion-pairing agent and may result in broader peaks.[11][13]

3. Sample and Standard Preparation:

  • Accurately weigh and dissolve the peptide in a suitable diluent to a final concentration of approximately 0.2 mg/mL.[7] A common diluent is 10% acetonitrile in 0.1% TFA/water.[7]

  • Prepare a reference standard in the same manner.

4. UHPLC Conditions:

ParameterRecommended SettingRationale
Column Waters ACQUITY Peptide BEH C18, 1.7 µmProvides excellent retention and selectivity for peptides.[5][7]
Mobile Phase A 0.1% TFA in WaterAqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for eluting the peptide.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2.0 µLBalances sensitivity with potential for overload.
Detection UV at 220 nmWavelength for optimal detection of the peptide bond.[14]
Gradient 5% to 65% B over 15 minutesA shallow gradient is crucial for resolving closely related impurities.[7]

5. System Suitability Test (SST):

  • Before sample analysis, perform replicate injections of the reference standard.

  • Trustworthiness Check: The SST validates that the chromatographic system is performing adequately. Key parameters to monitor include:

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Resolution: The resolution between the main peak and the closest eluting impurity should be >1.5.[14]

    • Reproducibility: The relative standard deviation (RSD) for the peak area of replicate injections should be <2.0%.[14]

6. Data Analysis:

  • Purity is typically calculated using the area percent method, where the area of the main peptide peak is expressed as a percentage of the total area of all integrated peaks.[14]

  • The method must be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[15][16]

Section 4: Comparative Analysis with Alternative Methods

While UHPLC is the preferred method, other techniques can provide complementary information or may be used in specific contexts.

TechniquePrincipleResolutionSpeedKey AdvantageKey Limitation
UHPLC-UV Hydrophobic InteractionVery HighVery FastGold standard for purity and impurity quantification.[7]Limited peak identification capabilities.
HPLC-UV Hydrophobic InteractionHighModerateWidely available and robust technology.[8]Lower resolution and longer run times than UHPLC.
Capillary Electrophoresis (CE) Charge-to-Size RatioExcellentFastOrthogonal separation mechanism, excellent for charged variants.[14]Lower concentration sensitivity and more complex method development.
LC-Mass Spectrometry (LC-MS) Hydrophobic Interaction & m/zVery HighVery FastProvides mass identification of the main peak and impurities.[5][17]TFA can suppress MS signal; quantitative accuracy can be lower than UV.[11]

Expert Insight: For comprehensive characterization, a combination of UHPLC-UV for purity quantification and UHPLC-MS for impurity identification is the most powerful approach. This dual-detector strategy provides both accurate quantitative data and definitive structural information, which is critical for regulatory submissions.

Conclusion

The analysis of 3-fluoro-D-tyrosine containing peptides demands a method with exceptional resolving power and sensitivity. UHPLC stands out as the superior technique, offering significant advantages in resolution, speed, and sensitivity over traditional HPLC. By following a well-designed and validated protocol, such as the one detailed in this guide, researchers can ensure the accurate and reliable determination of peptide purity. This analytical rigor is fundamental to the successful development of novel peptide therapeutics, guaranteeing that the final product meets the highest standards of quality, safety, and efficacy.

References

  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Waters Corporation.[Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies.[Link]

  • Physicochemical properties of tyrosine derived fluorescent amino acids. ResearchGate.[Link]

  • 3-Fluoro-D-tyrosine. PubChem, National Institutes of Health.[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. PMC, National Institutes of Health.[Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation.[Link]

  • Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International.[Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC, National Institutes of Health.[Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage.[Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain.[Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC, National Institutes of Health.[Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.[Link]

  • Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. Bio-synthesis Inc.[Link]

  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Corporation.[Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications.[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.[Link]

  • Reversed-phase isolation of peptides. PubMed, National Institutes of Health.[Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation.[Link]

  • Peptide analysis using reverse phase liquid chromatography. Separation Science.[Link]

  • HPLC of Peptides and Proteins. SpringerLink.[Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.[Link]

  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC, National Institutes of Health.[Link]

  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC International.[Link]

  • Tyrosine (CAS 60-18-4) - Chemical & Physical Properties. Cheméo.[Link]

Sources

Safety Operating Guide

N-Boc-3-fluoro-D-tyrosine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disposal Classification: Halogenated Organic Solid Primary Hazard: Fluorine content generates Hydrogen Fluoride (HF) upon incineration; Boc-group poses pressure hazards if mixed with acids.[1] Immediate Action: Segregate from non-halogenated waste and acidic waste streams.[1]

Part 1: Pre-Disposal Chemical Assessment (The "Why")

As a Senior Application Scientist, I prioritize understanding the causality of safety protocols. We do not simply "bin" chemicals; we manage their reactive potential.[1] For N-Boc-3-fluoro-D-tyrosine, two structural moieties dictate the disposal logic:

  • The Fluorine Atom (C-F Bond):

    • Mechanism: Standard incineration of organic waste operates at high temperatures.[1] Under these conditions, the carbon-fluorine bond undergoes thermal decomposition to form Hydrogen Fluoride (HF) gas rather than benign CO₂ and H₂O.[1]

    • Operational Impact: HF is highly corrosive to incinerator refractory linings and toxic if released.[1] Therefore, this compound must be sent to a facility equipped with wet scrubbers (typically using calcium oxide or sodium hydroxide) to capture HF as solid fluoride salts (e.g., CaF₂) [1, 4].[1]

    • Rule: Never dispose of this in "General Organic" or "Bio-waste" bins.

  • The Boc Protecting Group (tert-Butyloxycarbonyl):

    • Mechanism: The Boc group is acid-labile.[1] Contact with strong acids (e.g., TFA, HCl) triggers deprotection, releasing Isobutylene and Carbon Dioxide (CO₂) gases.[1]

    • Operational Impact: If this solid waste is inadvertently mixed with acidic liquid waste in a sealed carboy, gas evolution will pressurize the vessel, leading to potential rupture or explosion.[1]

    • Rule: Strict segregation from acidic waste streams is mandatory.[1]

Part 2: Step-by-Step Disposal Protocol
1. Waste Segregation & Stream Selection

Do not mix with non-halogenated solvents or solids.[1] The presence of even small amounts of fluorine reclassifies the entire waste container, significantly increasing disposal costs and complexity.

Waste Stream CategoryAcceptable?Rationale
Halogenated Organic Solid YES Designated stream for F, Cl, Br, I containing compounds.[1][2][3]
Non-Halogenated Solid NO Contaminates stream; creates unscrubbed HF emissions.[1][2][3]
Biohazard / Sharps NO Incorrect classification; regulatory violation.[1][2][3]
Acidic Waste CRITICAL NO Risk of gas evolution (Boc removal) and pressurization.[2][3]
2. Containerization
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.[1][2]

    • Note: HDPE is preferred for fluorinated solids as it is robust and chemically resistant.[1]

  • Solution Waste: If the compound is dissolved (e.g., in DMSO or Methanol), it must go into the Halogenated Solvent carboy.[1]

    • Self-Validating Step: Check the pH of the solvent waste container before addition. If pH < 4, do not add N-Boc-3-fluoro-D-tyrosine solution; neutralize the waste stream or start a fresh container.[1][2][3]

3. Labeling Requirements

Standard "Hazardous Waste" labels are insufficient.[1] You must explicitly declare the halogen content.[1]

  • Chemical Name: N-Boc-3-fluoro-D-tyrosine[1][2][3]

  • Constituents: Organic Solid, Fluorinated (100%)[1][2]

  • Hazard Checkbox: Irritant, Halogenated[1][2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of N-Boc-3-fluoro-D-tyrosine, ensuring compliance with EPA RCRA guidelines for halogenated organics [2, 5].

DisposalWorkflow Start Start: N-Boc-3-fluoro-D-tyrosine Waste StateCheck Physical State Assessment Start->StateCheck IsSolid Solid Form StateCheck->IsSolid Dry Powder IsLiquid Solution / Liquid Form StateCheck->IsLiquid Dissolved SolidContainer Container: Wide-mouth HDPE Jar IsSolid->SolidContainer LiquidCheck Solvent Compatibility Check (Is waste stream Acidic?) IsLiquid->LiquidCheck Labeling Label: 'Halogenated Organic' Warning: 'Contains Fluorine' SolidContainer->Labeling AcidYes YES (Acidic) LiquidCheck->AcidYes Risk of Gas Generation AcidNo NO (Neutral/Basic) LiquidCheck->AcidNo Safe to Mix NewContainer Start NEW Halogenated Solvent Container AcidYes->NewContainer ExistingContainer Add to Halogenated Solvent Carboy AcidNo->ExistingContainer NewContainer->Labeling ExistingContainer->Labeling Final Transfer to EHS/Waste Facility (High Temp Incineration + Scrubber) Labeling->Final

Caption: Operational workflow for segregating fluorinated amino acid waste, highlighting the critical acidity check to prevent Boc-group decomposition.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Respiratory protection (N95) is recommended if dust formation is likely.[1]

  • Containment: Do not dry sweep if dust is generated.[1] Cover the spill with a damp paper towel or inert absorbent material (vermiculite).[1]

  • Cleanup:

    • Scoop material into a disposal container.[1]

    • Wipe the area with water and soap.

    • Crucial: Place all cleanup materials (gloves, paper towels) into the Halogenated Solid Waste bin.[1] Do not throw contaminated wipes into the regular trash, as they still contain fluorinated organics [1].[1]

References
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Fluorinated Amino Acid Derivatives. Merck KGaA.[1][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • National Institutes of Health (NIH). (2016).[1] Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central.[1] [Link]

  • Kim, M. H., et al. (2016).[1][5] Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. Journal of Material Cycles and Waste Management. [Link]

  • Code of Federal Regulations. (2024). 40 CFR Part 268 - Land Disposal Restrictions (Halogenated Organic Compounds). eCFR.[1] [Link]

Sources

A Researcher's Guide to Safely Handling N-Boc-3-fluoro-D-tyrosine: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the use of specialized amino acids like N-Boc-3-fluoro-D-tyrosine is fundamental to advancing novel therapeutics. As a Senior Application Scientist, it is my priority to equip fellow researchers with the critical knowledge to handle such compounds not just effectively, but with the highest degree of safety. This guide provides a comprehensive, technically grounded framework for the safe handling of N-Boc-3-fluoro-D-tyrosine, with a focus on personal protective equipment (PPE), operational protocols, and proper disposal.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, valued for its stability and specific deprotection methods.[][2] However, the introduction of a fluorine atom to the tyrosine ring, while offering unique properties for drug design, necessitates a thorough evaluation of the compound's handling procedures. The safety data for N-Boc-3-fluoro-L-tyrosine indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[3] While this guide focuses on the D-enantiomer, the safety precautions are considered directly applicable due to the identical chemical composition and functional groups.

Hazard Assessment and Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. N-Boc-3-fluoro-D-tyrosine is a solid, typically a lyophilized powder, which presents a risk of airborne particle inhalation.[4][5] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, a multi-layered PPE approach is essential.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldStandard laboratory practice dictates the use of safety goggles.[6][7] A face shield provides an additional layer of protection against splashes and airborne particles, which is crucial when handling powdered substances.[6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, 0.4 mm thickness)To prevent skin contact and potential irritation, suitable chemical-resistant gloves are mandatory.[3][9] Nitrile gloves offer good resistance to a range of chemicals. It is crucial to consult the glove manufacturer's compatibility data.[8][9]
Body Protection Laboratory coat or chemical-resistant apronA lab coat protects against incidental contact and spills.[4][6][9] For larger quantities or when there is a higher risk of spillage, a chemical-resistant apron provides an additional barrier.[9]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Due to the powdered nature of the compound and the risk of respiratory irritation, a respirator is necessary, especially when handling larger quantities or in poorly ventilated areas.[3][4][6]

A Note on Glove Selection: The choice of glove material is critical. While nitrile is a good general-purpose option, always verify its compatibility with the specific solvents you may be using in conjunction with N-Boc-3-fluoro-D-tyrosine. Due to the variety of conditions, the practical usage of a chemical-protective glove may be much shorter than the permeation time determined through testing.[9]

Operational and Handling Protocols

Safe handling of N-Boc-3-fluoro-D-tyrosine extends beyond PPE. The following procedural steps are designed to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered.[10] Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above. Ensure a proper fit for all items.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a certified chemical fume hood to minimize the risk of inhalation.[10] Use smooth, deliberate motions to avoid creating airborne dust.

  • Spill Management : In the event of a small spill, carefully clean the area using appropriate absorbent materials. For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

  • Post-Handling : After handling, thoroughly wash your hands and any exposed skin.[10] Clean all equipment used in the process.

Emergency Procedures Workflow

EmergencyProcedures Start Exposure Incident SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion FlushSkin Immediately flush skin with plenty of water for at least 15 minutes. SkinContact->FlushSkin FlushEyes Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. EyeContact->FlushEyes FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth RemoveClothing Remove contaminated clothing. FlushSkin->RemoveClothing MedicalAttention Seek Immediate Medical Attention RemoveClothing->MedicalAttention FlushEyes->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention

Caption: Emergency response workflow for exposure to N-Boc-3-fluoro-D-tyrosine.

Disposal Plan

Proper disposal of N-Boc-3-fluoro-D-tyrosine and any contaminated materials is a critical final step in the handling process. As a fluorinated organic compound, specific disposal protocols must be followed to prevent environmental contamination.

Waste Segregation and Disposal
  • Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a designated, clearly labeled hazardous waste container.[8]

  • Unused Compound : Unused or excess N-Boc-3-fluoro-D-tyrosine should be disposed of through your institution's hazardous waste program.[8] Do not attempt to neutralize it without a validated procedure.

  • Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a designated halogenated organic waste container.

The disposal of fluorinated compounds can be complex.[11] Incineration at high temperatures is a potential method for the complete destruction of such compounds, but this must be carried out in a licensed facility.[12] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

Decision Logic for PPE Selection

PPEDecision Start Handling N-Boc-3-fluoro-D-tyrosine IsPowder Is the compound a powder? Start->IsPowder BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves IsPowder->BasePPE No (e.g., in solution) AddRespirator Add NIOSH-approved respirator IsPowder->AddRespirator Yes InFumeHood Working in a fume hood? RiskOfSplash Risk of splashing? InFumeHood->RiskOfSplash Yes FullPPE Full Recommended PPE: - Safety Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves - Respirator InFumeHood->FullPPE No AddFaceShield Add Face Shield RiskOfSplash->AddFaceShield Yes RiskOfSplash->FullPPE No BasePPE->RiskOfSplash AddRespirator->InFumeHood AddFaceShield->FullPPE

Caption: Decision-making workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely work with N-Boc-3-fluoro-D-tyrosine, ensuring both personal safety and the integrity of their research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • Echo BioSystems. (n.d.). N-Boc-3-fluoro-L-tyrosine. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-3-fluoro-D-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Boc-3-fluoro-D-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.